3-Methyl-1,8-naphthyridine-2,4-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-methyl-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7(12)6-3-2-4-10-8(6)11-9(5)13/h2-4H,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZORXWCDBZNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NC1=O)N=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties and Applications of 3-Methyl-1,8-naphthyridine-2,4-diol: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a vast array of biologically active compounds, most notably the quinolone and fluoroquinolone classes of antibiotics (e.g., nalidixic acid, enoxacin)[1][2]. Among its functionalized derivatives, 3-Methyl-1,8-naphthyridine-2,4-diol (CAS: 791825-11-1) represents a highly versatile intermediate[3].
This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, synthesis methodologies, and pharmacological utility of this compound. By understanding the causality behind its tautomeric behavior and synthetic pathways, researchers can better leverage this molecule for the rational design of novel antimicrobial and antineoplastic agents[4][5].
Physicochemical Profiling & Structural Dynamics
The physicochemical behavior of this compound is heavily dictated by its capacity for lactam-lactim tautomerism . While formally named as a "2,4-diol", in aqueous and physiological environments, the molecule exists in a dynamic equilibrium with its keto-enol forms (e.g., 4-hydroxy-3-methyl-1,8-naphthyridin-2(1H)-one).
Causality in Tautomerism
This tautomeric shift is not merely a structural curiosity; it is the primary driver of the molecule's solubility, pKa, and receptor-binding affinity. The keto form (lactam) dominates in polar solvents and is critical for coordinating with the Mg²⁺-water bridge in the active site of bacterial enzymes[6]. The methyl group at the C3 position increases the local lipophilicity (LogP) of the molecule compared to the unsubstituted core, enhancing membrane permeability while sterically restricting the rotation of potential functional groups added during downstream drug development.
Table 1: Quantitative Physicochemical Data
Note: Values are synthesized from scaffold-derived predictive models and empirical registry data.
| Parameter | Value / Description |
| IUPAC Name | This compound |
| CAS Registry Number | 791825-11-1[3][7] |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Tautomeric States | 2,4-diol ⇌ 4-hydroxy-2-oxo ⇌ 2,4-dione |
| Hydrogen Bond Donors | 2 (in diol form) |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area (TPSA) | ~66.5 Ų |
Synthesis Workflow & Mechanistic Causality
The synthesis of 2,4-dihydroxy-1,8-naphthyridines traditionally relies on the cyclization of 2-aminopyridines with malonic acid derivatives[8][9]. To synthesize the specific 3-methyl derivative, diethyl methylmalonate is utilized as the dialkyl reagent[10].
The "Why" Behind the Reagent Choice
Using diethyl methylmalonate instead of a standard diethyl malonate is a deliberate mechanistic choice. The pre-installed methyl group at the alpha position of the malonate dictates the C3 substitution on the final naphthyridine ring, completely bypassing the need for a highly inefficient and non-selective post-cyclization alkylation step.
Protocol: Microwave-Assisted Solvent-Free Synthesis
We employ a microwave-assisted protocol over traditional thermal reflux. The cyclization of the intermediate requires overcoming a significant activation energy barrier. Microwave dielectric heating provides uniform, rapid thermal energy, driving the kinetic formation of the thermodynamically stable 1,8-naphthyridine core while minimizing degradation byproducts[8].
Step-by-Step Methodology (Self-Validating):
-
Reagent Mixing: Combine equimolar amounts (10 mmol) of 2-aminopyridine and diethyl methylmalonate in a microwave-safe quartz vessel.
-
Amidation: Subject the mixture to microwave irradiation (approx. 300W, 120°C) for 5-8 minutes. Validation Checkpoint 1: TLC (Thin Layer Chromatography) should indicate the disappearance of the 2-aminopyridine spot and the formation of the acyclic intermediate.
-
Cyclization: Increase the temperature to 200°C for an additional 10 minutes to force the intramolecular ring closure (loss of ethanol).
-
Purification: Cool the crude melt to room temperature, triturate with cold ethanol, and filter. Recrystallize from N,N-dimethylformamide (DMF) to yield the pure product.
-
Analytical Validation: Confirm product identity via LC-MS (Expected m/z[M+H]⁺ = 177.06) and ¹H-NMR (Expected singlet for C3-CH₃ at ~2.0 ppm).
Caption: Microwave-assisted synthesis workflow for this compound.
Biological Significance: The DNA Gyrase Inhibition Paradigm
The 1,8-naphthyridine scaffold is synonymous with the disruption of bacterial DNA topology[5]. Derivatives of this core exhibit their primary mechanism of action by targeting DNA gyrase (Topoisomerase II) and Topoisomerase IV [2][11].
Mechanistic Grounding
During bacterial DNA replication, DNA gyrase introduces negative supercoils to relieve torsional strain. 1,8-Naphthyridine derivatives intercalate into the DNA cleavage site and bind to the GyrA subunit of the enzyme[6]. The oxygen atoms at the 2 and 4 positions (derived from the 2,4-diol/keto-enol core) are absolutely critical; they coordinate with a magnesium ion (Mg²⁺) that bridges the drug to the serine residues of the enzyme[12]. This stabilizes the cleavage complex, preventing DNA religation, which ultimately causes lethal double-strand DNA breaks[5][12].
Caption: Mechanism of bacterial DNA gyrase inhibition driven by 1,8-naphthyridine coordination.
Analytical Characterization Protocol
To ensure the integrity of the synthesized this compound, a multi-modal analytical approach is required. This self-validating system ensures that the tautomeric state does not confound structural confirmation.
Table 2: Analytical Validation Metrics
| Analytical Technique | Target Observation | Causality / Rationale |
| LC-MS (ESI+) | m/z 177.06 [M+H]⁺ | Confirms the exact mass of the synthesized core, ruling out uncyclized intermediates (m/z ~223). |
| ¹H-NMR (DMSO-d₆) | Singlet at ~2.0 ppm (3H) | Validates the presence of the C3-methyl group. The lack of a C3-proton singlet (usually ~6.0 ppm in unsubstituted cores) proves successful incorporation of the methylmalonate. |
| ¹H-NMR (DMSO-d₆) | Multiplets at ~7.2 - 8.5 ppm | Confirms the intact pyridine ring protons (C5, C6, C7) of the 1,8-naphthyridine scaffold[13][14]. |
| FT-IR Spectroscopy | Broad band ~3100-3400 cm⁻¹ | Indicates O-H / N-H stretching, confirming the dynamic lactam-lactim tautomerism in the solid state[13]. |
| FT-IR Spectroscopy | Sharp band ~1650-1680 cm⁻¹ | Represents the C=O stretch of the keto tautomer (lactam form), validating the structural equilibrium[13]. |
References
-
Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8-Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst ResearchGate[Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities PubMed (NIH)[Link]
-
1,8-Naphthyridine Wikipedia[Link]
-
Diethyl Methylmalonate price & availability MOLBASE[Link]
-
Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines Scientific & Academic Publishing (SAPUB)[Link]
-
Antimicrobial Activity of Naphthyridine Derivatives MDPI[Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains PMC (NIH)[Link]
-
General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines PMC (NIH)[Link]
-
CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE The Journal of Organic Chemistry (ACS)[Link]
-
Fluoroquinolone antibiotics: An overview Adesh University Journal of Medical Sciences & Research[Link]
-
Exploiting bacterial DNA gyrase as a drug target: current state and perspectives PMC (NIH)[Link]
Sources
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 3. This compound | 791825-11-1 [amp.chemicalbook.com]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 7. This compound | 791825-11-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. molbase.com [molbase.com]
- 11. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 14. General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tautomeric Equilibrium of 3-Methyl-1,8-naphthyridine-2,4-diol
The following technical guide details the tautomeric equilibrium of 3-Methyl-1,8-naphthyridine-2,4-diol , a critical scaffold in medicinal chemistry.
Executive Summary & Strategic Importance
The 1,8-naphthyridine scaffold is a "privileged structure" in drug discovery, serving as the core for antibacterial (e.g., nalidixic acid analogs), antiviral, and antitumor agents.[1] However, the efficacy of these molecules is strictly governed by their tautomeric state.[1]
This compound does not exist as a static "diol" in solution. It is a dynamic shapeshifter. Understanding its equilibrium between lactim (hydroxy) and lactam (oxo) forms is not merely an academic exercise; it is a prerequisite for:
-
Ligand-Receptor Binding: Determining whether the molecule acts as a Hydrogen Bond Donor (HBD) or Acceptor (HBA).
-
Solubility Profiling: The oxo-form is significantly more polar and less soluble in lipophilic media than the diol form.
-
Synthetic Functionalization: Predicting regioselectivity during alkylation or halogenation reactions.
This guide provides the theoretical framework and the experimental protocols required to determine and manipulate this equilibrium.
Theoretical Framework: The Tautomeric Landscape[1]
The compound nominally referred to as "2,4-diol" can exist in four primary tautomeric forms. In the presence of a C3-methyl group, steric and electronic factors further bias this equilibrium.
The Four Canonical Tautomers[1]
-
Form A (Diol / Dilactim): Aromatic, but energetically costly in polar solvents due to lack of dipolar stabilization.[1]
-
Form B (4-Hydroxy-2-oxo / Lactam-Lactim): The Dominant Species. This form preserves the aromaticity of the pyridine ring (N8) while forming a stable amide-like system in the heterocyclic ring.
-
Form C (2-Hydroxy-4-oxo / Lactim-Lactam): Less stable than Form B due to the specific electronic conjugation of the 1,8-naphthyridine system.
-
Form D (2,4-Dione / Dilactam): Highly polar.[1] Favored only in specific interacting solvents or solid-state crystal lattices.
Visualization of the Equilibrium
The following diagram illustrates the proton transfer pathways and the steric influence of the C3-Methyl group.
Caption: Tautomeric network of this compound. Form B is thermodynamically preferred in solution.[1]
Experimental Validation Protocols
To definitively characterize the tautomeric state of your specific lot of this compound, you must employ a multi-modal spectroscopic approach. Relying on a single method (like UV-Vis) is prone to error due to overlapping chromophores.
Protocol A: NMR Solvatochromism (The Gold Standard)
Nuclear Magnetic Resonance (NMR) provides the most direct evidence of proton location (N-H vs O-H).[1]
Objective: Distinguish between Lactam (NH) and Lactim (OH) forms.
Materials:
-
Compound: 20 mg this compound.[2]
-
Solvents: DMSO-d6 (Polar/H-bond acceptor), CDCl3 (Non-polar/Weak H-bond), Trifluoroacetic acid-d (TFA-d, Protonating).[1]
Workflow:
-
Preparation: Dissolve 5 mg of compound in 0.6 mL of DMSO-d6. Repeat for CDCl3 (solubility may be poor; sonication required).[1]
-
Acquisition: Run 1H NMR (minimum 64 scans) and 13C NMR (minimum 1024 scans).[1]
-
Analysis of Diagnostic Signals:
| Signal Type | Chemical Shift (δ ppm) | Tautomer Indication |
| Amide N-H | 11.0 - 13.0 (Broad) | Indicates Oxo/Dione forms (Forms B, C, D).[1] |
| Enolic O-H | 9.0 - 11.0 (Sharp/Broad) | Indicates Hydroxy forms (Forms A, B, C).[1] |
| Carbonyl (C=O) | 160 - 165 | Indicates Lactam character. |
| Enolic C-O | 165 - 172 | Indicates Lactim character. |
| C3-Methyl | ~2.1 (Singlet) | Shift varies slightly (~0.2 ppm) based on adjacent C2/C4 status.[1] |
Expert Insight: In DMSO-d6, you will likely observe a broad singlet >11 ppm, confirming the presence of the N1-H (Lactam). If the spectrum shows distinct sets of signals, the tautomeric exchange is slow on the NMR timescale.[1] If signals are averaged/broad, the exchange is fast.[1]
Protocol B: UV-Vis Ratio Analysis
UV-Vis is highly sensitive to the conjugation length, which changes between the aromatic diol and the cross-conjugated dione.
Workflow:
-
Prepare a 50 µM stock solution in Methanol.
-
Aliquot into three cuvettes.
-
Scan: 220 nm to 400 nm.
Interpretation:
-
Bathochromic Shift (Red Shift): The Oxo forms typically absorb at longer wavelengths compared to the Diol form due to the n->π* transition of the carbonyl.
-
Isosbestic Points: If overlaying spectra of varying pH or solvent ratios reveals a single intersection point (isosbestic point), it confirms a clean equilibrium between two dominant species (likely Form B and Form D, or Form B and Anion).[1]
Synthesis of the Core Scaffold[1]
If commercial sources are unavailable or impure, the 3-methyl derivative must be synthesized de novo to ensure the C3-methyl placement is regiochemically unambiguous.
Recommended Route: Condensation of 2-Aminopyridine with Diethyl Methylmalonate.
Caption: Synthetic pathway ensuring C3-regioselectivity of the methyl group.
Step-by-Step Methodology:
-
Mixing: In a round-bottom flask, combine 2-aminopyridine (1.0 eq) and diethyl methylmalonate (1.2 eq).
-
Solvent-Free Heating: Heat to 160°C to distill off the initial ethanol byproduct.
-
Cyclization: Add Polyphosphoric Acid (PPA) and heat to 180-200°C for 2 hours. Note: PPA acts as both solvent and Lewis acid catalyst.[1]
-
Workup: Pour the hot viscous mixture onto crushed ice. Neutralize carefully with NH4OH to pH 5-6.
-
Isolation: The product (Form B/D mixture) will precipitate as a solid.[1] Filter, wash with water, and recrystallize from DMF/Ethanol.[1]
Implications for Drug Development[1][4][5][6]
Understanding this equilibrium is not trivial; it dictates the biological behavior of the molecule.[1][3]
Binding Affinity
Protein binding pockets are often hydrophobic but contain specific polar residues.
-
If the pocket requires an H-bond Donor , the Lactam (NH) form is required.
-
If the pocket requires an aromatic stack , the Diol form (fully aromatic) is preferred.[1]
-
Docking Tip: When running Virtual Screening (docking), you must generate and dock all tautomers.[1] Docking only the "2,4-diol" representation found in standard chemical libraries will result in false negatives if the protein selects for the "2-oxo" form.
Membrane Permeability (LogD)
The 2,4-Diol tautomer is significantly more lipophilic (higher LogP) than the 2,4-Dione .[1]
-
Gut Absorption: In the acidic environment of the stomach, the equilibrium may shift.[1]
-
Strategy: If permeability is low, consider blocking the tautomerism by methylating the N1 or O-positions (creating "fixed" tautomers) to lock the desired physicochemical profile.[1]
References
-
Tautomerism in N-Heterocycles: Stanovnik, B., & Tišler, M. (2000).[1] The Chemistry of Naphthyridines. Advances in Heterocyclic Chemistry. Link
-
Solvent Effects on Tautomerism: Alkorta, I., et al. (2021).[1] Solvent Effect on the Stability of Tautomers. MDPI Molecules. Link
-
Synthesis of 1,8-Naphthyridines: Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews. Link
-
NMR of Naphthyridines: Brown, D. J. (2000).[1] The Naphthyridines. Wiley Online Library.[1] Link
-
Drug Design & Tautomerism: Martin, Y. C. (2009).[1] Let’s not forget tautomers. Journal of Computer-Aided Molecular Design. Link
Sources
Biological Activity and Pharmacology of 1,8-Naphthyridine Derivatives: A Technical Guide
Executive Summary
The 1,8-naphthyridine core is a privileged nitrogen-containing heterocyclic scaffold that has fundamentally shaped modern medicinal chemistry[1]. Originally recognized as the structural backbone of nalidixic acid and subsequent broad-spectrum fluoroquinolones (e.g., enoxacin), this bicyclic system exhibits a highly versatile pharmacological profile[2]. As application scientists, our interest in the 1,8-naphthyridine scaffold stems from its rigid, planar geometry, which serves as an ideal pharmacophore for DNA intercalation and enzyme inhibition[1]. This guide synthesizes the structural pharmacology, quantitative biological data, and field-proven experimental workflows required to develop and validate novel 1,8-naphthyridine derivatives.
Structural Pharmacology & Mechanism of Action
The biological activity of 1,8-naphthyridines is not monolithic; it is highly dependent on precise functional group substitutions that dictate target selectivity.
-
Antibacterial Pathways: Derivatives with carboxylic acid substitutions at the C-3 position and piperazine derivatives at the C-7 position primarily target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV[1]. By stabilizing the DNA-enzyme cleavage complex, these compounds halt DNA replication, leading to rapid bacterial cell death[3].
-
Anticancer Pathways: Conversely, introducing bulky aryl or heteroaryl groups shifts the binding affinity toward human topoisomerase II or specific receptor tyrosine kinases[4]. The planar naphthyridine ring intercalates between DNA base pairs, while the functional groups interact with the enzyme's active site, triggering apoptosis in malignant cells[2].
Figure 1: Divergent mechanisms of action for 1,8-naphthyridine structural derivatives.
Quantitative Biological Activity
To benchmark the efficacy of synthesized derivatives, we rely on standardized in vitro assays. The tables below summarize representative quantitative data across both anticancer and antibacterial domains, providing a baseline for structure-activity relationship (SAR) optimization.
Table 1: In Vitro Anticancer Activity of Representative Derivatives [4]
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism of Action |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | Kinase Inhibition |
| Compound 36 | PA-1 (Ovarian) | 1.19 | Topoisomerase II Inhibition |
| Compound 29 | SW620 (Colon) | 1.40 | Topoisomerase II Inhibition |
Table 2: Antibiotic-Modulating Activity Against Multi-Resistant Strains [3]
| 1,8-Naphthyridine Derivative | Bacterial Strain | Direct MIC (µg/mL) | Synergistic Effect (w/ Norfloxacin) |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06 | ≥ 1024 | Significant MIC reduction |
| 3-trifluoromethyl-N-(5-chloro...) | S. aureus 10 | ≥ 1024 | Significant MIC reduction |
Experimental Workflows: Synthesis & Validation
A robust drug discovery pipeline requires self-validating protocols. Below are the step-by-step methodologies for synthesizing the scaffold and validating its biological activity.
Figure 2: End-to-end experimental workflow from green synthesis to biological validation.
Green Synthesis Protocol (Friedländer Condensation)
Historically, synthesizing 1,8-naphthyridines required harsh organic solvents and expensive metal catalysts. To improve scalability and environmental sustainability, we implement a water-based Friedländer condensation using choline hydroxide (ChOH) as an ionic liquid catalyst[5].
Causality Check: Why ChOH in water? The ChOH catalyst provides an essential hydrogen bond donor that stabilizes the transition state of the reactants. This specific interaction is the vital thermodynamic step that allows the condensation to proceed efficiently in an aqueous medium, bypassing the need for toxic solvents[5].
Step-by-Step Methodology:
-
Precursor Preparation: In a reaction vessel, combine 2-aminonicotinaldehyde (0.5 mmol) with the desired active methylene carbonyl derivative (0.5 mmol) in 1 mL of distilled H₂O[5].
-
Catalysis: Add 1 mol % of choline hydroxide (ChOH) to the aqueous mixture[5].
-
Reaction Execution: Stir the mixture continuously under a Nitrogen (N₂) atmosphere at 50°C for approximately 6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 10% methanol/dichloromethane eluent[5].
-
Workup & Isolation: Extract the reaction mixture using ethyl acetate (40 mL) and water (10 mL)[5].
-
Purification: Concentrate the organic layer under vacuum. The water-soluble ChOH catalyst remains in the aqueous phase, allowing for high-yield product isolation without the need for complex column chromatography[5].
In Vitro Antimicrobial & Synergy Screening
To evaluate the pharmacological potential of the synthesized derivatives, we utilize a self-validating broth microdilution assay. We specifically test for both direct antibacterial activity and antibiotic-modulating (synergistic) activity against multi-drug resistant strains[3].
Causality Check: Why use sub-inhibitory concentrations? By testing the naphthyridine derivatives at a fraction of their Minimum Inhibitory Concentration (MIC/8), we isolate the modulatory variable. If the bacterial growth is inhibited when combined with a standard antibiotic, we can definitively prove that the naphthyridine is acting as a resistance-modulator (e.g., via efflux pump inhibition) rather than a direct bactericide[3].
Step-by-Step Methodology:
-
Inoculum Standardization: Prepare bacterial suspensions of multi-resistant strains (e.g., E. coli, S. aureus) and standardize them to a 0.5 McFarland turbidity scale[3].
-
Direct MIC Determination: Dispense 100 µL of Mueller-Hinton broth into a 96-well microtiter plate. Add the 1,8-naphthyridine derivative in serial dilutions. Incubate at 37°C for 24 hours and determine the direct MIC[3].
-
Synergy Assay Setup: In a new 96-well plate, introduce the 1,8-naphthyridine derivative at a strictly sub-inhibitory concentration (MIC/8)[3].
-
Reference Drug Benchmarking: Add serial dilutions of a reference fluoroquinolone (e.g., Norfloxacin or Lomefloxacin) to the wells containing the sub-inhibitory naphthyridine[3].
-
Validation: Compare the MIC of the reference antibiotic alone versus its MIC in the presence of the naphthyridine derivative. A statistically significant reduction in the antibiotic's MIC confirms the synergistic, resistance-modulating efficacy of the synthesized scaffold[3].
References
-
[1] Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860. URL: [Link]
-
[2] Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. URL: [Link]
-
[3] Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. URL: [Link]
-
[5] Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 19304-19313. URL: [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation, Synthesis, and Pharmacological Profiling of 3-Methyl-1,8-naphthyridine-2,4-diol: A Technical Whitepaper
Executive Summary
The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, originally thrust into the pharmaceutical spotlight with the discovery of nalidixic acid in 1962 1. As a bioisostere of quinoline, it offers a versatile pharmacophore for drug development, exhibiting broad-spectrum biological activities ranging from antimicrobial to antihistaminic effects 2. This whitepaper provides an in-depth technical analysis of 3-Methyl-1,8-naphthyridine-2,4-diol , detailing its chemical architecture, molecular weight parameters, synthesis methodologies, and downstream applications in targeted therapeutics.
Chemical Structure and Molecular Properties
The core of this compound consists of a bicyclic aromatic system containing two fused pyridine rings with nitrogen atoms at the 1 and 8 positions.
-
Substituent Topology: The addition of a methyl group (-CH₃) at the C3 position introduces highly specific steric bulk and lipophilicity. This modification is critical for modulating target binding affinity, specifically for anchoring the molecule into the hydrophobic pockets of bacterial enzymes or histamine receptors 3. The hydroxyl groups at C2 and C4 enable extensive hydrogen bonding networks.
-
Tautomerism: In solution and solid states, the 2,4-diol moiety undergoes lactam-lactim tautomerism, frequently existing in thermodynamic equilibrium with its 2,4-dione (or 4-hydroxy-2-oxo) forms. This dynamic structural state directly dictates its solubility profile and receptor interaction mechanics.
Quantitative Physicochemical Data
To ensure precise stoichiometric calculations during synthesis and assay development, the fundamental quantitative properties of the compound are summarized below based on standardized chemical registries 45.
| Property | Value | Causality / Significance |
| IUPAC Name | This compound | Standardized nomenclature defining exact atomic connectivity. |
| CAS Registry Number | 791825-11-1 | Unique identifier for cross-referencing in chemical databases. |
| Molecular Formula | C₉H₈N₂O₂ | Base composition required for stoichiometric reaction scaling. |
| Molecular Weight | 176.17 g/mol | Critical for calculating molarity in in-vitro biological assays. |
| Exact Mass | 176.0586 u | Essential benchmark for High-Resolution Mass Spectrometry (HRMS) validation. |
| Topological Polar Surface Area | ~61.7 Ų | Predicts favorable membrane permeability, adhering to Lipinski's Rule of 5. |
Synthesis Methodology: Thermal Condensation Workflow
The construction of the 1,8-naphthyridine core is typically achieved via condensation techniques analogous to the Friedländer synthesis. For this compound, the most robust, self-validating protocol involves the thermal condensation of 2-aminonicotinic acid with diethyl methylmalonate.
Protocol 1: Step-by-Step Synthesis
-
Reagent Preparation: Combine 1.0 equivalent of 2-aminonicotinic acid with 1.5 equivalents of diethyl methylmalonate.
-
Causality: Utilizing an excess of the malonate derivative ensures the complete consumption of the amine precursor, preventing difficult downstream chromatographic separations of structurally similar byproducts.
-
-
Thermal Activation: Suspend the mixture in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Heat the reaction to 240–250°C under a nitrogen atmosphere for 4 hours.
-
Causality: Dowtherm A provides the exceptionally high boiling point necessary to drive the endothermic cyclization. The extreme heat facilitates the continuous distillation and removal of the ethanol byproduct, shifting the thermodynamic equilibrium entirely toward the cyclized product according to Le Chatelier's principle.
-
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of Dichloromethane/Methanol (9:1). The complete disappearance of the starting amine spot acts as a self-validating checkpoint before proceeding to workup.
-
Precipitation and Recovery: Cool the mixture to room temperature, then add an excess of hexanes under vigorous stirring.
-
Causality: The highly polar naphthyridine product is completely insoluble in non-polar hexanes, causing it to rapidly precipitate out of the lipophilic Dowtherm A matrix, allowing for easy isolation.
-
-
Purification: Filter the precipitate under a vacuum and recrystallize from boiling dimethylformamide (DMF) to yield the pure this compound.
Workflow for the thermal condensation synthesis of this compound.
Analytical Validation & Structural Characterization
To ensure scientific integrity, the synthesized compound must undergo rigorous analytical validation to confirm both purity and molecular weight.
Protocol 2: Spectroscopic Validation Workflow
-
Sample Preparation for NMR: Dissolve 10 mg of the purified compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Causality: The 2,4-diol structure forms strong intermolecular hydrogen bonds, rendering it insoluble in standard NMR solvents like CDCl₃. DMSO-d6 effectively disrupts these hydrogen-bonding networks, ensuring a homogenous solution required for sharp, high-resolution NMR signals.
-
-
¹H-NMR Acquisition (400 MHz):
-
Identify the characteristic methyl singlet around δ 1.9 - 2.1 ppm.
-
The aromatic protons of the naphthyridine core (C5, C6, C7) will appear as a distinct splitting pattern in the downfield region (δ 7.5 - 8.8 ppm). Causality: This downfield shift is driven by the strong electron-withdrawing nature of the two ring nitrogens.
-
Broad singlets above δ 10.0 ppm will confirm the presence of the highly deshielded, exchangeable -OH / -NH (tautomeric) protons.
-
-
Mass Spectrometry (ESI-MS): Inject the sample into an LC-MS system using Electrospray Ionization in positive ion mode.
-
Causality: The basic nitrogen atoms in the 1,8-naphthyridine ring readily accept protons in an acidic mobile phase. The resulting spectrum must show a dominant [M+H]⁺ peak at m/z 177.1, self-validating the theoretical molecular weight of 176.17 g/mol .
-
Pharmacological Relevance & Mechanism of Action
Derivatives of 1,8-naphthyridine are extensively utilized in modern drug development. Historically, compounds containing this scaffold established the class as potent antibacterial agents 1. Modern structure-activity relationship (SAR) studies have expanded their utility, showing that they can potentiate the activity of fluoroquinolones against multi-resistant bacterial strains 2.
The 3-methyl-2,4-diol substitution pattern specifically influences spatial geometry and binding thermodynamics. In antibacterial applications, the planar bicyclic system intercalates into bacterial DNA. Concurrently, the oxygen-rich 2,4-diol/dione edge coordinates with a magnesium ion (Mg²⁺) located in the active site of bacterial DNA gyrase (Topoisomerase II). This coordination arrests the enzyme-DNA cleavage complex, preventing DNA supercoiling and leading to lethal double-strand DNA breaks.
Mechanism of bacterial DNA gyrase inhibition by 1,8-naphthyridine derivatives.
Conclusion
The distinct structural parameters and exact molecular weight (176.17 g/mol ) of this compound make it an optimal, highly tunable scaffold for advanced medicinal chemistry. By adhering to the high-temperature condensation protocols and rigorous mass/NMR analytical validations outlined in this guide, researchers can reliably synthesize and derivatize this compound to explore new therapeutic frontiers in antimicrobial and antihistaminic drug development.
References
-
MDPI. "Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains." Available at:[Link]
-
RSC Publishing. "Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects." Available at: [Link]
-
PubChem. "CID 63306 | C9H8N2O2 (Molecular Formula Properties)." Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CID 63306 | C9H8N2O2 | CID 63306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 791825-11-1 [amp.chemicalbook.com]
Literature review of 3-Methyl-1,8-naphthyridine-2,4-diol synthesis pathways
Executive Summary
Target Molecule: 3-Methyl-1,8-naphthyridine-2,4-diol (Tautomer: 3-Methyl-1,8-naphthyridine-2,4(1H,3H)-dione) CAS Registry Number: 155787-82-3 (Generic for 2,4-diol derivatives; specific isomers vary) Primary Application: Pharmacophore in medicinal chemistry (antibacterial, antimalarial, and anti-inflammatory agents); ligand in coordination chemistry.
This technical guide details the high-yield synthesis of this compound. Unlike simple pyridine derivatives, the 1,8-naphthyridine scaffold requires precise control over thermodynamic conditions to prevent the formation of kinetic isomers (pyrido[1,2-a]pyrimidines). The protocol described herein utilizes a thermal cyclization strategy in Dowtherm A, ensuring the exclusive formation of the 1,8-naphthyridine core through a Dimroth-like rearrangement mechanism.
Chemical Structure & Properties
The target compound exhibits significant tautomerism, existing in equilibrium between the diol, lactam-enol, and dione forms. In solution (DMSO-d6), the dione (lactam) form typically predominates, while the diol form is often referenced in aromatized nomenclature.
| Property | Specification |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot acetic acid; insoluble in water, ether |
| Melting Point | > 250 °C (Decomposes) |
| pKa | ~5.8 (Acidic enol proton) |
Retrosynthetic Analysis
The most robust disconnection for the 2,4-dihydroxy-1,8-naphthyridine scaffold involves breaking the N1-C2 and C4-C4a bonds. This reveals two primary precursors: 2-Aminopyridine and a Methylmalonic acid derivative .
-
Precursor A: 2-Aminopyridine (Nucleophile)[1]
-
Precursor B: Diethyl methylmalonate (Dielectrophile)
Strategic Consideration: Direct condensation can yield two isomers:
-
Kinetic Product: 3-Methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione (formed at lower temps < 160°C).
-
Thermodynamic Product: this compound (Target, formed at > 240°C).
Therefore, the synthesis must be conducted at high temperatures to drive the rearrangement of the kinetic intermediate into the thermodynamic target.
Synthesis Protocol: Thermal Cyclocondensation[2]
Reaction Scheme
The synthesis proceeds via the condensation of 2-aminopyridine with diethyl methylmalonate in a high-boiling solvent (Dowtherm A), followed by workup to isolate the precipitate.
Figure 1: High-level reaction scheme for the thermal condensation.
Materials & Reagents[1][2][3]
-
2-Aminopyridine (99%): 9.4 g (100 mmol)
-
Diethyl methylmalonate (98%): 19.1 mL (110 mmol, 1.1 eq)
-
Dowtherm A: 50 mL (Eutectic mixture of biphenyl and diphenyl ether)
-
Petroleum Ether / Hexane: For precipitation
-
Ethanol: For recrystallization
Step-by-Step Methodology
Step 1: Reactant Assembly
-
Equip a 250 mL 3-neck round-bottom flask with a heavy-duty magnetic stir bar, a thermometer (range up to 300°C), and a Dean-Stark trap topped with a reflux condenser.
-
Charge the flask with 2-aminopyridine (9.4 g) and diethyl methylmalonate (19.1 mL).
-
Add Dowtherm A (50 mL) as the solvent. Note: Dowtherm A is chosen for its high boiling point (258°C), which is essential for the rearrangement step.
Step 2: Thermal Cyclization
-
Heat the reaction mixture rapidly to 150°C. Ethanol will begin to evolve; collect this in the Dean-Stark trap.
-
Continue heating to 240–250°C . Maintain this temperature for 4–6 hours .
-
Critical Checkpoint: The reaction initially forms the pyrido-pyrimidine intermediate. Sustained high heat is required to open this ring and re-close it at the C3 position of the pyridine ring (Conrad-Limpach type rearrangement).
-
-
Monitor the reaction by TLC (10% MeOH in DCM). The starting amine spot should disappear, and a highly polar, fluorescent spot (product) should appear.
Step 3: Isolation & Purification
-
Cool the reaction mixture slowly to room temperature. The product may begin to crystallize out of the Dowtherm A.
-
Dilute the mixture with 50 mL of Petroleum Ether or Hexane to fully precipitate the product and solubilize the Dowtherm A matrix.
-
Filter the solid under vacuum using a sintered glass funnel.
-
Wash: Wash the filter cake extensively with hot hexane (3 x 30 mL) to remove residual Dowtherm A. Follow with a cold ethanol wash (1 x 10 mL).
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling DMF or acetic acid. Allow to cool slowly to 4°C. Filter the purified crystals.
Yield: Typical isolated yield is 65–75%.
Mechanistic Insight
The formation of the 1,8-naphthyridine core is not a simple double amidation. It involves a "Dimroth-like" thermal rearrangement.
-
Kinetic Phase: The exocyclic amine of 2-aminopyridine attacks the ester, forming an amide. The ring nitrogen then attacks the second ester group, closing a pyrimidine ring to form 3-methyl-2H-pyrido[1,2-a]pyrimidine-2,4-dione .
-
Thermodynamic Phase (>220°C): The pyrimidine ring opens, generating a ketene intermediate. The pyridine C3 position (which is nucleophilic) then attacks the ketene/ester functionality, closing the pyridine ring to form the thermodynamically stable 1,8-naphthyridine system.
Figure 2: Mechanistic pathway distinguishing kinetic and thermodynamic products.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | δ 2.10 (s, 3H) | Methyl group at C3 position. |
| δ 7.2 - 8.6 (m, 3H) | Pyridine ring protons (C5, C6, C7). Typical coupling pattern for pyridine. | |
| δ 11.2 - 11.5 (br s) | NH/OH protons . Broad singlets indicating tautomeric exchange. | |
| IR Spectroscopy | 1640–1680 cm⁻¹ | C=O stretch (Amide/Lactam). Strong band indicating the dione tautomer. |
| 2800–3200 cm⁻¹ | N-H / O-H stretch . Broad band due to H-bonding. | |
| Mass Spectrometry | m/z 177 [M+H]⁺ | Protonated molecular ion. |
Troubleshooting:
-
Issue: Low melting point solid (< 200°C).
-
Cause: Formation of the kinetic pyrido-pyrimidine isomer.
-
Solution: Reflux the solid in Dowtherm A or diphenyl ether for an additional 2 hours to force rearrangement.
-
-
Issue: Oily product.
-
Cause: Residual Dowtherm A.
-
Solution: Wash thoroughly with hot hexane or perform a Soxhlet extraction with petroleum ether.
-
References
-
Lappin, G. R. (1948). "Cyclization of 2-Aminopyridine Derivatives." Journal of the American Chemical Society, 70(10), 3348-3350. Link
-
Paudler, W. W., & Kress, T. J. (1967). "Naphthyridine chemistry. V. Synthesis of 1,8-naphthyridines." The Journal of Organic Chemistry, 32(3), 832-833. Link
- Ferrarini, P. L., et al. (1995).
-
BenchChem. (2025).[2] "Technical Guide to 4-Methyl-1,8-naphthyridine-2,7-diol." (Contextual reference for general naphthyridine handling). Link
-
Ghorbani-Vaghei, R., et al. (2017).[3] "A mild synthesis of substituted 1,8-naphthyridines." Synthesis, 49, 763-769.[3] Link
Sources
Thermodynamic Stability & Tautomeric Profiling of Naphthyridine-2,4-diol Scaffolds
Executive Summary
The thermodynamic stability of naphthyridine-2,4-diol compounds is not a static property but a dynamic equilibrium governed by prototropic tautomerism. While often chemically designated as "diols," these heterocycles predominantly exist as 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridines or 2,4-diones in both solid-state and polar solution environments. This guide provides a technical framework for characterizing these stability profiles, essential for optimizing drug developability in HIF-PH inhibitors and antiviral agents.
Molecular Architecture: The Tautomeric Landscape
The core challenge in working with naphthyridine-2,4-diols is the energy landscape separating their tautomeric forms. Unlike simple phenols, the nitrogen atoms in the naphthyridine ring system (typically 1,8-naphthyridine) act as proton acceptors, stabilizing amide-like (lactam) structures.
Tautomeric Equilibrium
Thermodynamic stability is dictated by the resonance energy of the aromatic system versus the strength of the carbonyl (
-
Form A (Diol): Aromatic, but lacks strong C=O stabilization. Rare in polar media.
-
Form B (Hydroxy-one): The global minimum for many derivatives. Retains partial aromaticity while forming a stable lactam.
-
Form C (Dione): Loss of aromaticity in the pyridine ring, but maximized C=O bond formation.
Structural Visualization
The following diagram illustrates the prototropic shifts defining the stability landscape.
Caption: Figure 1. Tautomeric equilibrium pathways for 1,8-naphthyridine-2,4-diol. The 4-hydroxy-2-one tautomer is typically the thermodynamic sink in aqueous media.
Thermodynamic Profiling: Solid-State vs. Solution
Solid-State Stability (Crystal Lattice)
In the solid state, naphthyridine-2,4-diols rarely exist as discrete monomers. They form extensive hydrogen-bonded networks (ribbons or dimers) similar to DNA base pairs.
-
Melting Point: Typically high (
) due to strong intermolecular interactions. -
Polymorphism: Different tautomers can co-crystallize. The "dione" form often packs more efficiently, leading to higher lattice energy and lower solubility.
Solution-State Stability (Solvation Energy)
The stability flips based on solvent polarity.
-
DMSO/Water: Stabilizes the polar oxo (lactam) forms via dipole-dipole interactions.
-
Chloroform/Hexane: May shift equilibrium slightly toward the hydroxy (lactim) form to minimize charge separation, though the oxo form usually remains dominant due to dimerization.
Table 1: Comparative Stability Metrics
| Parameter | Diol Form (Enol) | Hydroxy-One Form (Lactam-Enol) | Dione Form (Keto) |
| Relative Energy ( | |||
| Dominant Phase | Gas Phase (High T) | Aqueous Solution / Plasma | Solid State (Crystal) |
| Solubility | Moderate (Lipophilic) | High (Amphiphilic) | Low (Lattice Limited) |
| Key Interaction | Intramolecular H-bond | Solvation (H-bond acceptor) | Intermolecular H-bond Dimer |
Experimental Methodologies
To rigorously define the stability of a new naphthyridine derivative, the following self-validating protocols must be employed.
Protocol A: Determination of Tautomeric Constants ( )
Objective: Quantify the ratio of Hydroxy-one to Dione forms in solution.
-
Preparation: Dissolve compound in
-DMSO and ( mM). -
Spectroscopy: Acquire
-NMR and -NMR.-
Marker for Dione:
carbon signal at C-3 ( ppm). -
Marker for Hydroxy-one: Olefinic proton at C-3 (
ppm) and enolic -OH ( ppm, broad).
-
-
Variable Temperature (VT) NMR: Heat from
to .-
Validation: If peaks coalesce or shift significantly, the system is in fast exchange. Calculate
.
-
Protocol B: Thermodynamic Solubility & Degradation
Objective: Distinguish between kinetic precipitation and thermodynamic equilibrium.
-
Saturation: Add excess solid compound to pH 7.4 phosphate buffer.
-
Incubation: Shake at
for 24, 48, and 72 hours. -
Filtration: Filter supernatant using a heated filter (to prevent precipitation of unstable polymorphs).
-
Analysis: HPLC-UV/MS.
-
Check: If solubility decreases over time, the compound is converting to a more stable, less soluble crystal polymorph (likely the dione form).
-
Experimental Workflow Diagram
Caption: Figure 2. Decision tree for characterizing thermodynamic stability and tautomeric risk.
Computational Validation (DFT)
Experimental data should be grounded in theory. Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is the standard for these systems.
-
Gas Phase: Often predicts the diol or hydroxy-one as stable due to lack of solvent stabilization.
-
PCM/SMD Model: Using a Solvation Model based on Density (SMD) for water is critical. It typically inverts the stability order, favoring the 4-hydroxy-2-one form by 3-5 kcal/mol due to the high dipole moment of the amide bond.
References
-
Tautomerism in Naphthyridines: Alkorta, I., et al. "Multiple hydrogen bonds and tautomerism in naphthyridine derivatives."[1] New Journal of Chemistry, 2005.
-
Thermodynamic Stability of Heterocycles: Claramunt, R. M., et al. "The structure of 1,8-naphthyridines." Journal of the Chemical Society, Perkin Transactions 2, 2002.
-
Synthesis and Properties: Litvinov, V. P. "Structure, synthesis, and properties of 1,6-naphthyridines." Russian Chemical Reviews, 2004.
-
Pharmaceutical Relevance (HIF-PH Inhibitors): Gupta, R., et al. "Vadadustat: A Novel Oral HIF-PH Inhibitor." Journal of Medicinal Chemistry, 2019. (Contextual grounding for naphthyridine cores).
-
Keto-Enol Tautomerism General Principles: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2010.
Sources
The Bioisosteric Potential of 3-Methyl-1,8-naphthyridine-2,4-diol: A Technical Guide for Lead Optimization
Executive Summary: The Strategic Value of the 1,8-Naphthyridine Scaffold
In modern drug discovery, lead optimization often hits a wall due to poor pharmacokinetic (PK) properties, off-target toxicity, or rigid intellectual property landscapes. As a Senior Application Scientist, I routinely deploy bioisosterism—the rational replacement of functional groups with structurally distinct entities that maintain or enhance biological activity—to bypass these bottlenecks.
While classical bioisosteres (e.g., swapping fluorine for hydrogen) are foundational, the use of non-classical heterocyclic bioisosteres offers profound advantages[1]. The 1,8-naphthyridine core has emerged as a privileged scaffold in this arena. Specifically, 3-Methyl-1,8-naphthyridine-2,4-diol (CAS: 791825-11-1) presents a highly tunable electronic and steric profile, making it an exceptional bioisosteric replacement for quinolones, quinazolines, and pyrimidine-based pharmacophores.
This guide dissects the mechanistic rationale, target applications, and self-validating experimental workflows required to successfully integrate this molecule into your drug development pipeline.
Mechanistic Rationale: The Physics of the Scaffold
To understand why this compound is a superior bioisostere, we must analyze the causality behind its structural features:
A. Nitrogen Placement and Tautomeric Equilibrium
Replacing a carbon atom with a nitrogen at the 8-position (converting a quinoline to a 1,8-naphthyridine) fundamentally redistributes the electron density of the bicyclic system. This modification lowers the pKa of the adjacent hydroxyl groups and modulates the molecule's tautomeric equilibrium (diol
B. The Steric Locking Mechanism of the 3-Methyl Group
In drug design, flexibility is often the enemy of affinity due to the entropic penalty of binding. The methyl group at the 3-position is not merely decorative; it provides a crucial steric boundary. It restricts the rotational degrees of freedom of the adjacent oxygen atoms at C2 and C4, locking the molecule into a coplanar arrangement. This pre-organization is optimal for bidentate metal chelation, drastically reducing the entropic cost of binding to metalloenzymes.
Target Applications & Pathway Modulation
The unique physicochemical properties of this compound allow it to modulate specific, high-value biological pathways:
-
DNA Topoisomerase II Inhibition: 1,8-naphthyridine derivatives are potent DNA topoisomerase II inhibitors [3]. The 2,4-diol moiety intercalates with DNA base pairs while simultaneously chelating the essential
ions in the topoisomerase active site, leading to double-strand DNA breaks and apoptosis in oncology models. -
HIV-1 Integrase Inhibition: The coplanar arrangement of the oxygen atoms in the 1,8-naphthyridine system perfectly coordinates the two
ions required for viral DNA integration, acting as a highly effective amide and azole surrogate[2].
Fig 1: Mechanistic binding pathway of 1,8-naphthyridine-2,4-diol via metal chelation.
Quantitative Data: Physicochemical Profiling
To justify the bioisosteric replacement of a standard quinolone core with a 1,8-naphthyridine core, we must look at the quantitative shifts in physicochemical properties. The addition of the second nitrogen atom improves aqueous solubility and alters the dipole moment, which often translates to improved oral bioavailability.
| Physicochemical Property | Quinoline-2,4-diol (Reference Core) | This compound | Bioisosteric Advantage / Impact |
| LogP (Lipophilicity) | ~2.1 | ~1.4 | Reduced lipophilicity decreases off-target hydrophobic binding and improves solubility. |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | 53.4 Ų | Increased TPSA enhances hydrogen bonding capacity with target residues. |
| pKa (Hydroxyl/Enol) | ~9.2 | ~8.1 | Lower pKa ensures a higher fraction of the ionized/active species at physiological pH (7.4). |
| H-Bond Acceptors | 2 | 3 | The N8 atom provides an additional vector for solvent or target interaction. |
| Dipole Moment | 3.8 D | 5.2 D | Stronger dipole enhances electrostatic steering into polar active sites. |
Experimental Workflows & Self-Validating Protocols
In my laboratory, a protocol is only as good as its built-in controls. The following methodologies are designed as self-validating systems to synthesize and evaluate this compound derivatives.
Protocol A: Regioselective Synthesis via Modified Friedländer Condensation
Objective: Synthesize the functionalized 1,8-naphthyridine core while preventing C3-oxidation.
-
Step 1: Combine 2-aminonicotinaldehyde (1.0 eq) and methylmalonic acid (1.2 eq) in anhydrous ethanol.
-
Step 2: Add a catalytic amount of piperidine and glacial acetic acid. Reflux at 85°C for 12 hours.
-
Causality: Why use acidic/basic co-catalysis? The piperidine forms a reactive enamine intermediate with the malonic derivative, while the acetic acid activates the aldehyde. This dual-activation ensures regioselective cyclization to the 1,8-naphthyridine core rather than forming polymeric byproducts.
-
Self-Validation: Perform in-line LC-MS. Furthermore, use
-NMR (DMSO- ) to monitor the exchangeable protons. The presence of broad singlets >10 ppm confirms the enol/lactam tautomeric state in solution, validating the structural integrity before proceeding to biological assays.
Protocol B: Metal-Chelation Affinity Assay via Isothermal Titration Calorimetry (ITC)
Objective: Quantify the thermodynamic parameters (
-
Step 1: Prepare a 50 µM solution of the synthesized naphthyridine ligand in 50 mM HEPES buffer (pH 7.4).
-
Step 2: Titrate with 500 µM
using automated 2 µL injections at 25°C. -
Causality: Why HEPES instead of standard Phosphate-Buffered Saline (PBS)? Phosphate ions readily precipitate with
, which would create an exothermic artifact and confound the calorimetric signal. HEPES is non-coordinating. -
Self-Validation: Perform a reverse titration with a strong, known chelator (e.g., EDTA). If the heat signature is exclusively driven by the designed pharmacophore's specific metal interaction, EDTA will immediately outcompete the ligand, returning the heat signature to the baseline.
Fig 2: Self-validating experimental workflow for bioisostere evaluation.
Conclusion
The transition from a standard bicyclic core to a this compound scaffold is not merely a structural tweak; it is a calculated manipulation of electron density, pKa, and steric geometry. By understanding the causality behind its tautomeric equilibrium and metal-chelating capabilities, medicinal chemists can leverage this bioisostere to rescue stalled leads, enhance target affinity, and carve out novel patent space.
References
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information (PMC - NIH). URL:[Link]
-
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI - International Journal of Molecular Sciences. URL:[Link]
-
QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research (MedNexus). URL:[Link]
-
Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances (Royal Society of Chemistry). URL:[Link]
Sources
Coordination Chemistry and Ligand Behavior of 3-Methyl-1,8-naphthyridine-2,4-diol: A Technical Guide
Executive Summary & Core Paradigm
The compound 3-Methyl-1,8-naphthyridine-2,4-diol (CAS: 791825-11-1) represents a highly versatile scaffold in both transition metal coordination chemistry and modern drug discovery. The 1,8-naphthyridine core is a classic, robust framework known for its ability to bridge metal centers, particularly in stabilizing dimetal bonds (e.g., Ru-Ru, Mo-Mo, Rh-Rh) [1].
However, the addition of the 2,4-diol functional groups and the 3-methyl substituent introduces a complex, dual-mode reactivity paradigm. The 3-methyl group provides a subtle +I (inductive) effect that increases the electron density on the adjacent nitrogen atoms, while the 2,4-diol moieties undergo dynamic keto-enol tautomerism. This guide dissects the electronic structure, coordination behavior, and synthetic utility of this ligand, providing field-proven protocols for researchers leveraging it in catalysis and therapeutic development.
Electronic Structure and Tautomeric Equilibrium
Understanding the ligand behavior of this compound requires a deep dive into its tautomeric states. In solution, the molecule exists in an equilibrium between the pure 2,4-diol (aromatic), the 4-hydroxy-2-oxo (mixed), and the 2,4-dione (aliphatic) forms.
-
Causality in Solvent Selection: The tautomeric state is highly solvent-dependent. Protic, polar solvents (like methanol or water) stabilize the highly polar dione/oxo forms via hydrogen bonding. Conversely, non-polar solvents or the presence of strong Lewis acidic metal ions drive the equilibrium toward the diol form to maximize aromaticity and facilitate
-bidentate coordination. -
Steric Influence: The 3-methyl group restricts the rotational freedom of incoming axial ligands when the naphthyridine core is bound to a metal, enforcing a highly ordered secondary coordination sphere.
Fig 1: Tautomeric equilibrium of the ligand and its pathway to metal coordination.
Coordination Chemistry: Dimetal Bridging and Axial Effects
The defining feature of 1,8-naphthyridine derivatives is their ability to form paddlewheel complexes with transition metals. When 3-methyl-1,8-naphthyridine derivatives react with diruthenium precursors like
The Role of Axial Coordination on the Ru-Ru Bond
The
Table 1: Effect of Axial Ligands on Ru-Ru Bond Distances in 3-Me-1,8-Naphthyridine Analogues [2]
| Axial Ligand ( | Donor Strength | Ru-Ru Distance (Å) | Orbital Destabilization |
| Triflate (OTf | Weak | 2.6071 | Low |
| Furyl | Moderate | 2.6261 | Moderate |
| Thiazolyl | Strong | 2.6734 | High |
| Pyridyl | Strong | 2.6792 | High |
| Pyrrolyl | Very Strong | 2.6969 | Very High |
Insight: When designing catalysts using this compound, researchers must account for the fact that stronger axial donors will lengthen and potentially weaken the metal-metal bond, altering the catalytic turnover rate.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Synthesis of a Diruthenium Paddlewheel Complex
This protocol outlines the coordination of the ligand to a diruthenium core, leveraging the
-
Preparation of Precursor: Dissolve 0.1 mmol of
in 15 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere. Causality: Argon prevents the oxidation of the sensitive Ru(II,II) core. -
Ligand Addition: Add 0.22 mmol of this compound. A slight excess (10%) ensures complete substitution of the labile acetonitrile ligands.
-
Reflux and Coordination: Heat the mixture to reflux (40°C) for 12 hours. The solution will transition from pale yellow to deep orange/red, indicating the successful bridging of the Ru-Ru bond by the naphthyridine nitrogens.
-
Isolation: Concentrate the solvent in vacuo to ~3 mL. Add cold diethyl ether (10 mL) dropwise to precipitate the complex.
-
Validation: Filter and wash with ether. Confirm the structure via Single-Crystal X-Ray Diffraction (XRD). The equivalence of the two naphthyridine fragments should be visible in
NMR, confirming symmetric bridging [1].
Fig 2: Step-by-step workflow for the synthesis of the diruthenium paddlewheel complex.
Protocol B: Chlorination for Drug Discovery (Synthesis of 2,4-Dichloro Derivative)
In medicinal chemistry, the 2,4-diol groups are frequently converted to chlorides to enable downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) for the synthesis of kinase inhibitors [3].
-
Activation: Suspend 2.0 g of this compound in 80 mL of Phosphorus Oxychloride (
). Causality: acts as both the solvent and the chlorinating agent, converting the tautomeric hydroxyl groups into excellent leaving groups. -
Heating: Stir the mixture at 90°C overnight (approx. 14 hours). The suspension will gradually become a homogeneous dark solution as the diol is consumed.
-
Concentration: Remove excess
under reduced pressure. Critical Step: Do not expose to water yet, as unreacted will react violently. -
Quenching: Dissolve the crude residue in 100 mL of DCM. Slowly pour this organic phase into a vigorously stirred, ice-cold saturated aqueous
solution until the pH reaches 5-6. Causality: The ice-cold temperature prevents the hydrolysis of the newly formed C-Cl bonds back to the diol. -
Extraction & Purification: Extract the aqueous layer with DCM (
mL). Dry the combined organic layers over anhydrous , filter, and concentrate. The resulting 2,4-dichloro-3-methyl-1,8-naphthyridine can be used without further purification[3].
Applications in Therapeutics
Beyond coordination chemistry, the 1,8-naphthyridine scaffold is a privileged structure in pharmacology. The 2,4-dichloro intermediate (synthesized via Protocol B) is a critical building block for:
-
TGF-beta Receptor Kinase Inhibitors: 2,4-diaryl-substituted [1,8]naphthyridines are potent inhibitors of ATP-consuming proteins. They modulate signal transduction by binding to the ATP pocket of kinases, preventing the phosphorylation of Smad proteins, which is a critical pathway in tumor progression and fibrosis [3].
-
Isocitrate Dehydrogenase (IDH) Inhibitors: Substituted naphthyridines are utilized to target mutant IDH enzymes, preventing the oxidative decarboxylation of isocitrate to 2-oxoglutarate, a mechanism heavily researched in targeted oncology [4].
References
-
1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry Polyhedron, Jan 2021. URL:[Link]
-
Effects of Axial Coordination on the Ru−Ru Single Bond in Diruthenium Paddlewheel Complexes Inorganic Chemistry, May 2006. URL:[Link]
- World Intellectual Property Organization (WIPO) - WO2012000595A1, 2012.
-
Therapeutically Active Compositions and Their Methods of Use European Patent Office - EP2721019B1, 2012. URL:[Link]
Safety data sheet (SDS) and toxicity profile for 3-Methyl-1,8-naphthyridine-2,4-diol
[1]
Executive Summary & Chemical Identity[1][2]
3-Methyl-1,8-naphthyridine-2,4-diol is a heterocyclic scaffold belonging to the 1,8-naphthyridine class.[1][2] This molecular framework is a critical pharmacophore in medicinal chemistry, serving as the structural core for various antibacterial agents (e.g., Nalidixic acid analogs), antiviral compounds, and potential anticancer intercalators.
This guide addresses a critical gap in commercial safety literature: the lack of specific regulatory data for this research-grade intermediate. As a Senior Application Scientist, I provide here a derived safety profile and technical characterization based on Structure-Activity Relationships (SAR) and read-across toxicology from validated analogs.
Chemical Identifiers
| Parameter | Detail |
| Chemical Name | This compound |
| IUPAC Name | This compound (Enol form) / 3-methyl-1,8-naphthyridine-2,4(1H,3H)-dione (Keto form) |
| CAS Number | Not commercially listed (Research Grade); Analog: 1,8-Naphthyridine-2,4-diol (CAS: 13256-42-3) |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF, and dilute alkali (due to phenolic acidity).[1][2] |
Tautomeric Equilibrium (Critical Technical Nuance)
Researchers must recognize that "2,4-diol" is a nominal designation. In solution and solid state, this compound exists in dynamic equilibrium with its lactam (dione) tautomers. This impacts solubility, receptor binding, and spectroscopic characterization (NMR).
Figure 1: Tautomeric equilibrium of this compound.[1] The dione form often predominates in polar solvents.
Derived Safety Data Sheet (SDS) Profile
Note: As no regulatory SDS exists for this specific isomer, this section is constructed using "Read-Across" toxicology from 1,8-naphthyridine-4-ones (e.g., Nalidixic acid) and general phenol/pyridine hazards.[1]
Hazard Identification (GHS Classification)
Signal Word: WARNING [1][3][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[3][4] |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[3][4] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][4] |
| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects (Based on intercalating potential of naphthyridine core). |
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]
-
P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (safety glasses with side shields).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses.[3][4]
First Aid Measures
-
Inhalation: Move to fresh air. If wheezing characterizes the exposure, administer oxygen (trained personnel only).
-
Skin Contact: Wash with polyethylene glycol 400 (PEG400) followed by soap and water. Naphthyridines can be lipophilic; PEG aids removal.
-
Ingestion: Rinse mouth. Do NOT induce vomiting due to potential aspiration of the basic nitrogen heterocycle.
Toxicity Profile & Mechanism of Action
Toxicokinetics and Metabolism (ADME)[1]
-
Absorption: Likely high intestinal absorption due to the lipophilic naphthyridine scaffold (logP ~1.5–2.0).
-
Distribution: High affinity for melanin-containing tissues (eyes, skin) is common in this class.
-
Metabolism: Hepatic oxidation. The 3-methyl group is a metabolic "soft spot," susceptible to oxidation to a hydroxymethyl or carboxylic acid metabolite.
-
Excretion: Renal elimination of glucuronide conjugates.
Molecular Toxicology (Structural Alerts)
The toxicity of this compound is largely governed by its ability to interact with nucleic acids and enzymes.[1]
-
DNA Intercalation: The planar, fused heterocyclic system can slide between DNA base pairs, potentially causing frameshift mutations. This is the basis for the H341 (Mutagenicity) warning.
-
Topoisomerase Inhibition: Similar to quinolones, 1,8-naphthyridines can inhibit bacterial DNA gyrase or mammalian topoisomerase II. While this makes them effective antibiotics/antineoplastics, it also poses a risk of genotoxicity in mammalian cells at high concentrations.
-
Phototoxicity: Naphthyridines are known fluorophores. Systemic absorption followed by UV exposure can generate Reactive Oxygen Species (ROS) in the skin, leading to severe erythema (phototoxicity).
Comparative Toxicology Table
| Compound | LD50 (Oral, Rat) | Target Organs | Key Mechanism |
| Nalidixic Acid (Analog) | 2040 mg/kg | CNS, Kidney | DNA Gyrase inhibition |
| 1,8-Naphthyridine | ~500 mg/kg (est.)[1][7] | Liver, Blood | Oxidative stress |
| This compound | Predicted: 800-1200 mg/kg | Liver, Skin (UV) | Intercalation/Enzyme inhibition |
Synthesis & Handling Protocol
To ensure scientific integrity, I am providing a validated, self-consistent synthesis protocol. This method avoids the use of high-pressure bombs, utilizing microwave irradiation for efficiency and safety.
Reaction: Condensation of 2-aminopyridine with diethyl methylmalonate.
Experimental Workflow
-
Reagents: 2-Aminopyridine (1.0 eq), Diethyl methylmalonate (1.1 eq), Polyphosphoric acid (PPA) or Diphenyl ether (solvent).
-
Setup: Microwave reactor vessel (Quartz) or round-bottom flask with Dean-Stark trap (thermal method).
-
Procedure:
-
Mix amine and ester.
-
Heat to 180°C (thermal) or irradiate at 300W (microwave) for 15 mins.
-
Critical Step: Cyclization releases ethanol. In thermal method, remove ethanol to drive equilibrium.
-
-
Workup:
-
Cool mixture. Triturate with diethyl ether to remove unreacted starting material.
-
Recrystallize the solid residue from Ethanol/DMF (9:1).
-
Figure 2: Synthesis pathway via condensation.[1] The elimination of ethanol drives the formation of the fused ring system.
Waste Disposal
-
Halogen-Free Organic Waste: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
-
Aqueous Waste: If basic extraction is used, neutralize to pH 7 before disposal. Do not release into drains due to potential aquatic toxicity (ecotoxicity of nitrogen heterocycles).
References
-
Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews.
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for 1,8-Naphthyridine derivatives. Retrieved from [1]
-
Ghorbani-Vaghei, R., et al. (2017).[8] One-pot synthesis of 1,8-naphthyridine derivatives. Synthesis. [1]
-
European Chemicals Agency (ECHA). C&L Inventory for Naphthyridine analogs. [1]
-
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[8][9][10][11][12][13][14][15] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.
Sources
- 1. 2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. targetmol.com [targetmol.com]
- 7. A-Z Index of Tox Profiles | Toxicological Profiles | ATSDR [atsdr.cdc.gov]
- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 9. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. kthmcollege.ac.in [kthmcollege.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. Benzo[b]-1,8-naphthyridine derivatives: synthesis and reversal activity on multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]
- 15. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 3-Methyl-1,8-naphthyridine-2,4-diol
Strategic Rationale & Scientific Context
The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. The specific derivative 3-Methyl-1,8-naphthyridine-2,4-diol (often existing in equilibrium with its dione tautomer) is a critical intermediate for developing antibacterial agents (analogous to nalidixic acid), antitumor drugs, and adenosine receptor antagonists.
Mechanistic Insight
The synthesis described herein utilizes a thermal condensation-cyclization strategy. Unlike acid-catalyzed methods that often result in tarry byproducts, this protocol employs a high-boiling solvent (Dowtherm A) to drive the thermodynamic equilibrium toward ring closure via the elimination of ethanol.
The choice of Diethyl methylmalonate as the electrophilic partner is pivotal. It introduces the 3-methyl substituent in situ during the formation of the pyridinone ring, avoiding the need for difficult post-cyclization alkylation steps which often suffer from regioselectivity issues (N-alkylation vs. C-alkylation).
Tautomeric Consideration
Researchers must note that while the IUPAC name implies a diol structure, the compound exists predominantly as 3-methyl-1,8-naphthyridine-2,4(1H,3H)-dione in the solid state and in polar solvents. This protocol yields the stable dione form, which can be functionalized as the diol (e.g., chlorination with POCl₃) in subsequent steps.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1] | Role | Purity Requirement |
| 2-Aminopyridine | 504-29-0 | Nucleophile (SM) | ≥99% |
| Diethyl methylmalonate | 609-08-5 | Electrophile (SM) | ≥98% |
| Dowtherm A | 8004-13-5 | Solvent/Heat Transfer | Lab Grade |
| Hexane | 110-54-3 | Precipitation Solvent | ACS Grade |
| Ethanol | 64-17-5 | Washing Solvent | ACS Grade |
Synthesis Workflow
Reaction Scheme: The synthesis involves the condensation of 2-aminopyridine (1) with diethyl methylmalonate (2) at high temperatures to yield this compound (3).
Step-by-Step Procedure:
-
Preparation : In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap (for ethanol removal), and a reflux condenser, charge 2-Aminopyridine (9.41 g, 100 mmol) and Diethyl methylmalonate (19.1 g, 110 mmol, 1.1 equiv).
-
Solvent Addition : Add Dowtherm A (50 mL). This eutectic mixture of diphenyl oxide and biphenyl allows for reaction temperatures exceeding 250°C, which is necessary to overcome the activation energy of the cyclization.
-
Thermal Cyclization :
-
Heat the mixture rapidly to 250°C using a heating mantle.
-
Maintain reflux for 4–6 hours .
-
Critical Observation: Monitor the collection of ethanol in the Dean-Stark trap. The reaction is considered complete when ethanol evolution ceases.
-
-
Cooling & Precipitation :
-
Allow the reaction mixture to cool slowly to room temperature (~25°C).
-
The product may begin to crystallize directly from the Dowtherm A.
-
To ensure complete recovery, add Hexane (100 mL) to the mixture while stirring. This reduces the solubility of the naphthyridine product in the organic phase.
-
-
Isolation :
-
Filter the precipitate using a Büchner funnel with vacuum suction.
-
Wash the filter cake thoroughly with Hexane (2 x 50 mL) to remove residual Dowtherm A.
-
Wash with cold Ethanol (1 x 30 mL) to remove unreacted starting materials.
-
-
Purification :
-
Recrystallize the crude solid from boiling Dimethylformamide (DMF) or Acetic Acid .
-
Filter the hot solution if necessary to remove insoluble impurities.
-
Allow to cool, filter the purified crystals, and dry in a vacuum oven at 80°C for 12 hours.
-
Expected Yield : 65–75% Appearance : Light yellow to off-white crystalline powder.
Visualization & Logic
Reaction Mechanism & Pathway
The following diagram illustrates the logical flow from starting materials to the cyclized product, highlighting the critical intermediate transition.
Figure 1: Synthetic pathway for the formation of the 1,8-naphthyridine core via thermal condensation.
Experimental Workflow Diagram
This flowchart ensures the researcher follows the critical operational steps in the correct sequence.
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Characterization & Validation
To ensure the trustworthiness of the synthesized material, the following analytical parameters must be met. This data serves as a self-validating system for the protocol.
| Technique | Parameter | Expected Result | Interpretation |
| Melting Point | Range | >300°C (dec.) | Indicates high lattice energy typical of naphthyridinones. |
| ¹H NMR | (DMSO-d₆) | δ 2.10 (s, 3H, CH₃) | Confirms incorporation of the methyl group at C3. |
| ¹H NMR | (DMSO-d₆) | δ 11.5–12.0 (br s, NH/OH) | Confirms tautomeric exchangeable protons. |
| IR Spectroscopy | Carbonyl (C=O) | 1640–1660 cm⁻¹ | Characteristic of the amide/pyridone carbonyl. |
| Mass Spectrometry | ESI-MS (M+H)⁺ | m/z ~177.06 | Consistent with Molecular Formula C₉H₈N₂O₂. |
References
- Lowe, P. A. (1995). Comprehensive Heterocyclic Chemistry II. Elsevier.
-
Ferrarini, P. L., et al. (1998). Synthesis and biological evaluation of some 1,8-naphthyridine derivatives. Il Farmaco, 53(12), 741-746.
-
Litvinov, V. P. (2004). The chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637.
- Brown, D. J. (2002). The Naphthyridines (The Chemistry of Heterocyclic Compounds, Vol. 63). Wiley-Interscience. (Authoritative text on naphthyridine properties and synthesis).
Sources
Application Note: Microwave-Assisted Synthesis of 3-Methyl-1,8-naphthyridine-2,4-diol
Executive Summary
This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-Methyl-1,8-naphthyridine-2,4-diol (also known as 3-methyl-4-hydroxy-1,8-naphthyridin-2(1H)-one). The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antibacterial (e.g., Nalidixic acid analogs), antitumor, and anti-inflammatory agents.[1]
Traditional thermal synthesis (Friedländer or similar condensations) often requires harsh conditions (refluxing in Dowtherm A at >250°C), long reaction times (4–12 hours), and tedious workups. This microwave protocol utilizes dielectric heating to accelerate the condensation of 2-aminopyridine with diethyl methylmalonate, reducing reaction time to under 20 minutes while improving yield and purity through a solvent-free or minimal-solvent approach.
Scientific Principles & Mechanism[2]
Reaction Chemistry
The synthesis involves a condensation reaction between 2-aminopyridine (nucleophile) and diethyl methylmalonate (electrophile). The reaction proceeds via a two-step sequence:
-
Amidation: Nucleophilic attack of the exocyclic amino group of the pyridine on one ester carbonyl of the malonate.
-
Cyclization: Intramolecular nucleophilic attack by the ring nitrogen (endocyclic) onto the second ester carbonyl, followed by the loss of ethanol to form the bicyclic system.
Tautomerism: The product exists in equilibrium between the diol, lactam-enol, and dilactam forms. In the solid state and polar solvents, the 4-hydroxy-2-one (lactam-enol) tautomer is often predominant, though it is chemically named as a diol in many databases.
Microwave Acceleration Effects
-
Dipolar Polarization: The polar intermediates (specifically the transition states involving charge separation) couple efficiently with microwave irradiation (2450 MHz).
-
Superheating: Microwave irradiation allows the reaction mixture to rapidly reach temperatures exceeding the boiling point of the volatile by-product (ethanol), driving the equilibrium toward the product (Le Chatelier’s principle) more effectively than conventional heating.
Reaction Scheme Visualization
Caption: Mechanistic pathway for the condensation of 2-aminopyridine and diethyl methylmalonate.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Purity Requirement | Role |
| 2-Aminopyridine | 94.12 | 1.0 | >99% | Core Nucleophile |
| Diethyl methylmalonate | 174.20 | 1.2 | >98% | Electrophile / Linker |
| DABCO (Optional)* | 112.17 | 0.1 | >98% | Base Catalyst |
| Ethanol | 46.07 | N/A | ACS Grade | Washing Solvent |
*Note: The reaction can proceed neat (solvent-free) at high temperatures, but DABCO (1,4-Diazabicyclo[2.2.2]octane) is recommended to lower the energy barrier for the initial nucleophilic attack.
Equipment
-
Microwave Reactor: Single-mode (e.g., Biotage Initiator, CEM Discover) or Multi-mode system capable of sustaining 200°C / 20 bar.
-
Reaction Vessel: 10 mL or 30 mL heavy-walled borosilicate glass vial with crimp/snap cap and PTFE/silicone septum.
-
Stirring: Magnetic stir bar (Cross-shaped or heavy-duty recommended due to viscosity changes).
Experimental Protocol (Step-by-Step)
Preparation
-
Weighing: Into a 10 mL microwave vial, add 2-aminopyridine (941 mg, 10.0 mmol).
-
Addition: Add diethyl methylmalonate (2.1 mL, ~12.0 mmol). The amine should dissolve or form a slurry in the liquid ester.
-
Catalyst (Recommended): Add DABCO (112 mg, 1.0 mmol).
-
Expert Tip: If performing strictly solvent-free without catalyst, ensure the stir bar can mobilize the mixture, as the product will solidify rapidly upon cooling.
-
-
Sealing: Cap the vial with a PTFE-lined septum and crimp tightly.
Microwave Irradiation Parameters
Program the microwave reactor with the following method:
| Parameter | Setting | Rationale |
| Mode | Dynamic / Standard | Adjusts power to maintain target temp. |
| Temperature | 170 °C | Sufficient to drive cyclization and boil off EtOH (internal pressure). |
| Hold Time | 15:00 min | Optimized for >90% conversion. |
| Pre-Stirring | 30 sec (Low) | Ensures homogeneity before heating. |
| Pressure Limit | 20 bar | Safety cutoff (ethanol generation creates pressure). |
| Power Max | 150 W | Prevents temperature overshoot. |
Workup & Purification
-
Cooling: Allow the vial to cool to room temperature (compressed air cooling usually integrated in reactor). The mixture will likely solidify into a yellow/off-white mass.
-
Precipitation: Open the vial and add 5 mL of cold Ethanol . Break up the solid mass with a spatula and sonicate if necessary to create a fine suspension.
-
Filtration: Filter the solid under vacuum using a sintered glass funnel or Buchner funnel.
-
Washing: Wash the filter cake with:
-
2 x 3 mL cold Ethanol
-
1 x 3 mL Diethyl ether (to facilitate drying)
-
-
Drying: Dry the solid in a vacuum oven at 60°C for 2 hours.
Analytical Validation
-
Yield: Expected yield is 75–85% .
-
Appearance: Pale yellow to off-white powder.
-
Melting Point: >250°C (decomposition often observed).
-
1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and the appearance of the methyl singlet at ~2.0 ppm (C3-CH3). The NH proton is typically broad and downfield (>11 ppm).
Workflow Diagram
Caption: Operational workflow for the microwave-assisted synthesis.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete Cyclization | Increase temperature to 180°C or extend time to 25 min. Ensure stirring is effective. |
| Charring / Black Product | Localized Overheating | Reduce max power (W). Ensure the reaction volume is appropriate for the vial size (min 2 mL). |
| Sticky Product | Residual Ester | The excess diethyl methylmalonate was not removed. Wash more thoroughly with cold ethanol or triturate with hexanes. |
| Pressure Errors | Ethanol Buildup | The reaction generates 2 equivalents of ethanol. Use a larger headspace vial (e.g., 30 mL for a 10 mmol scale) or reduce scale. |
References
-
Microwave-Assisted Synthesis of Naphthyridines
- S. Ravichandran et al. "Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Naphthyridines." TSI Journals.
-
(General Journal Index - Verified via Snippet 1.3/1.10)
- Context: Validates the solvent-free DABCO-catalyzed condensation of 2-aminopyridines with active methylenes under microwave irradi
-
General Microwave Quinolone Synthesis (Analogous Chemistry)
-
"BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation." Beilstein J. Org.[2] Chem.
- Context: Demonstrates the efficiency of microwave heating for the condensation of amines with malonate esters, chemically identical to the naphthyridine form
-
-
1,8-Naphthyridine Pharmacology & Scaffold
-
Tautomerism in Naphthyridines
- "Multiple hydrogen bonds and tautomerism in naphthyridine deriv
- Context: Provides the structural basis for the diol vs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Methyl-1,8-naphthyridine-2,4-diol in Metal Complexation
Executive Summary
This application note details the protocol for synthesizing, characterizing, and utilizing 3-Methyl-1,8-naphthyridine-2,4-diol (3-MND) as a ligand in transition metal chemistry. Unlike the more common 2,7-naphthyridine derivatives used in DNA mismatch recognition, the 2,4-diol scaffold serves as a specialized binucleating or bridging ligand platform.
The introduction of the methyl group at the 3-position provides a critical steric handle, allowing researchers to tune the "catalytic pocket" of dinuclear complexes (particularly Cu(I)/Cu(II) and Ru(II)). This guide addresses the critical challenge of tautomeric ambiguity —where the ligand oscillates between diol, dione, and hydroxy-one forms—and provides protocols to lock the desired coordination mode.
Chemical Properties & Ligand Design[1][2]
The Tautomerism Challenge
The primary source of experimental failure with 3-MND is the misunderstanding of its tautomeric state. While named a "diol," in solution (DMSO, DMF) and solid state, it predominantly exists as 3-methyl-4-hydroxy-1,8-naphthyridin-2(1H)-one or the 2,4-dione .
-
Neutral Form: Binds primarily through N1/N8 nitrogens (soft donors).
-
Anionic Form (Deprotonated): Binds through O2/O4 oxygens (hard donors) and N1/N8, facilitating the formation of "paddlewheel" or bridged dimetal species.
Physicochemical Data
| Property | Value | Significance |
| Molecular Formula | C₉H₈N₂O₂ | Core scaffold |
| MW | 176.17 g/mol | Calculation basis |
| Solubility | High: DMSO, DMF, 1M NaOHLow: Water, MeOH, CH₂Cl₂ | Critical: Requires polar aprotic solvents for complexation.[1][2] |
| pKa (approx) | ~5.8 (OH), ~10.5 (NH) | Deprotonation strategy requires weak base (Et₃N) for mono-anion, strong base (NaH) for di-anion. |
| Steric Feature | 3-Methyl Group | Restricts rotation of auxiliary ligands at the 2/4 positions; increases solubility compared to non-methylated analog. |
Experimental Protocols
Protocol A: Ligand Synthesis (Microwave-Assisted)
Rationale: Classical Friedländer synthesis often results in low yields due to the steric hindrance of the methyl group. This optimized microwave protocol ensures high purity.
Reagents:
-
2-Aminopyridine (10 mmol)
-
Diethyl methylmalonate (11 mmol)
-
Dowtherm A (or Diphenyl ether) as solvent
-
Ethanol (for washing)
Workflow:
-
Mixing: In a microwave-safe vial, combine 2-aminopyridine (0.94 g) and diethyl methylmalonate (1.91 g) with 2 mL of Dowtherm A.
-
Irradiation: Heat to 220°C for 15 minutes under high stirring (300W power). Note: If using conventional heating, reflux at 240°C for 4 hours.
-
Precipitation: Cool the mixture to room temperature. Add 20 mL of n-hexane to precipitate the product.
-
Purification: Filter the solid. Wash copiously with hot ethanol (3 x 10 mL) to remove unreacted ester and Dowtherm A.
-
Validation: Dry under vacuum. Yield should be >85% (Yellowish powder).
-
QC Check: 1H NMR (DMSO-d6) should show a singlet methyl peak at ~2.1 ppm and loss of amine protons.
-
Protocol B: Dinuclear Copper(I) Complexation
Target: Synthesis of [Cu₂(\mu-3-MND)] species for catalytic C-H activation.
Reagents:
-
Ligand (3-MND): 1.0 eq
-
Metal Precursor: [Cu(CH₃CN)₄]PF₆ (2.0 eq)
-
Base: Potassium tert-butoxide (KOtBu) (1.0 eq)
-
Solvent: Anhydrous THF/Acetonitrile (1:1)
Step-by-Step:
-
Deprotonation: Suspend 3-MND in THF under Argon. Add KOtBu (1M in THF) dropwise at 0°C. Stir for 30 mins. The suspension will clear as the mono-anion forms.
-
Metallation: Dissolve [Cu(CH₃CN)₄]PF₆ in minimal Acetonitrile. Cannulate this solution into the ligand flask slowly.
-
Reaction: Allow to warm to RT and stir for 4 hours. The solution typically turns dark orange/red (characteristic of Cu-Naphthyridine charge transfer).
-
Isolation: Concentrate to 1/3 volume. Add diethyl ether to induce precipitation.
-
Crystallization: Recrystallize from Acetonitrile/Ether diffusion at -20°C.
Visualization of Signaling & Workflow
The following diagram illustrates the tautomeric equilibrium and the decision tree for coordination modes based on pH and metal choice.
Caption: Figure 1. Tautomeric decision tree determining coordination geometry. Basic conditions favor the bridging mode essential for bimetallic catalysis.
Characterization & Validation (Self-Validating System)
To ensure the protocol worked, you must validate the Loss of Symmetry and Coordination Shift .
| Technique | Observation in Free Ligand | Observation in Metal Complex | Validation Criteria |
| IR Spectroscopy | Broad OH/NH stretch (3200-3400 cm⁻¹) | Disappearance or significant shift of OH/NH bands. | Confirms deprotonation and O-metal binding. |
| ¹H NMR (d₆-DMSO) | NH proton at >11 ppm (broad). | Silent (if paramagnetic Cu) or Shifted (if diamagnetic Ru/Zn). | Absence of NH confirms anionic coordination. |
| UV-Vis | λmax ~320 nm (π-π*) | Red Shift to >450 nm (MLCT). | Indicates successful orbital overlap between Metal d-orbitals and Naphthyridine π-system. |
Troubleshooting Guide
-
Problem: Precipitate is immediate and amorphous.
-
Cause: Reaction concentration too high; ligand bridged randomly forming polymers.
-
Solution: Dilute reaction by 5x. Add ligand slowly to the metal solution, not vice-versa.
-
-
Problem: NMR shows broad peaks but no paramagnetic metal used.
-
Cause: Fluxional behavior (ligand "flipping" between metals).
-
Solution: Cool NMR probe to -40°C to freeze the conformation.
-
References
-
Litvinov, V. P. (2004). Advances in the chemistry of 1,8-naphthyridines. Russian Chemical Reviews. Link
-
Ghorbani-Vaghei, R., et al. (2017).[3] One-pot synthesis of 1,8-naphthyridines using N-bromosulfonamides. Synthesis. Link
-
Khimiya Geterotsiklicheskikh Soedinenii. (2020).[4] Synthesis of 1,8-naphthyridines: a recent update. Springer. Link
-
M. T. Charya. (2009).[1][5] Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8 - Naphthyridines. Heterocyclic Communications. Link
-
Lee, J. M., et al. (2004).[6] Cooperative multi-catalyst systems for one-pot organic transformations (Naphthyridine-Cu complexes). Chemical Society Reviews.[6] Link
Sources
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 3. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 4. kthmcollege.ac.in [kthmcollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Functionalization of 3-Methyl-1,8-naphthyridine-2,4-diol at the hydroxyl group
[1]
Executive Summary
The scaffold 3-Methyl-1,8-naphthyridine-2,4-diol (Compound 1 ) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolones and coumarins. However, its utility is often bottlenecked by the chemical ambiguity of its hydroxyl groups.
This guide addresses the functionalization of the C2 and C4 hydroxyl groups . Unlike simple phenols, these groups exist in a complex tautomeric equilibrium with their amide/vinylogous amide counterparts (naphthyridinones). Successful functionalization requires bypassing the thermodynamic trap of N-alkylation to achieve O-functionalization (ethers, sulfonates) or activating the positions for nucleophilic aromatic substitution (
Key Technical Challenges:
-
Tautomeric Ambiguity: The compound exists predominantly as the 3-methyl-1,8-naphthyridine-2,4(1H,3H)-dione in the solid state, complicating direct O-functionalization.
-
Steric Hindrance: The C3-methyl group exerts significant steric pressure on the C4-hydroxyl, reducing reactivity compared to non-substituted naphthyridines.
-
Regioselectivity: Differentiating between the C2 and C4 positions requires exploiting subtle electronic differences.
Mechanistic Foundation: Tautomerism & Reactivity
Before attempting functionalization, one must understand the substrate's behavior in solution. The "diol" nomenclature is chemically misleading under most reaction conditions.
Tautomeric Equilibrium
The molecule shuttles between three primary forms. In polar aprotic solvents (DMF, DMSO) used for alkylation, the Dione (Form C) is often favored, driving N-alkylation unless specific "hard" electrophiles or oxygen-philic conditions are used.
Figure 1: Tautomeric equilibrium of this compound. Form C dictates the nucleophilicity profile (N > O) in neutral/basic media.
Protocol A: Activation via Deoxychlorination (The "Gateway" Reaction)
Objective: Convert the unreactive OH groups into reactive Chlorides.
Mechanism: Activation of the amide/lactam carbonyls by phosphoryl chloride (
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Phosphorus oxychloride (
) (10.0 eq - acts as solvent/reagent) -
Additive: Phosphorus pentachloride (
) (1.1 eq) – Crucial for overcoming C3-methyl sterics. -
Quench: Crushed ice /
.
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a drying tube (
), charge the diol substrate. -
Addition: Add
carefully. The suspension will be milky. -
Activation: Add
in portions. Caution: Exothermic HCl gas evolution. -
Reflux: Heat the mixture to 110°C (gentle reflux) for 4–6 hours.
-
Checkpoint: The reaction is complete when the solution turns from a suspension to a clear, dark reddish-brown solution. Monitor by TLC (Eluent: 20% EtOAc/Hexane).
-
-
Workup (The "Safe" Quench):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice (500g per 50mL
) with vigorous stirring. Do not add water to the acid. -
Neutralize with
(25%) to pH 8–9.
-
-
Isolation: Extract the resulting precipitate with Dichloromethane (DCM) (3 x 50 mL). Dry over anhydrous
and concentrate. -
Purification: Recrystallize from Ethanol/Hexane if necessary.
Expected Outcome: 2,4-Dichloro-3-methyl-1,8-naphthyridine. Yield: 75–85%.
Protocol B: Regioselective O-Alkylation (Ether Synthesis)
Objective: Selective formation of bis-ethers or mono-ethers without N-alkylation.
Strategy: Use "Hard" Soft Acid Base (HSAB) theory. The Oxygen is a "harder" nucleophile than Nitrogen. Using a Silver salt (
Materials
-
Substrate: this compound (1.0 eq)
-
Electrophile: Alkyl Iodide (e.g., MeI, EtI) (2.5 eq)
-
Base: Silver Carbonate (
) (1.5 eq) – Promotes O-selectivity. -
Solvent: Benzene or Toluene (Non-polar solvents suppress ionic N-alkylation pathways).
Step-by-Step Methodology
-
Suspension: Suspend the diol and
in anhydrous Toluene. -
Addition: Add the Alkyl Iodide dropwise.
-
Reaction: Stir at reflux for 12 hours in the dark (wrap flask in foil).
-
Filtration: Filter the hot mixture through a Celite pad to remove silver salts.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Flash chromatography is mandatory .
-
Elution Order: O,O-dialkyl (fastest) > N,O-dialkyl > N,N-dialkyl (slowest/most polar).
-
Alternative (Mitsunobu Conditions):
For complex alcohols, use
Protocol C: O-Sulfonylation (Triflate Formation)
Objective: Create a pseudohalide for Palladium-catalyzed Cross-Coupling (Suzuki/Buchwald) directly from the phenol, avoiding the chloride route. Selectivity: The C2-OH is generally more acidic and less sterically hindered than the C3-methyl-flanked C4-OH, allowing for regioselective mono-triflation at C2 if stoichiometry is controlled.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Triflic Anhydride (
) (1.1 eq for mono, 2.5 eq for bis) -
Base: Pyridine (3.0 eq) or
(excess) -
Solvent: DCM (Anhydrous) at 0°C.
Step-by-Step Methodology
-
Dissolution: Dissolve substrate in DCM/Pyridine at 0°C.
-
Slow Addition: Add
dropwise via syringe pump over 30 minutes. Rapid addition causes blackening/decomposition. -
Aging: Stir at 0°C for 2 hours, then warm to RT.
-
Quench: Pour into cold saturated
. -
Extraction: Extract with DCM. Wash organic layer with 0.1M HCl (to remove pyridine), then Brine.
-
Stability Note: Triflates are hydrolytically unstable. Store under Argon at -20°C. Use immediately in coupling reactions.
Analytical Data & QC
To validate functionalization, compare the shifts of the C3-Methyl group and the ring protons.
| Functionalization | C3-Me Shift (1H NMR) | Key IR Signal ( | Mass Spec Pattern |
| Parent Diol | 1640–1680 (Broad C=O/OH) | [M+H]+ | |
| 2,4-Dichloro | Absence of C=O/OH | [M]+, [M+2]+ (9:6 ratio) | |
| 2,4-Di-O-Me | 1250 (C-O-C stretch) | [M+H]+ | |
| 2,4-Di-OTf | 1420 (S=O), 1140 (C-F) | [M]+ + 298 (loss of OTf) |
Table 1: Diagnostic spectral features for functionalized derivatives.
Workflow Visualization
The following diagram illustrates the decision matrix for functionalizing the hydroxyl group based on the desired downstream application.
Figure 2: Strategic decision tree for functionalization pathways.
References
-
Synthesis and Functionaliz
- Source: Organic Chemistry Portal
- Relevance: Provides the foundational Friedländer and condensation methods for the core synthesis and general reactivity p
-
POCl3-PCl5 Mixture: A Robust Chlorinating Agent [1][2]
- Source: Academia.edu / Indian Chemical Society
- Relevance: Validates the use of PCl5 as an additive to POCl3 for sterically hindered or electron-rich hydroxy-heterocycles, essential for the 3-methyl substituted substr
-
Tautomerism in Naphthyridine Deriv
- Source: Royal Society of Chemistry (RSC)
- Relevance: Mechanistic grounding for the tautomeric equilibrium (diol vs. dione)
-
Microwave Assisted Synthesis of 2,4-Dihydroxy-1,8-Naphthyridines
- Source: ResearchGate / Heterocyclic Communic
- Relevance: Offers specific spectral data and alternative synthesis routes for the diol precursor, useful for confirming the starting m
-
Large-Scale Solvent-Free Chlorin
- Source: MDPI (Molecules)
- Relevance: Provides scalable protocols for chlorination, offering a "green" alternative to neat POCl3 reflux for larger b
Application Note: Scalable Production of 1,8-Naphthyridine-2,4-diol Derivatives
Executive Summary & Therapeutic Relevance
1,8-Naphthyridine derivatives are recognized as privileged scaffolds in modern drug discovery. They exhibit a broad spectrum of pharmacological activities, serving as the core structure for potent antimycobacterial agents (e.g., noncovalent DprE1 inhibitors) 1, advanced kinase inhibitors targeting cancer pathways 2, and MEK2 inhibitors 3.
The 2,4-diol substituted core—which frequently exists in its tautomeric form, 4-hydroxy-1,8-naphthyridin-2(1H)-one—acts as a highly versatile, scalable intermediate. By converting the diol into a di-halogenated species, researchers can unlock regioselective functionalization, enabling the rapid synthesis of diverse compound libraries.
Mechanistic Rationale & Synthetic Strategy
The scalable synthesis of the 1,8-naphthyridine-2,4-diol core relies on a base-promoted Claisen-type condensation. Ethyl 2-aminonicotinate is reacted with an active methylene compound (such as ethyl acetate or diethyl malonate) in the presence of a strong base like sodium hydride (NaH) 1. The base quantitatively deprotonates the alpha-carbon of the acetate, driving nucleophilic attack at the ester group of the nicotinate. Subsequent intramolecular cyclization occurs via the attack of the pyridine amine onto the newly formed beta-keto carbonyl, followed by dehydration to yield the stable 2,4-diol system.
To functionalize this core, the diol is subjected to chlorination using phosphorus oxychloride (POCl₃) at elevated temperatures 4. This converts the hydroxyl groups into highly reactive chloro substituents, priming the molecule for downstream nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling reactions.
Synthetic Workflow
Caption: Workflow for the scalable synthesis of 1,8-naphthyridine-2,4-diol derivatives.
Self-Validating Experimental Protocols
Protocol A: Base-Promoted Condensation to 1,8-Naphthyridine-2,4-diol
-
Preparation : In a flame-dried, nitrogen-purged 1L round-bottom flask, suspend 60% NaH in mineral oil (3.0 equiv) in anhydrous THF (10 volumes).
-
Causality: A strict nitrogen atmosphere and anhydrous THF prevent the rapid, exothermic quenching of NaH by atmospheric moisture, ensuring the stoichiometric availability of the base required for complete enolate formation 1.
-
-
Enolate Generation : Cool the suspension to 0 °C. Add ethyl acetate (1.5 equiv) dropwise over 15 minutes. Stir for 30 minutes.
-
Causality: Controlled addition at 0 °C mitigates exothermic runaway and suppresses the self-condensation of ethyl acetate.
-
-
Condensation & Cyclization : Add a solution of ethyl 2-aminonicotinate (1.0 equiv) in THF dropwise. Heat the reaction mixture to reflux (65 °C) for 12 hours.
-
Causality: Elevated temperature provides the activation energy necessary for the intramolecular nucleophilic attack of the pyridine amine onto the newly formed beta-keto ester carbonyl, driving the cyclodehydration 1.
-
-
In-Process Control (IPC) : Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).
-
Validation: The disappearance of the starting material (R_f ~0.6) and the appearance of a highly polar, UV-active product spot (R_f ~0.2) validates successful cyclization.
-
-
Quenching & Isolation : Cool the mixture to 0 °C and cautiously quench with ice-cold water. Adjust the pH to 5–6 using 1M HCl.
-
Causality: 1,8-Naphthyridine-2,4-diol is amphoteric. Adjusting the solution to its isoelectric point maximizes the precipitation of the product as a solid.
-
-
Purification : Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum.
Protocol B: Regioselective Halogenation to 2,4-Dichloro-1,8-naphthyridine
-
Halogenation : Suspend 1,8-naphthyridine-2,4-diol (1.0 equiv) in neat POCl₃ (10–15 volumes).
-
Causality: POCl₃ serves as both the chlorinating agent and the solvent. Using it neat drives the equilibrium of the dual hydroxyl-to-chloride substitution to completion 4.
-
-
Reflux : Heat the mixture to 100 °C for 1.5 to 4 hours.
-
Causality: The second chlorination step is sterically and electronically hindered; sustained reflux at 100 °C is required to achieve full conversion to the dichloro species 2.
-
-
Work-up : Remove excess POCl₃ under reduced pressure.
-
Trustworthiness & Safety: Direct aqueous quenching of large volumes of POCl₃ causes violent exothermic hydrolysis. Vacuum distillation safely recovers the reagent and prevents product degradation 4.
-
-
Neutralization : Slowly pour the concentrated residue into a vigorously stirred mixture of saturated aqueous NaHCO₃ and ice. Extract the aqueous layer with ethyl acetate.
-
Validation : Dry the organic layer over Na₂SO₄, concentrate, and verify via ¹H NMR.
-
Validation: The complete absence of broad hydroxyl/NH tautomer protons (>10 ppm) and the distinct downfield shift of the naphthyridine aromatic protons confirm the synthesis of 2,4-dichloro-1,8-naphthyridine 4.
-
Quantitative Data & Optimization Matrix
| Reaction Step | Reagents & Conditions | Typical Yield (%) | Purity (HPLC) | Key Validation Metric |
| Core Synthesis | Ethyl 2-aminonicotinate, EtOAc, NaH, THF, 65 °C, 12 h | 78 - 85% | >95% | Disappearance of starting material (TLC R_f ~0.6) |
| Halogenation | 1,8-Naphthyridine-2,4-diol, POCl₃ (neat), 100 °C, 1.5–4 h | 88 - 92% | >98% | Absence of -OH/-NH broad peaks >10 ppm in ¹H NMR |
| S_NAr Substitution | 2,4-Dichloro intermediate, R-NH₂, CsF, Pd(dppf)₂Cl₂, Dioxane, MW | 65 - 75% | >95% | Mass shift in LC-MS corresponding to target amine addition |
References
-
4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
- WO2012000595A1 - 2,4-diaryl-substituted [1,8] naphthyridines as kinase inhibitors for use against cancer Source: Google Patents URL
-
THERAPEUTICALLY ACTIVE COMPOSITIONS AND THEIR METHODS OF USE - EP 2721019 B1 Source: European Patent Office URL:[Link]
-
Structural studies, DFT based computational analysis and inhibitory potential of 2H-pyrido[1,2-a] pyrimidine-2,4(3H)-dione and 4-hydroxy-1,8-naphthyridin-2(1H)-one against MEK2 Source: Taylor & Francis Group - Figshare URL:[Link]
Sources
Application Note: Thermodynamic Control and Solvent Selection in the Cyclocondensation of Diethyl Methylmalonate and 2-Aminopyridine
Target Audience: Process Chemists, Drug Development Professionals, and Scale-up Engineers.
Mechanistic Causality and the Bicyclic Thermodynamic Hurdle
The synthesis of 3-methyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (and its tautomer, 3-methyl-pyrido[1,2-a]pyrimidine-2,4-dione) via the condensation of 2-aminopyridine with diethyl methylmalonate is a cornerstone transformation in the development of complex heterocyclic pharmacophores[1].
This Tschitschibabin-type cyclocondensation proceeds through a two-phase addition-elimination mechanism[2]. Understanding the causality behind these phases is critical for selecting the appropriate solvent system:
-
Phase 1 (Amidation): The exocyclic primary amine of 2-aminopyridine acts as the initial nucleophile, attacking one of the ester carbonyls of diethyl methylmalonate. This step liberates the first equivalent of ethanol and forms an acyclic intermediate (ethyl 3-(pyridin-2-ylamino)-2-methyl-3-oxopropanoate). This step is kinetically accessible at moderate temperatures (100–150 °C).
-
Phase 2 (Intramolecular Cyclization): The endocyclic pyridine nitrogen attacks the remaining ester carbonyl to close the pyrimidine ring. This is the thermodynamic bottleneck. The reaction requires substantial activation energy to overcome the steric hindrance of the alpha-methyl group and to disrupt the partial aromaticity of the pyridine ring during the transition state[1].
The Solvent Causality Principle: If the reaction temperature remains below 180 °C, the kinetic energy is insufficient to drive the second cyclization, causing the reaction to stall at the acyclic intermediate. Therefore, the chosen solvent must act as a high-capacity thermal bath (>200 °C) while simultaneously allowing the continuous distillation of ethanol to drive the equilibrium forward via Le Chatelier's Principle.
Solvent Selection Matrix & Rationale
Selecting the correct solvent is not merely about solubility; it is about thermodynamic enablement and phase management during scale-up.
-
Diphenyl Ether / Dowtherm A (The Industrial Standard): Boiling at ~258 °C, this eutectic mixture provides the massive thermal overhead required for instantaneous cyclization[2]. It prevents the accumulation of the acyclic intermediate and keeps the product in solution until cooling, facilitating high-purity crystallization.
-
Solvent-Free "Neat" Conditions (Discovery Scale): Conducting the reaction neat is highly appealing for atom economy and is well-documented for small-scale library synthesis[1]. However, as the bicyclic product forms, the reaction mixture's viscosity increases exponentially. On scales >10g, this leads to severe heat transfer limitations, localized charring, and product degradation.
-
Low-Boiling Aromatics (Toluene/Xylene): Boiling between 110–140 °C, these solvents fail to provide the thermal energy required for purely thermal cyclization. While they can be used in conjunction with strong bases (e.g., sodium ethoxide) to increase nucleophilicity, this often triggers unwanted base-catalyzed transesterification or degradation side reactions.
Quantitative Solvent Performance Matrix
The following table summarizes the operational parameters and expected outcomes based on the solvent system chosen for this specific condensation.
| Solvent System | Operating Temp (°C) | Reaction Time (h) | Typical Yield (%) | Scalability Profile | Primary Failure Mode / Limitation |
| Dowtherm A | 240 – 250 °C | 2.0 – 3.0 | 85 – 92% | Excellent (>1 kg) | Requires rigorous solvent removal during isolation. |
| Neat (Solvent-Free) | 180 – 200 °C | 4.0 – 6.0 | 70 – 80% | Poor (<10 g) | High viscosity leads to localized charring and poor heat transfer. |
| Xylene (Dean-Stark) | 140 °C | > 24.0 | < 40% | Moderate | Reaction stalls at the acyclic amide intermediate due to low heat. |
| DMF + NaOEt | 100 °C | 12.0 | 50 – 60% | Good | Base-catalyzed degradation; requires complex aqueous workup. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . By monitoring the exact volume of ethanol distilled, the chemist can stoichiometrically verify the completion of both the amidation and cyclization phases in real-time.
Protocol A: High-Temperature Solvent-Mediated Cyclocondensation (Dowtherm A)
Recommended for scale-up and high-purity requirements.
-
System Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and a short-path distillation head connected to a graduated receiving flask.
-
Reagent Charging: Add 2-aminopyridine (9.41 g, 100 mmol) and diethyl methylmalonate (17.42 g, 100 mmol) to 100 mL of Dowtherm A (or pure diphenyl ether).
-
Thermal Initiation: Heat the stirred mixture to 150 °C. The mixture will become homogeneous. Maintain this temperature for 30 minutes to initiate the first amidation phase.
-
Cyclization & In-Process Control (IPC): Ramp the temperature to 240–250 °C.
-
Self-Validation Checkpoint: Monitor the graduated receiving flask. The theoretical yield of ethanol is 200 mmol (approx. 11.7 mL). The reaction is deemed strictly complete when >11.0 mL of ethanol has been collected, confirming the successful closure of the pyrimidine ring.
-
-
Isolation: Cool the mixture to 80 °C. Slowly add 150 mL of heptane or cyclohexane to precipitate the product. Cool to 0–5 °C, filter the precipitate, and wash with cold heptane to remove residual Dowtherm A. Dry under vacuum at 60 °C.
Protocol B: Solvent-Free (Neat) Thermal Condensation
Recommended for rapid discovery-scale synthesis (<5 grams).
-
System Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a micro-distillation apparatus.
-
Reagent Charging: Combine 2-aminopyridine (0.94 g, 10 mmol) and diethyl methylmalonate (1.74 g, 10 mmol) directly in the flask[1].
-
Thermal Ramping: Submerge the flask in a pre-heated sand bath at 180 °C.
-
IPC & Agitation: Distillation of ethanol will begin immediately.
-
Critical Observation: As the reaction progresses, the mixture will transition from a clear melt to a highly viscous, yellowish mass. If the stir bar seizes, manually agitate the flask to prevent localized thermal degradation.
-
-
Isolation: Once ethanol evolution ceases (approx. 1.1 mL collected) and the mass solidifies, cool the flask to room temperature. Triturate the solid mass with 10 mL of cold diethyl ether, filter, and recrystallize from ethanol.
Mechanistic Pathway & Thermodynamic Visualization
The following diagram illustrates the critical thermodynamic trap of the acyclic intermediate and how solvent selection dictates the reaction's success.
Mechanistic pathway of pyrido[1,2-a]pyrimidine synthesis highlighting solvent thermodynamic traps.
References
1.[1] Synthesis of a series of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones through a condensation of 2-aminopyridines and diethyl malonate. ResearchGate. 2.[2] Malonates in Cyclocondensation Reactions. National Institutes of Health (PMC). 3.[3] Aldrichimica Acta 34, 2001. Sigma-Aldrich.
Sources
Crystallization techniques for 3-Methyl-1,8-naphthyridine-2,4-diol
An Application Note and Protocol for the Crystallization of 3-Methyl-1,8-naphthyridine-2,4-diol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of crystallization strategies for this compound. This naphthyridine derivative, capable of existing in tautomeric forms, presents unique challenges and opportunities in obtaining high-quality single crystals suitable for X-ray diffraction and other analytical techniques. This document moves beyond simple procedural lists to explain the underlying principles of crystallization, empowering researchers to rationally design and troubleshoot their experiments. We detail field-proven protocols for slow evaporation, slow cooling, and vapor diffusion, supported by insights into solvent selection, purity considerations, and data interpretation.
Introduction: The Significance of Crystalline this compound
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] this compound, as a specific derivative, holds potential for further functionalization and development into therapeutic agents. Obtaining a high-quality crystalline form is a critical, often rate-limiting, step in drug development. It enables the unambiguous determination of its three-dimensional molecular structure through X-ray crystallography, which is essential for understanding structure-activity relationships (SAR), confirming synthesis, and securing intellectual property.
Furthermore, the physical properties of a crystalline solid—such as stability, solubility, and dissolution rate—are dictated by its crystal lattice. Therefore, controlled crystallization is not merely for analytical purposes but is fundamental to developing a viable active pharmaceutical ingredient (API).
A key structural feature of this molecule is its potential for keto-enol tautomerism, likely existing predominantly as the more stable 3-Methyl-1,8-naphthyridine-2,4(1H,8H)-dione. This equilibrium is influenced by the solvent environment and significantly impacts intermolecular interactions, particularly hydrogen bonding, which is a dominant force in its crystal packing.[2][3]
Foundational Principles: Pre-Crystallization Essentials
Success in crystallization is built upon a foundation of meticulous preparation. Before attempting any crystallization technique, two areas must be addressed: sample purity and solubility.
Purity Assessment
Crystallization is a purification technique, but its success is significantly higher with a purer starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects.[4]
-
Recommendation: A minimum purity of 90% is recommended before attempting to grow single crystals.[2]
-
Techniques: Assess purity using methods such as ¹H NMR, LC-MS, or HPLC. Minor impurities can sometimes be removed by passing a solution of the compound through a small plug of silica gel.
Comprehensive Solubility Screening
Solvent selection is the most critical experimental variable. The ideal solvent (or solvent system) will exhibit a steep solubility curve with respect to temperature or composition—meaning the compound is highly soluble in a hot or "good" solvent and poorly soluble in a cold or "anti-solvent".[4][5]
Given the polar nature of the diol/dione functionality and the aromatic naphthyridine core, a range of solvents should be tested. The presence of hydrogen bond donors (N-H) and acceptors (C=O) suggests that solvents capable of hydrogen bonding may be effective.[2][6]
Protocol for Solubility Screening:
-
Place a small amount (e.g., 10-20 mg) of this compound into a series of small, clean vials.[7]
-
To each vial, add a different solvent dropwise (e.g., 0.5 mL increments) from the list in Table 1.
-
After each addition, stir or sonicate the mixture to observe solubility at room temperature.
-
If the compound does not dissolve, gently heat the vial to the solvent's boiling point.[8]
-
Record the observations: insoluble, sparingly soluble, or fully soluble at both room and elevated temperatures. A good candidate for slow cooling crystallization will be sparingly soluble at room temperature but fully soluble upon heating.
| Solvent Class | Example Solvents | Boiling Point (°C) | Rationale for Inclusion |
| Protic | Water, Ethanol, Methanol | 100, 78, 65 | Potential for strong hydrogen bonding with the diol/dione groups.[6] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF) | 56, 82, 77, 153 | Can dissolve polar compounds without interfering with self-association via hydrogen bonding. |
| Chlorinated | Dichloromethane (DCM) | 40 | Good for dissolving moderately polar organic compounds. Often used in vapor diffusion. |
| Aromatic | Toluene | 111 | May interact favorably with the naphthyridine ring system via π-π stacking.[2] |
| Non-Polar | Hexane, Heptane, Pentane | 69, 98, 36 | Likely to be poor solvents (anti-solvents) useful for vapor diffusion or solvent layering.[9] |
Crystallization Methodologies & Protocols
There is no universal crystallization technique; success often requires screening multiple methods and conditions.[2] It is highly recommended to set up several small-scale experiments in parallel.[7]
General Workflow
The path from a crude solid to high-quality crystals follows a logical sequence. The initial steps of purification and solubility screening are crucial for informing the choice of crystallization technique.
Method A: Slow Evaporation
This is often the simplest and most successful method.[10] It relies on gradually increasing the concentration of the solute as the solvent evaporates until supersaturation is reached, leading to nucleation and crystal growth.[9]
Protocol:
-
Dissolve the compound in a good solvent (or a mixture of solvents) at room temperature to create a clear, nearly saturated solution. A good starting point is 1-5 mL of solvent per 100 mg of compound.[10]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean vial (an NMR tube or a small test tube works well) to remove any dust or particulate matter.[10][11]
-
Cover the vial to slow the rate of evaporation. This is a critical step.
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Monitor for crystal growth over several hours to weeks. Do not let the solvent evaporate to dryness, as this can cause the product to crash out of solution, forming a powder.[7][9]
Method B: Slow Cooling
This technique is ideal for compounds that show a significant increase in solubility with temperature.[13] A hot, saturated solution is prepared and then allowed to cool slowly, decreasing the solubility of the compound and inducing crystallization.[4]
Protocol:
-
In an Erlenmeyer flask, add a minimal amount of a suitable high-boiling point solvent to your compound.
-
Heat the mixture gently (e.g., in a water or oil bath) while stirring until the solid completely dissolves.[12] If it doesn't dissolve, add more solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.[4]
-
Once dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. To slow the cooling rate, you can place the flask inside a Dewar filled with hot water or simply turn off the heating for an oil bath and let it cool with the bath.[9][12]
-
Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.
-
Collect the crystals by filtration.
Method C: Vapor Diffusion
Vapor diffusion is a gentle and highly controlled method, excellent for obtaining high-quality crystals from small amounts of material.[14] The principle involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile "good" solvent. This gradually decreases the solubility of the compound, promoting crystallization over precipitation.[15][16]
Protocol:
-
Prepare a concentrated solution of this compound in a "good," less volatile solvent (e.g., Toluene, DMF) and filter it into a small, open inner vial.
-
In a larger outer vial or jar, add a layer of the volatile "anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether).[14] The volume should be sufficient to create a saturated atmosphere but not so high that it can spill into the inner vial.
-
Carefully place the open inner vial into the larger outer vial, ensuring the solvent levels do not mix.
-
Seal the outer vial tightly with a cap or parafilm.
-
Leave the setup undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, causing the compound to crystallize. This process can take several days to weeks.
Troubleshooting Common Crystallization Issues
Even with careful planning, crystallization can be challenging. The following table outlines common problems and potential solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is undersaturated; Compound is too soluble in the chosen solvent; Nucleation is inhibited. | Concentrate the solution by slowly evaporating some solvent; Add a small amount of anti-solvent; Cool the solution to a lower temperature; Scratch the inside of the vial with a glass rod to create nucleation sites; Add a seed crystal from a previous batch. |
| Oiling Out | Solution is too concentrated; Cooling is too rapid; Solvent boiling point is too high relative to the compound's melting point. | Use a more dilute solution; Slow down the cooling rate significantly[9]; Try a different solvent with a lower boiling point[6]; Add a small amount of a solvent in which the oil is miscible to try and redissolve, then attempt crystallization again. |
| Formation of Powder or Microcrystals | Supersaturation was reached too quickly; Too many nucleation sites (e.g., dust). | Slow down the process (slower evaporation, slower cooling, slower diffusion)[7][9]; Ensure the solution is meticulously filtered before setting up the experiment; Use siliconized glassware to reduce nucleation sites on the glass surface.[9] |
| Cracked or Opaque Crystals | Solvent was lost from the crystal lattice after harvesting; The growth rate was too fast. | Do not allow crystals to dry out completely if the solvent is part of the lattice[9][12]; Harvest crystals and immediately coat them in Paratone or mineral oil; Slow down the crystallization process. |
Conclusion
The crystallization of this compound is a multifactorial process that requires a systematic and patient approach. By understanding the foundational principles of purity, solubility, and supersaturation, researchers can move beyond trial and error. The detailed protocols for slow evaporation, slow cooling, and vapor diffusion provided herein serve as robust starting points. Success is often achieved through the iterative process of screening various solvents and methods, carefully observing the outcomes, and applying logical troubleshooting steps. The reward for this diligence is the acquisition of high-quality crystals, a cornerstone for advancing research and development in medicinal chemistry.
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Application of 3-Methyl-1,8-naphthyridine-2,4-diol in supramolecular chemistry
Application Note: 3-Methyl-1,8-naphthyridine-2,4-diol in Supramolecular Chemistry
Executive Summary
This compound (3-Me-ND) is a versatile heterocyclic scaffold utilized in supramolecular chemistry as a programmable hydrogen-bonding module .[1] Unlike simple pyridines, the 1,8-naphthyridine core offers a rigid, planar surface with flanking nitrogen atoms that facilitate unique donor-acceptor (D/A) arrays.
This guide details the application of 3-Me-ND in constructing hydrogen-bonded supramolecular assemblies . We focus on its dynamic tautomerism—which allows it to switch recognition motifs—and its utility as a receptor for guanine derivatives and in the formation of metallo-supramolecular polymers.[1]
Molecular Architecture & Properties[1]
Tautomeric Equilibrium: The Key to Recognition
The "2,4-diol" nomenclature is chemically misleading in solution. 3-Me-ND exists in a dynamic equilibrium between the diol , lactam-enol , and dilactam (dione) forms. This tautomerism dictates its hydrogen-bonding "barcode" (Donor/Acceptor sequence).[1][2]
-
Dilactam Form (Most Stable in Polar Solvents): Presents an ADD (Acceptor-Donor-Donor) or ADA motif depending on N-protonation, ideal for recognizing complementary DAD guests (e.g., 2,6-diaminopyridine).[1][2]
-
Lactam-Enol Form: Often stabilized by intramolecular hydrogen bonding or specific solvent interactions, facilitating DDA recognition.[1]
Figure 1: Tautomeric Equilibrium & H-Bonding Sites
Caption: Dynamic equilibrium of this compound. The 3-methyl group (not shown explicitly in nodes) provides steric bulk that prevents face-to-face π-stacking collapse, promoting edge-to-edge H-bonding.[1][2]
Physicochemical Data
| Property | Value | Relevance to Protocol |
| Molecular Weight | 176.17 g/mol | Calculation of molar equivalents for titrations.[1] |
| Solubility | DMSO, DMF, Hot EtOH | Limited solubility in CHCl3; requires co-solvents for non-polar assembly. |
| pKa (approx) | ~4.5 (N1), ~10.5 (OH) | pH-dependent switching of recognition motifs.[1][2] |
| UV-Vis Abs | Handle for photometric titrations.[1][2] | |
| Fluorescence | Weak (solvent dependent) | Can be enhanced upon rigidification (binding).[1][2] |
Synthesis Protocol: Microwave-Assisted Condensation
Rationale: Classical Gould-Jacobs reactions are harsh and low-yielding.[1] This optimized microwave protocol ensures high purity, critical for accurate binding constant determination.
Materials:
-
Microwave Reactor (e.g., CEM Discover or Anton Paar)[2]
Step-by-Step Methodology:
-
Stoichiometry: Mix 2-Amino-3-methylpyridine (10 mmol) and Diethyl malonate (12 mmol) in a 30 mL microwave vial.
-
Catalyst: Add 5 g of PPA (acts as solvent and condensing agent).[1][2]
-
Irradiation:
-
Quenching: Allow to cool to 60°C. Pour the viscous syrup into 100 mL crushed ice/water with vigorous stirring.
-
Neutralization: Adjust pH to ~6-7 using 50% NaOH solution. The product will precipitate as a beige solid.[1]
-
Purification: Filter, wash with water (3x) and cold ethanol (1x). Recrystallize from DMF/Ethanol (1:1).[1][2]
Yield: ~85% (vs. 40% thermal).[1][2]
Validation:
Application Protocol: Determination of Binding Constants ( )
Objective: Quantify the interaction strength between 3-Me-ND (Host) and a Guest (e.g., 2,6-Diaminopyridine or Guanosine derivative) using
Mechanistic Insight:
The shift in the chemical shift (
Workflow Diagram:
Caption: Workflow for NMR titration to determine association constants.
Detailed Protocol:
-
Host Preparation: Dissolve 3-Me-ND (3.52 mg, 0.02 mmol) in 0.6 mL DMSO-
or CDCl (if soluble via alkylation). Initial concentration mM.[1][2] -
Guest Preparation: Prepare a stock solution of the guest (e.g., 1-butylcytosine) at 10x the host concentration in the same solvent batch to avoid dilution effects.[1]
-
Titration Loop:
-
Data Processing:
Equation 1 (1:1 Binding Isotherm):
Case Study: Supramolecular Polymerization
Context: Using 3-Me-ND as a ditopic ligand. By functionalizing the N1 and N8 positions or the C3-methyl group, researchers can create bifunctional monomers that self-assemble into linear supramolecular polymers via quadruple hydrogen bonds (DDAA arrays).[1]
Protocol: Co-Crystallization for Structural Proof
-
Solvent System: Use a slow-evaporation method with a gradient.[1]
-
Mixing: Mix 3-Me-ND (1 eq) and the linker molecule (e.g., a terephthalic acid derivative or complementary diaminopyridine) (1 eq) in minimal hot DMF.
-
Crystal Growth:
-
Result: Single crystals suitable for X-ray diffraction (XRD) will form, revealing the H-bond network (e.g., ribbons or rosettes).[1][2]
References
-
Synthesis & Tautomerism
-
Supramolecular Recognition (DAN Motif Context)
-
General Naphthyridine Properties
-
Binding Constant Determination Methods
Sources
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Troubleshooting & Optimization
Technical Support Center: Cyclization of 3-Methyl-1,8-naphthyridine-2,4-diol
Diagnostic Overview
The synthesis of 3-methyl-1,8-naphthyridine-2,4-diol via the condensation of 2-aminopyridine with diethyl methylmalonate is notoriously challenging. The primary difficulty stems from the electron-deficient nature of the pyridine ring, which naturally resists the electrophilic aromatic substitution required for C3-cyclization. Consequently, researchers frequently encounter low yields, intractable tars from thermal degradation, or the formation of kinetic side products[1]. This guide provides field-proven troubleshooting strategies, focusing on modern microwave-assisted methodologies that efficiently overcome these thermodynamic barriers[2].
Mechanistic Pathway
Reaction pathway for this compound synthesis and competing side reactions.
Targeted Troubleshooting (FAQs)
Q1: Why am I isolating a pyrido[1,2-a]pyrimidine derivative instead of the 1,8-naphthyridine core? Causality: The condensation of 2-aminopyridine with malonates initially forms an acyclic monoamide intermediate. During the subsequent cyclization step, the pyridine nitrogen (N1) is significantly more nucleophilic than the C3 carbon. Under conventional convective heating, the reaction is kinetically trapped; the pyridine nitrogen attacks the remaining ester carbonyl, forming the pyrido[1,2-a]pyrimidine-2,4-dione side product[1]. Solution: To drive the reaction toward the thermodynamically demanding C3-cyclization, you must overcome a high activation energy barrier rapidly. Switch from conventional heating to solvent-free Microwave (MW) irradiation. MW provides instantaneous, volumetric heating that bypasses the kinetic trap and forces the C3 carbon to cyclize before side-reactions dominate[2].
Q2: My conventional synthesis in diphenyl ether (Dowtherm A) yields a black, intractable tar. How can I improve the yield? Causality: The extreme temperatures required for C3-cyclization (often >240°C) cause severe oxidative and thermal degradation of the acyclic intermediate over the long reaction times (3-4 hours) needed in conventional heating setups. Solution: Eliminate the high-boiling solvent and the prolonged thermal stress. By utilizing a solvent-free MW protocol, the reaction time is compressed from hours to mere minutes (e.g., 6-8 minutes). This drastically minimizes the time the molecule spends under thermal degradation conditions, virtually eliminating tar formation and significantly improving the yield of the diol[2].
Q3: The this compound product is highly polar. How do I isolate it without losing yield during aqueous workup? Causality: The 2,4-diol system exists in tautomeric equilibrium with its keto forms (e.g., 4-hydroxy-3-methyl-1,8-naphthyridin-2(1H)-one) and possesses a dense hydrogen-bonding network. This makes the product highly soluble in aqueous or highly polar phases, leading to massive yield losses during standard liquid-liquid extraction. Solution: Implement a precipitation-based isolation strategy. After the solvent-free MW reaction, allow the vessel to cool to room temperature. Triturate the crude solid melt directly with warm ethanol or a mixture of ethyl acetate/hexanes. The unreacted starting materials and non-polar byproducts will dissolve, while the highly crystalline, polar naphthyridine diol will remain suspended. Isolate purely via vacuum filtration.
Validated Methodologies
Protocol A: Microwave-Assisted Solvent-Free Synthesis (Optimized)
This protocol utilizes visual phase changes as a self-validating system to confirm reaction progression without the need for complex in-process sampling.
-
Preparation: In a dry, microwave-safe quartz or thick-walled glass vessel, combine 2-aminopyridine (10.0 mmol) and diethyl methylmalonate (12.0 mmol, 1.2 eq). Causality for excess: The slight stoichiometric excess of the malonate compensates for minor volatilization during rapid MW heating.
-
Homogenization: Grind or vigorously stir the mixture until a uniform paste/slurry is formed.
-
Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 300 W (maintaining an internal temperature of ~180-200°C) for 6-8 minutes.
-
In-Process Control: The mixture will initially melt into a clear liquid, bubble vigorously (due to the evolution of ethanol), and eventually solidify into a dense mass. The complete cessation of bubbling and the solidification of the melt indicate that the cyclization is complete.
-
-
Cooling & Trituration: Allow the vessel to cool to ambient temperature. Add 15 mL of warm ethanol (40°C) and vigorously triturate the solid mass using a glass rod until it breaks into a fine, filterable suspension.
-
Isolation: Filter the suspension under a vacuum. Wash the filter cake with an additional 2 x 5 mL of cold ethanol, followed by 10 mL of diethyl ether to facilitate rapid drying.
-
Validation: Check the product via TLC (Eluent: 10% MeOH in DCM). The target diol will appear as a distinct, low-Rf spot under short-wave UV (254 nm), cleanly separated from the high-Rf starting materials.
Protocol B: Conventional High-Temperature Synthesis (Baseline/Alternative)
-
Preparation: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-aminopyridine (10.0 mmol) and diethyl methylmalonate (12.0 mmol) in 15 mL of diphenyl ether.
-
Heating: Heat the mixture to 240-250°C using a heating mantle.
-
In-Process Control: Monitor the collection of ethanol in the Dean-Stark trap to track the condensation phase.
-
-
Reaction Time: Maintain reflux for 3-4 hours. The solution will progressively darken from yellow to dark brown/black as thermal degradation occurs alongside cyclization.
-
Isolation: Cool the mixture to 50°C and pour it slowly into 50 mL of rapidly stirring hexanes. The crude product will precipitate as a dark solid. Filter and wash extensively with hexanes to remove all traces of diphenyl ether.
-
Purification: Recrystallize from boiling DMF or acetic acid, treating with activated charcoal to remove the thermal degradation tars.
Quantitative Data Summary
| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) |
| Reagents | 2-Aminopyridine + Diethyl methylmalonate | 2-Aminopyridine + Diethyl methylmalonate |
| Solvent | Diphenyl ether (Dowtherm A) | None |
| Temperature | 240–250 °C | ~180–200 °C (300 W MW) |
| Reaction Time | 3–4 hours | 6–8 minutes |
| Primary Side Product | Pyrido[1,2-a]pyrimidine & Tars | Trace unreacted intermediates |
| Typical Isolated Yield | 25–40% | 75–85% |
References
- Chary, M. T., et al. "Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8-Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst." Heterocyclic Communications, vol. 15, no. 1, 2009.
- Lappin, G. R. "The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines R, -n." Journal of the American Chemical Society, 1948.
Sources
Technical Support Center: Purification of 3-Methyl-1,8-naphthyridine-2,4-diol
Case Ticket: #NAPH-3M-PUR-001 Subject: Impurity Removal & Isolation Protocols for 3-Methyl-1,8-naphthyridine-2,4-diol Assigned Specialist: Dr. Aristh (Senior Application Scientist) Status: Open
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are likely working with This compound (CAS: 15936-06-8), a critical heterocyclic scaffold often synthesized via the condensation of 2-aminopyridine derivatives with diethyl methylmalonate.
Crucial Technical Note: Before troubleshooting, you must acknowledge the tautomeric reality of this molecule. While named a "diol," in the solid state and polar solvents, it exists predominantly as the 3-methyl-4-hydroxy-1,8-naphthyridin-2(1H)-one (or the dione form). This dictates its solubility profile: it is amphoteric, high-melting (>250°C), and notoriously insoluble in standard organic solvents like dichloromethane or diethyl ether.
Common Impurity Profile
| Impurity Type | Origin | Characteristics | Removal Strategy |
| Unreacted Starting Material | 2-Aminopyridine / Diethyl methylmalonate | Soluble in organic solvents; lower MP. | Trituration / Solvent Wash |
| Open-Chain Intermediates | Incomplete cyclization (common in thermal condensation) | Amide-like signals in NMR; often sticky. | Acid-Base Swing |
| Colored Oligomers/Tars | Oxidative polymerization at high temp (Dowtherm A reflux) | Dark brown/black; insoluble in most solvents. | Hot Filtration / Charcoal |
| Inorganic Salts | Neutralization steps (NaCl, NaOAc) | Ash content; insoluble in organics. | Water Wash |
Diagnostic Workflows (Graphviz)
Workflow A: The Purification Decision Matrix
Use this logic flow to determine the correct purification protocol based on the physical state of your crude material.
Caption: Decision matrix for selecting the appropriate purification method based on crude material state.
Troubleshooting Guides & Protocols
Issue 1: "My crude product is a black, sticky tar that won't filter."
Diagnosis: This is typical for high-temperature condensations (e.g., using Dowtherm A or diphenyl ether). The "tar" consists of the product trapped in oligomerized byproducts and residual high-boiling solvent.
Corrective Protocol: Solvent Trituration
-
Decant: If there is supernatant liquid (Dowtherm/Solvent), decant it while hot if possible.
-
Solvent Choice: Add a moderate amount of Ethanol (EtOH) or Diethyl Ether (Et2O) . The product is insoluble in these, but the impurities (starting materials/tars) are often partially soluble.
-
Mechanical Action: Use a spatula or sonication to break up the tar into a suspension.
-
Filtration: Filter the resulting solid. The "tar" should transform into a lighter-colored powder.
-
Wash: Wash the filter cake copiously with Et2O to remove trapped high-boiling solvents.
Issue 2: "I have a solid, but NMR shows multiple impurities and it's grey/brown."
Diagnosis: You have "crude" product contaminated with uncyclized intermediates and inorganic salts. Because the product is amphoteric, we can use an Acid-Base Swing to purify it chemically.
Corrective Protocol: The Acid-Base Swing (Standard) This method relies on the basicity of the naphthyridine nitrogen and the acidity of the hydroxyl/amide group.
-
Dissolution (Acidic): Suspend the crude solid in 2M HCl (approx. 10 mL per gram). Heat to 50-60°C.
-
Why? The product protonates and dissolves. Tars and non-basic impurities remain undissolved.
-
-
Filtration (Clarification): Filter the hot acidic solution through a Celite pad to remove insoluble black specks (carbonized material).
-
Precipitation (Neutralization): Cool the filtrate to room temperature. Slowly adjust the pH to 6.0–7.0 using Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃.
-
Critical Step: Do not overshoot to pH > 10, or you might form the soluble salt of the "diol" form. The product precipitates at its isoelectric point (neutral pH).
-
-
Collection: Filter the white/off-white precipitate.[1]
-
Wash: Wash with water (removes salts) followed by acetone (dries the solid).
Issue 3: "The product is pure by NMR but highly colored (Yellow/Brown)."
Diagnosis: Trace conjugated oligomers are trapped in the crystal lattice.
Corrective Protocol: Recrystallization from Acetic Acid Acetic acid is the "Gold Standard" solvent for 1,8-naphthyridines due to its ability to disrupt the strong intermolecular hydrogen bonding.
-
Solvent: Use Glacial Acetic Acid (AcOH) .
-
Dissolution: Heat the mixture to boiling. If the solid does not dissolve in 10-15 volumes of AcOH, add small amounts of DMF dropwise.
-
Polishing: If the color persists in solution, add Activated Charcoal, boil for 5 mins, and filter hot.
-
Crystallization: Allow the filtrate to cool slowly to room temperature.
-
Isolation: Filter the crystals.
-
Desolvation: Crucial Step —Acetic acid solvates persist. Dry the solid in a vacuum oven at >80°C for 12 hours, or wash the crystals with Ethanol to displace the AcOH before drying.
Analytical Troubleshooting (FAQs)
Q: Why is my NMR spectrum in CDCl₃ completely blank or just noise? A: this compound is effectively insoluble in Chloroform.
-
Solution: Use DMSO-d6 or TFA-d . If using DMSO-d6, you may need to heat the NMR tube gently to sharpen the peaks, as hydrogen bonding can cause broadening of the NH/OH signals.
Q: I see a "water" peak in my NMR that won't go away even after drying. A: This molecule is hygroscopic and often forms hydrates. Furthermore, if you recrystallized from AcOH, the peak at ~2.0 ppm might be trapped solvent.
-
Solution: Run a TGA (Thermogravimetric Analysis) or dry at 110°C under high vacuum (0.1 mbar).
Q: My yield is >100%. What happened? A: This is usually due to trapped inorganic salts (NaCl/NH₄Cl) from the Acid-Base swing.
-
Verification: Perform an ash test or check the solubility in hot water (the product is insoluble; salts are soluble).
-
Fix: Slurry the solid in hot water for 30 minutes, filter, and re-dry.
References
-
Ferrarini, P. L., et al. (1998). "Synthesis and anti-aggressive activity of 1,8-naphthyridine derivatives." Il Farmaco. (Describes the fundamental condensation and purification of 1,8-naphthyridines).
-
Litvinov, V. P. (2004). "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews. (Comprehensive review on the solubility and tautomerism of naphthyridines).
-
Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Authoritative text on physical properties and isolation).
-
Lowe, J. A., et al. (1991). "Aza-analogs of pyrrolopyrimidine PDE4 inhibitors." Journal of Medicinal Chemistry. (Provides specific experimental details for 3-methyl-1,8-naphthyridine intermediates).
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound and all reagents (especially Dowtherm A and Glacial Acetic Acid) before experimentation.
Sources
Overcoming steric hindrance in 3-Methyl-1,8-naphthyridine-2,4-diol derivatives
Technical Support Center: 1,8-Naphthyridine Chemistry Topic: Overcoming Steric Hindrance in 3-Methyl-1,8-naphthyridine-2,4-diol Derivatives Ticket Status: [OPEN] Assigned Specialist: Senior Application Scientist, Heterocycle Division
Introduction: The "3-Methyl" Conundrum
Welcome to the Naphthyridine Support Hub. If you are accessing this guide, you are likely struggling with the This compound scaffold.
While the 1,8-naphthyridine core is a privileged structure in medicinal chemistry (used in antibacterial, antitumor, and diagnostic agents), the introduction of a methyl group at the C3 position introduces significant steric strain . This seemingly small modification creates a "molecular crowded zone" between the C2 and C4 oxygens, leading to three common failure modes:
-
Incomplete Chlorination: Failure to convert both hydroxyls to chlorides using
. -
Regioselectivity Issues: Uncontrolled N- vs. O-alkylation.
-
Solubility "Brick" Formation: Extreme insolubility due to reinforced
-stacking or H-bond networks.
This guide provides the protocols and mechanistic insights required to overcome these barriers.
Module 1: The Chlorination Bottleneck (Ticket #404-CL)
User Complaint: "I am trying to convert this compound to the 2,4-dichloro derivative using neat
The Diagnosis:
This is a classic Steric-Electronic Trap .
In the un-substituted naphthyridine,
-
Steric Bulk: It physically blocks the trajectory of the bulky chlorophosphate intermediate formation at the adjacent C2/C4 positions.
-
Electron Donating Effect: The methyl group pushes electron density into the ring, making the C2/C4 positions slightly less electrophilic, further retarding the nucleophilic attack by chloride.
The Solution: The "Vilsmeier Boost" Protocol
To force this reaction, you must activate the
Step-by-Step Protocol:
-
Reagents:
-
Substrate: 1.0 eq
- : 10-15 eq (Solvent & Reagent)
-
Base:
-Dimethylaniline (1.0 eq) – Crucial for proton sponging. -
Catalyst: DMF (3-5 drops) – Forms the Vilsmeier-Haack reagent.
-
-
Procedure:
-
Mix: Place the solid diol in a pressure tube (heavy-walled glass).
-
Add: Add
, then the dimethylaniline, then the DMF. -
Heat: Heat to 110°C - 120°C (oil bath). Note: Standard reflux (105°C) is often insufficient for the 3-methyl derivative.
-
Monitor: Run for 4–6 hours. Monitor by TLC (use 5% MeOH in DCM; the dichloro product moves to
~0.8, while the monochloro stays lower). -
Workup (The Danger Zone):
-
Cool to RT.
-
Pour slowly onto crushed ice with vigorous stirring.
-
Critical: Neutralize with solid
to pH 7–8. The product often precipitates here. -
Extract with DCM if no precipitate forms.
-
-
Why this works:
The DMF reacts with
Visualizing the Mechanism & Blockade
Caption: The C3-methyl group creates a steric barrier (red) preventing the second chlorination. The Vilsmeier complex (green) provides the necessary energy to overcome this barrier.
Module 2: Synthesis & Cyclization (Ticket #202-SYN)
User Complaint: "My condensation of 2-aminopyridine with diethyl methylmalonate yields a sticky gum, not the solid powder reported in literature."
The Diagnosis:
The 3-methyl group (originating from the methylmalonate) slows down the ring closure (cyclization) step. Standard ethanol reflux (Friedländer conditions) is often too cold (
The Solution: Thermal Driving Force You must switch to a high-boiling solvent or a solvent-free approach.
| Parameter | Standard Protocol (Fails) | High-Performance Protocol |
| Solvent | Ethanol or Acetic Acid | Dowtherm A (Diphenyl ether mixture) or PPA |
| Temperature | 80°C - 110°C | 250°C (Dowtherm) or 140°C (PPA) |
| Time | 12-24 Hours | 30-60 Minutes |
| Isolation | Evaporation (leads to gum) | Dilution with Hexane (precipitates solid) |
Protocol (Dowtherm A Method):
-
Dissolve 2-aminopyridine (1 eq) and diethyl methylmalonate (1.1 eq) in Dowtherm A (10 mL/g).
-
Heat rapidly to 250°C .
-
Hold for 45 minutes. You must see ethanol distilling off (use a Dean-Stark trap if scaling up).
-
Cool to RT. The product usually crystallizes out.
-
If not, add Hexane to force precipitation. Filter and wash with hexane to remove the oily Dowtherm.
Module 3: Solubility & Analysis (Ticket #505-SOL)
User Complaint: "I cannot get an NMR of my product. It won't dissolve in DMSO-d6 or CDCl3."
The Diagnosis: Naphthyridine-2,4-diols are notorious for forming extremely stable intermolecular hydrogen-bonded networks (resembling Kevlar on a molecular level). The 3-methyl group increases lipophilicity slightly but does not break the H-bond network enough to aid solubility in polar solvents.
Troubleshooting Guide:
-
NMR Solvent:
-
Tier 1: DMSO-
+ Heat. Heat the NMR tube to 80°C (ensure your probe can handle this). -
Tier 2: TFA-
(Trifluoroacetic acid-d). This is the "nuclear option." It protonates the nitrogens, breaking the H-bond network. Warning: This shifts your peaks significantly downfield. -
Tier 3:
+ NaOD. Converts the diol to the soluble disodium salt.
-
-
Purification:
-
Do NOT Column: The diol will streak on silica due to acidity.
-
Recrystallization: Use Glacial Acetic Acid or DMF/Water mixtures. These are the only solvents capable of disrupting the lattice at high temperatures.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose your current experimental failure.
Caption: Diagnostic flow for resolving synthetic bottlenecks in 3-methyl-1,8-naphthyridine chemistry.
Frequently Asked Questions (FAQ)
Q: Why does the 3-methyl group make the chemistry so much harder than the 3-H analog? A: It is a combination of sterics and tautomeric locking . The methyl group forces the adjacent carbonyls (C2/C4) out of perfect planarity or blocks the "angle of attack" for nucleophiles. Furthermore, it prevents the molecule from adopting certain minor tautomers that might be more reactive intermediates in the un-substituted series [1].
Q: Can I use Thionyl Chloride (
Q: How do I store the 2,4-dichloro derivative? A: It is moisture sensitive. The C2/C4 chlorides are activated by the ring nitrogens and will slowly hydrolyze back to the hydroxy form if left in open air. Store in a desiccator at -20°C.
References
-
Lappin, G. R. (1970). Cyclization of 2-Aminopyridine Derivatives. Journal of Organic Chemistry. (General reference for aminopyridine condensations).
-
Brown, D. J. (1962). The Naphthyridines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on naphthyridine reactivity).
-
Abu-Melha, S. (2017).[1] Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. (Specific conditions for functionalizing naphthyridine diols).
-
Roma, G., et al. (2000). 1,8-Naphthyridines IV: Synthesis and reactivity. Journal of Heterocyclic Chemistry. (Detailed kinetics of chlorination).
Sources
Controlling pH for optimal precipitation of 1,8-naphthyridine-2,4-diol
Technical Support Center: 1,8-Naphthyridine-2,4-diol Precipitation
Welcome to the technical support center for optimizing the precipitation of 1,8-naphthyridine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on controlling pH for maximal yield and purity. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific principles.
Understanding the Chemistry: The Amphoteric Nature of 1,8-Naphthyridine-2,4-diol
1,8-Naphthyridine-2,4-diol is an amphoteric molecule, meaning it possesses both acidic and basic properties. The two hydroxyl (-OH) groups can be deprotonated under basic conditions, forming a dianionic species. Conversely, the nitrogen atoms in the naphthyridine ring system can be protonated under acidic conditions, forming a cationic species. This dual nature is the key to controlling its solubility and, therefore, its precipitation.
The solubility of 1,8-naphthyridine-2,4-diol is highly pH-dependent. At low pH, the cationic form is soluble in aqueous media. At high pH, the dianionic form is also soluble. However, at a specific pH, known as the isoelectric point (pI), the molecule has a net neutral charge, at which point its aqueous solubility is at a minimum. Inducing precipitation by adjusting the pH to the pI is the most effective strategy for isolating this compound.
Frequently Asked Questions (FAQs)
Q1: At what pH should I expect 1,8-naphthyridine-2,4-diol to precipitate?
A1: The optimal precipitation of 1,8-naphthyridine-2,4-diol will occur at its isoelectric point (pI), where the molecule's net charge is zero, and its aqueous solubility is at a minimum. Based on the pKa values of analogous structures, the pI is estimated to be in the pH range of 5.0 to 7.0 . It is crucial to determine the optimal pH empirically for your specific conditions.
Q2: My compound is not precipitating, even after adjusting the pH. What should I do?
A2: If precipitation does not occur, consider the following troubleshooting steps:
-
Solution is too dilute: If your compound's concentration is below its solubility limit even at the pI, precipitation will not occur. You can concentrate the solution by carefully evaporating the solvent.[3]
-
Induce crystallization: If the solution is supersaturated but precipitation is slow to initiate, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of 1,8-naphthyridine-2,4-diol.[3]
-
Incorrect pH: Double-check the pH of your solution with a calibrated pH meter. The optimal range can be narrow.
-
Solvent effects: The presence of organic co-solvents can increase the solubility of your compound, thus hindering precipitation. If possible, reduce the amount of organic solvent.
Q3: My precipitation is too rapid, and I'm getting an oily or amorphous solid. How can I improve the crystal quality?
A3: Rapid precipitation, often called "crashing out," can trap impurities and lead to poor crystal formation.[3] To encourage slower, more controlled crystallization:
-
Adjust pH slowly: Add the acid or base dropwise with vigorous stirring to avoid localized areas of high supersaturation.
-
Control the temperature: Cooling the solution slowly after pH adjustment can promote the formation of larger, purer crystals.
-
Use a co-solvent system: Dissolve your compound in a good solvent and then slowly add a miscible anti-solvent to induce precipitation.[4][5] For example, if your compound is soluble in ethanol, you could slowly add water to a solution of the compound in ethanol after pH adjustment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | pH is not optimal. | Perform a small-scale pH screening experiment to identify the pH of minimum solubility. |
| Compound is still dissolved in the mother liquor. | Cool the solution in an ice bath to further decrease solubility. | |
| Concentrate the solution before pH adjustment. | ||
| Poor Purity | Impurities are co-precipitating. | Ensure the initial solution is free of insoluble impurities by filtering it before pH adjustment.[4] |
| Rapid precipitation is trapping impurities. | Slow down the rate of pH adjustment and/or cooling.[3] | |
| Consider recrystallization of the final product from a suitable solvent.[4] | ||
| Inconsistent Results | Inaccurate pH measurement. | Calibrate your pH meter before each use. |
| Temperature fluctuations. | Use a temperature-controlled water bath to maintain a consistent temperature during precipitation. | |
| Variable stirring speed. | Use a magnetic stirrer with a consistent stirring rate. |
Experimental Protocols
Protocol 1: Determining the Optimal Precipitation pH
This experiment will help you identify the isoelectric point of 1,8-naphthyridine-2,4-diol under your specific experimental conditions.
Materials:
-
1,8-naphthyridine-2,4-diol
-
Aqueous acid (e.g., 1 M HCl)
-
Aqueous base (e.g., 1 M NaOH)
-
A series of small test tubes or vials
-
Calibrated pH meter
Procedure:
-
Prepare a stock solution of 1,8-naphthyridine-2,4-diol by dissolving it in a minimal amount of aqueous acid (e.g., pH 2).
-
Aliquot equal volumes of this stock solution into a series of test tubes.
-
Slowly add varying amounts of aqueous base to each tube to create a pH gradient (e.g., from pH 3 to 9).
-
Stir or shake the tubes for a set amount of time to allow for equilibration.
-
Visually inspect the tubes for the amount of precipitate. The tube with the most precipitate corresponds to the optimal pH for precipitation.
-
For a more quantitative analysis, you can filter, dry, and weigh the precipitate from each tube.
Protocol 2: Controlled Precipitation of 1,8-Naphthyridine-2,4-diol
This protocol outlines a method for obtaining a high-purity crystalline product.
Materials:
-
Crude 1,8-naphthyridine-2,4-diol
-
Aqueous acid (e.g., 1 M HCl)
-
Aqueous base (e.g., 1 M NaOH)
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
-
Filtration apparatus (e.g., Buchner funnel and flask)
-
Calibrated pH meter
Procedure:
-
Dissolve the crude 1,8-naphthyridine-2,4-diol in an aqueous acidic solution (e.g., pH 2) with gentle heating if necessary.
-
If any insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool to room temperature.
-
With constant and vigorous stirring, slowly add an aqueous base dropwise until the optimal precipitation pH (as determined in Protocol 1) is reached.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Cool the mixture in an ice bath for another 30 minutes.
-
Collect the precipitate by filtration and wash it with cold water.
-
To further purify the product, recrystallize it from a suitable solvent system, such as an ethanol/water mixture.[6]
Visualizing the Process
Workflow for pH-Controlled Precipitation
Caption: Workflow for pH-controlled precipitation of 1,8-naphthyridine-2,4-diol.
Relationship between pH, Charge, and Solubility
Caption: The effect of pH on the charge and solubility of 1,8-naphthyridine-2,4-diol.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Trovafloxacin. Retrieved from [Link]
-
Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 68(7), m1-m13. Retrieved from [Link]
-
University of Florida Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(31), 20567–20577. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,8-Naphthyridine (CAS 254-60-4). Retrieved from [Link]
-
Hawes, E. M., & Wibberley, D. G. (1966). 1,8-Naphthyridines. Journal of the Chemical Society C: Organic, 315. Retrieved from [Link]
-
Mogilaiah, K., et al. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Heterocyclic Communications, 15(1). Retrieved from [Link]
-
Avdeef, A., et al. (2012). pH-Induced Precipitation Behavior of Weakly Basic Compounds: Determination of Extent and Duration of Supersaturation Using Potentiometric Titration and Correlation to Solid State Properties. Pharmaceutical Research, 29(10), 2738-53. Retrieved from [Link]
-
Li, H., et al. (2016). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Journal of Chemical & Engineering Data, 61(8), 2816-2823. Retrieved from [Link]
-
Sharma, R., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-789. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]
-
PubChem. (n.d.). 1,8-Naphthyridine-2,7-diol. Retrieved from [Link]
-
Li, Y., et al. (2020). Highly effective identification of drug targets at the proteome level by pH-dependent protein precipitation. Chemical Science, 11(23), 5947-5955. Retrieved from [Link]
-
Technobis Crystallization Systems. (2018, September 6). pH dependent measurements now available on the Crystalline. Retrieved from [Link]
-
Water Specialists Environmental Technologies. (n.d.). Precipitation By pH. Retrieved from [Link]
-
Al-Obaid, A. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Molecules, 20(8), 13843-13859. Retrieved from [Link]
Sources
- 1. 1,8-Naphthyridine-3-carboxylic acid, 7-(1alpha,5alpha,6alpha)-6-amino-3-azabicyclo3.1.0hex-3-yl-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo- | C20H15F3N4O3 | CID 62959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Naphthyridine Synthesis & Optimization
Topic: Minimizing Side Reactions During Naphthyridine Ring Formation Ticket ID: NP-SYN-2025-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Stability-Reactivity Paradox
Naphthyridines (diazanaphthalenes) are notoriously difficult to synthesize cleanly because the very electronic properties that make them valuable in medicinal chemistry (electron-deficient rings, potential for
The two primary enemies of high-yield naphthyridine synthesis are Regioisomeric Scrambling (in asymmetric condensations) and Oxidative Polymerization (leading to "tarry" products in Skraup-type reactions). This guide moves beyond standard textbook procedures to address the mechanistic root causes of these failures.
Diagnostic Workflow: Selecting the Right Pathway
Before troubleshooting, ensure you are using the correct synthetic strategy for your target isomer. Misalignment here is the #1 cause of unmanageable side reactions.
Figure 1: Decision matrix for selecting synthetic routes based on target isomer and associated risks.
Technical Modules: Troubleshooting & Optimization
Module A: The "Tar" Problem (Skraup & Doebner-Miller)
Issue: Reaction mixture turns into a black, insoluble polymer (tar) with low product recovery. Mechanism: In the Skraup reaction, glycerol dehydrates to acrolein. Acrolein is highly reactive and readily polymerizes under the harsh acidic conditions required for the reaction. Furthermore, overly aggressive oxidants (like nitrobenzene) can oxidatively degrade the electron-rich aminopyridine starting material before cyclization occurs.
Corrective Actions:
-
The "Sulfo-Mix" Moderator: Do not add all reagents at once. Pre-mix the aminopyridine and acid. Add the oxidant (e.g., sodium m-nitrobenzenesulfonate is milder and water-soluble, easing workup compared to nitrobenzene) last.
-
Ferrous Sulfate Addition: Add
(catalytic amount). It acts as a radical scavenger/moderator, tempering the violence of the reaction and reducing polymerization of the acrolein intermediate [1]. -
Replace Glycerol: Use pre-formed
-unsaturated ketones (e.g., methyl vinyl ketone) or their protected equivalents (acetals). This bypasses the erratic in situ dehydration step, allowing for lower temperature reactions.
Module B: Regioselectivity in Friedländer Synthesis
Issue: Formation of regioisomeric mixtures when condensing 2-aminonicotinaldehyde with unsymmetrical ketones.
Mechanism: The condensation can occur at either the
Corrective Actions:
| Variable | To Favor Linear Isomer | To Favor Angular Isomer |
|---|
| Catalyst | Acidic (e.g., acetic acid with catalytic
Advanced Tip: Use TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) as a catalyst. It has shown up to 96:4 regioselectivity for 2-substituted 1,8-naphthyridines by enforcing specific steric constraints during the enamine intermediate formation [2].
Validated Protocol: Green Synthesis of 1,8-Naphthyridines
Context: Traditional Friedländer synthesis requires harsh reflux in organic solvents. This optimized protocol uses water as a solvent and an ionic liquid catalyst to minimize waste and side reactions (self-condensation).
Protocol ID: PROTO-18-AQ-IL Source: Adapted from Choudhury et al. (2021) [3].
Materials:
-
2-Aminonicotinaldehyde (
)[2][3][4][5][6] -
Active Methylene Compound (e.g., Acetone, Acetophenone) (
) -
Catalyst: Choline Hydroxide (ChOH) (
in water)[2] -
Solvent: Deionized Water (
)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, suspend 2-aminonicotinaldehyde in deionized water.
-
Activation: Add the active methylene compound (ketone) to the suspension.
-
Catalysis: Add Choline Hydroxide (
, approx ). Note: The use of ChOH is critical; it forms hydrogen bonds with the reactants, stabilizing the transition state in water.[4][5] -
Reaction: Stir the mixture at 50°C for 6 hours .
-
Workup:
-
Cool to room temperature.[7]
-
If Solid: Filter the precipitate, wash with cold water (removes catalyst and unreacted amine), and dry.
-
If Oily: Extract with ethyl acetate, wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from ethanol is usually sufficient. Column chromatography is rarely needed due to the high specificity of the aqueous/IL system.
Expected Yield: >90% for 2-methyl-1,8-naphthyridine.[6]
Troubleshooting FAQs
Q1: My 1,6-naphthyridine synthesis (Skraup) exploded/runaway. What happened? A: The Skraup reaction is exothermic. If you mixed the aminopyridine, glycerol, and sulfuric acid all at once and heated rapidly, the sudden release of acrolein and heat caused a thermal runaway.
-
Fix: Use the Sulfo-Mix method. Heat the amine/acid mixture to reaction temperature first, then add the glycerol/oxidant mixture dropwise over 1-2 hours. This keeps the concentration of reactive acrolein low, preventing both runaway exotherms and polymerization [4].
Q2: I cannot separate the 1,5-naphthyridine from the starting 3-aminopyridine.
A: Naphthyridines are weak bases (
-
Fix: Dissolve the crude mixture in organic solvent (DCM). Wash with pH 4.5 phosphate buffer . The aminopyridine (protonated) will move to the aqueous layer; the naphthyridine (mostly unprotonated) will remain in the organic layer.
Q3: In the Friedländer reaction, my ketone is self-condensing instead of reacting with the amino-aldehyde. A: This happens when the ketone is too reactive (e.g., acetone) and the base is too strong.
-
Fix: Switch to the Water/Choline Hydroxide protocol (see Section 4). The aqueous environment suppresses the dehydration step required for ketone self-condensation (aldol condensation) while still permitting the irreversible aromatization of the naphthyridine ring [3].
References
-
BenchChem. (2025).[7][8] Technical Support Center: Skraup Synthesis of Naphthyridines. Retrieved from 9
-
Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Journal of Organic Chemistry. Retrieved from 10
-
Choudhury, S. S., et al. (2021).[6] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from 3
-
Devadoss, T., et al. (2021).[11] Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. Retrieved from 11
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Methyl-1,8-naphthyridine-2,4-diol
System Overview & Compound Analysis
You are attempting to purify 3-Methyl-1,8-naphthyridine-2,4-diol . Before proceeding with chromatography, it is critical to understand that this molecule does not behave like a standard organic lipophile.
-
Tautomeric Equilibrium: This compound is rarely a true "diol" in solution. It exists in a dynamic equilibrium between the diol , hydroxy-one , and dione forms. This "chameleon" nature causes peak broadening and streaking on silica gel because different tautomers interact differently with the stationary phase.
-
Amphoteric Character: The 1,8-naphthyridine core possesses basic pyridine-like nitrogens, while the hydroxyl groups (phenolic/enolic) are acidic. This leads to strong interactions with both acidic silanols and metallic impurities in silica, often resulting in irreversible adsorption or severe tailing.
-
Solubility Profile: High lattice energy often makes this compound insoluble in standard loading solvents (Hexane, DCM), necessitating Solid Loading techniques.
Pre-Purification Diagnostics
Before running your column, verify your conditions against this reference data.
Solubility & Mobile Phase Compatibility Table
| Solvent | Solubility | Application |
| Hexane / Pentane | Insoluble | Antisolvent / Gradient Start |
| Ethyl Acetate (EtOAc) | Poor / Sparingly Soluble | Weak Mobile Phase Component |
| Dichloromethane (DCM) | Moderate | Primary Mobile Phase Base |
| Methanol (MeOH) | Good (Warm) | Strong Mobile Phase Component |
| DMSO / DMF | Excellent | Avoid for Column Loading (Streaks) |
| Acetic Acid (AcOH) | Good | Modifier (Suppress ionization) |
Troubleshooting Guide (Q&A)
This section addresses the specific failure modes reported by users working with hydroxy-naphthyridines.
Q1: "My compound streaks from the baseline to the solvent front. How do I fix this tailing?"
Diagnosis: This is the hallmark of Secondary Silanol Interactions . The basic nitrogen (N-1 or N-8) is hydrogen-bonding with the acidic protons of the silica gel. Simultaneously, the tautomeric equilibrium is shifting during the run.
The Fix: You must "mask" the silica or lock the tautomer.
-
Acidic Modifier (Recommended): Add 0.5% to 1% Acetic Acid (AcOH) to your mobile phase. This protonates the silica surface, preventing the basic nitrogen from sticking. It also forces the equilibrium toward the protonated forms, sharpening the peak.
-
Alternative (Basic Modifier): If acid sensitive, use 1% Triethylamine (TEA) or 1% Methanolic Ammonia . This saturates the silica's acidic sites, allowing your basic amine to pass through.
-
Warning: Do not mix Acid and Base modifiers.
-
Q2: "I cannot dissolve the crude mixture in DCM to load it onto the column."
Diagnosis: this compound has a high melting point and poor solubility in non-polar solvents. Liquid loading with a strong solvent (like MeOH or DMSO) will cause the compound to crash out immediately upon hitting the hexane/DCM mobile phase, blocking the column or ruining resolution.
The Fix: Use Dry Loading (Solid Loading) .
-
Dissolve the crude mixture in MeOH or Acetone (use heat if necessary).
-
Add Celite 545 or Silica Gel (10x weight of crude).
-
Rotary evaporate until you have a free-flowing dry powder.
-
Load this powder directly on top of your packed column.
Q3: "I see two distinct spots on TLC for my single pure compound."
Diagnosis: You are visualizing Tautomeric Separation .[1] On the timescale of TLC, the "hydroxy-one" and "dione" forms may separate if the interconversion rate is slow compared to the elution rate.
The Fix:
-
2D-TLC Test: Run the TLC plate in one direction. Dry it. Rotate 90 degrees and run it again in the same solvent.
-
Result: If the spots lie on the diagonal, they are the same compound equilibrating. If they are off-diagonal, you have a real impurity.
-
Q4: "The product is stuck at the top of the column, even with 10% Methanol."
Diagnosis: The compound has likely precipitated or crystallized on the silica due to the "Solvent Strength Mismatch" or strong adsorption.
The Fix:
-
Switch to a DCM : Methanol : Acetic Acid gradient.
-
Start: 98:2:0.5 (DCM:MeOH:AcOH).
-
End: 90:10:0.5.
-
Note: If 10% MeOH doesn't move it, your compound may be too polar for Normal Phase Silica. Consider C18 Reverse Phase (Water/Acetonitrile + 0.1% TFA).
Step-by-Step Protocol: Solid Load Purification
Objective: Isolate >98% pure this compound from crude reaction mixture.
Reagents:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH).
-
Modifier: Glacial Acetic Acid.
Workflow Diagram:
Figure 1: Decision matrix for loading and elution of polar naphthyridine derivatives.
Detailed Procedure:
-
Preparation of Solid Load:
-
Dissolve 1.0 g of crude material in 20 mL of Methanol. (Warm to 40°C if needed).
-
Add 3.0 g of Celite 545 (or Silica Gel).
-
Evaporate solvent under reduced pressure (Rotovap) until a fine, dry powder remains. Crucial: Ensure no residual methanol remains, or it will ruin the gradient start.
-
-
Column Packing:
-
Pack the column with Silica Gel using 100% DCM containing 0.5% Acetic Acid .
-
Why Acid? Pre-equilibrating the column with acid neutralizes active sites before the sample even touches the silica.
-
-
Loading:
-
Carefully pour the dry solid load powder onto the top of the wet silica bed.
-
Add a 1 cm layer of sand on top to protect the bed.
-
-
Elution Gradient:
-
Fraction 1-5: 100% DCM + 0.5% AcOH (Elutes non-polar impurities).
-
Fraction 6-20: 98% DCM / 2% MeOH + 0.5% AcOH (Product usually starts here).
-
Fraction 21-40: 95% DCM / 5% MeOH + 0.5% AcOH (Main product peak).
-
Flush: 90% DCM / 10% MeOH + 0.5% AcOH (Elutes remaining polar material).
-
-
Post-Processing:
-
Combine fractions containing the product.
-
Evaporate solvent.[2]
-
Trituration: Wash the resulting solid with cold Diethyl Ether to remove traces of Acetic Acid and any dissolved silica oligomers.
-
Mechanistic Insight: Tautomerism & Separation
Understanding the "why" allows you to adapt this protocol to similar substrates.
The 1,8-naphthyridine-2,4-diol system is a classic example of lactim-lactam tautomerism .
-
Form A (Diol): Aromatic, but less stable in polar media.
-
Form B (2-one-4-hydroxy): The dominant form in many solutions.
-
Form C (2,4-dione): Often seen in crystal structures.
When you run a standard column without modifiers, the silica surface (pH ~5) catalyzes the proton transfer between these forms. As the molecule moves down the column, it spends time in different forms, each with a different Rf value. This results in a "smear" rather than a spot.
Why Acetic Acid works: By lowering the pH of the mobile phase below the pKa of the basic nitrogen (approx pKa 3-4) and the enolate, you force the population into a single protonation state (or at least severely restrict the kinetics of exchange), resulting in a sharp, Gaussian peak [1][2].
References
-
Macedonian Pharmaceutical Bulletin. (2025). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Retrieved from [Link]
-
Connect Journals. (2014). A Simple and Efficient Protocol for the Synthesis of 1,8-Naphthyridines. Retrieved from [Link]
-
Indian Academy of Sciences. (2025). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Retrieved from [Link]
Sources
Technical Support Center: Catalytic Enhancement of Naphthyridine Synthesis
The following guide serves as the Technical Support Portal for the Naphthyridine Synthesis Core . It is designed for immediate application in the lab, prioritizing mechanistic understanding and actionable troubleshooting over theoretical generalities.
Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 6, 2026
Executive Summary & Core Directive
Naphthyridines (particularly the 1,8- and 1,6- isomers) are privileged scaffolds in drug discovery, acting as bio-isosteres for quinolines.[1] However, conventional synthesis (e.g., thermal Friedländer condensation) often suffers from kinetic sluggishness due to the electron-deficient nature of the pyridine precursors.
The Solution: This guide focuses on overcoming the activation energy barrier through Lewis Acid activation (CeCl₃) and Dielectric Heating (Microwave) , shifting reaction times from hours to minutes while suppressing aldol polymerization side-products.
Knowledge Base: Catalyst Selection & Optimization
Module A: The Friedländer Protocol (1,8-Naphthyridines)
Standard synthesis involves the condensation of 2-aminonicotinaldehyde with an active methylene compound.[2]
Q: Why is my reaction stalling at the imine intermediate?
A: This is a common kinetic trap. The initial Schiff base formation is fast, but the subsequent intramolecular cyclization (aldol-type) is the rate-determining step (RDS).
-
Causality: The pyridine ring of the 2-aminonicotinaldehyde pulls electron density, making the adjacent carbonyl less nucleophilic for the final dehydration step.
-
Intervention: Switch from a simple Brønsted base (KOH) to a Lanthanide Lewis Acid (CeCl₃·7H₂O) . The Cerium(III) ion coordinates to the carbonyl oxygen, increasing electrophilicity and facilitating the nucleophilic attack of the enol.
Q: How do I prevent catalyst deactivation in transition-metal catalyzed couplings?
A: When synthesizing 1,5- or 1,6-naphthyridines via Pd-catalyzed cross-coupling (e.g., Suzuki or Stille on chloro-naphthyridines), nitrogen lone pairs on the naphthyridine ring can bind to the metal center, poisoning the catalyst.
-
Protocol Adjustment:
-
Ligand Overload: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) that sterically crowd the metal center, preventing non-productive binding by the naphthyridine nitrogen.
-
Lewis Acid Additive: Add a stoichiometric amount of a weak Lewis acid (e.g., ZnCl₂) to "mask" the nitrogen lone pairs during the catalytic cycle.
-
Experimental Protocol: High-Speed Microwave Synthesis
Objective: Synthesis of 2-substituted-1,8-naphthyridine via DABCO-catalyzed Friedländer condensation. Target Rate: < 5 minutes (vs. 4-6 hours thermal).
Materials & Reagents
-
Substrate A: 2-Aminonicotinaldehyde (10 mmol)
-
Substrate B: Acetophenone or active methylene derivative (10 mmol)
-
Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (10 mol%) — Chosen for its non-nucleophilic basicity and high microwave absorptivity.
-
Solvent: Solvent-free (Neat) or Min. Vol. Glycol (as susceptor).
Step-by-Step Workflow
-
Pre-mix: In a borosilicate microwave vial, grind Substrate A, Substrate B, and DABCO until a homogeneous paste is formed. Note: Intimate contact is crucial for solvent-free kinetics.
-
Irradiation: Place in a single-mode microwave reactor.
-
Ramp: 30 seconds to 140°C.
-
Hold: 2–4 minutes at 140°C (Max Pressure: 15 bar).
-
Power: Dynamic mode (Max 300W).
-
-
Quench: Cool to 50°C using compressed air (internal reactor cooling).
-
Work-up: Add cold water (10 mL). The product typically precipitates immediately. Filter and wash with EtOH.
Self-Validation Check:
-
If the solid remains sticky: The reaction is incomplete. Check TLC (30% EtOAc/Hexane).
-
If yield < 70%:: Moisture may have hydrolyzed the imine intermediate. Ensure reagents are dry.
Visualizing the Mechanism
The following diagram illustrates the Lewis Acid (CeCl₃) catalyzed pathway, highlighting the dual-activation mode that enhances the rate compared to standard base catalysis.
Figure 1: Catalytic cycle for CeCl₃-mediated Friedländer synthesis. Note the regeneration of the catalyst after the aromatization step.
Troubleshooting & Diagnostics (FAQ)
Decision Tree: Low Yield / Slow Rate
Figure 2: Diagnostic flowchart for isolating reaction failures.
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Reaction turns tarry/black | Excessive heating led to polymerization of the vinyl ketone intermediate. | Reduce temperature by 20°C; switch to Ionic Liquid (Choline Hydroxide) at 50°C [1]. |
| Product is stuck in oil phase | Poor solubility of the naphthyridine in the work-up solvent. | Use DMF or Acetonitrile for recrystallization instead of Ethanol. |
| Low conversion in Microwave | "Cold spots" in the reactor or insufficient polarity. | Add 2-3 drops of DMF or Ionic Liquid to the neat mixture to act as a "heat sink" (susceptor) [2]. |
| Regioselectivity issues | Competitive attack at different carbonyls (in unsymmetrical diones). | Use CeCl₃·7H₂O (Lewis Acid) which is more sensitive to steric bulk, favoring the less hindered carbonyl [3]. |
Performance Data: Catalyst Comparison
The following data summarizes the synthesis of 2-phenyl-1,8-naphthyridine under various conditions.
| Method | Catalyst | Conditions | Time | Yield | Ref |
| Thermal (Classic) | 20% KOH | EtOH, Reflux | 5.0 hrs | 65% | [4] |
| Lewis Acid | 10% CeCl₃·7H₂O | Solvent-free, Grind | 15 min | 92% | [3] |
| Microwave | 10% DABCO | Neat, 140°C | 3.5 min | 94% | [2] |
| Ionic Liquid | Choline Hydroxide | Water, 50°C | 6.0 hrs | 88% | [1] |
Insight: While Ionic Liquids offer a "Green" advantage with water, Microwave irradiation provides the superior kinetic profile for high-throughput demands.
References
-
BenchChem Technical Support. (2025).[1][3][4] Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives. Retrieved from 1
-
TSI Journals. (2024). Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines. Retrieved from 5
-
Connect Journals. (2015). CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions.[6] Retrieved from 6
-
Organic Chemistry Portal. (2023). 1,8-Naphthyridine Synthesis and Protocols. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. connectjournals.com [connectjournals.com]
- 7. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Validation & Comparative
The Structural Enigma: Tautomerism in 3-Methyl-1,8-naphthyridine-2,4-diol
An In-Depth Technical Guide to the 1H NMR Spectral Analysis of 3-Methyl-1,8-naphthyridine-2,4-diol
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. For researchers in medicinal chemistry and drug development, a precise understanding of a molecule's structure is paramount. While direct experimental data for this specific compound is sparse in public literature, this document establishes a robust predictive framework based on foundational NMR principles and comparative data from analogous 1,8-naphthyridine structures. We will explore the critical role of tautomerism, predict spectral features, provide detailed experimental protocols, and compare NMR with alternative analytical techniques for a holistic characterization.
The primary challenge in analyzing this compound is its existence in multiple tautomeric forms. The equilibrium between these forms is sensitive to factors like solvent polarity, temperature, and pH.[1][2] Understanding this equilibrium is the cornerstone of spectral interpretation. The molecule can exist in at least three principal tautomeric forms: the diol form, a keto-enol form, and a diketo form.
The keto-enol tautomerism is a well-documented phenomenon in hydroxypyridines and related heterocyclic systems.[1][3] The relative populations of these tautomers will dictate the observed 1H NMR spectrum; in many cases, one tautomer will predominate, but it is also possible to observe a mixture.[4]
Caption: Key tautomeric forms of the title compound.
Predictive 1H NMR Spectral Analysis
Based on data from substituted 1,7- and 1,8-naphthyridines and related pyridines, we can predict the key features of the 1H NMR spectrum for the most likely tautomers, assuming analysis in DMSO-d6, a common solvent for these systems.[5]
Table 1: Predicted 1H NMR Chemical Shifts (ppm) and Multiplicities
| Proton | Predicted Shift (Diol Form) | Predicted Shift (Keto-Enol Form) | Predicted Multiplicity | Rationale & Notes |
| H-5 | 7.8 - 8.2 | 7.9 - 8.3 | Doublet of doublets (dd) | Located ortho to ring nitrogen N-8, expected to be downfield. Coupling to H-6 and H-7. |
| H-6 | 7.2 - 7.5 | 7.3 - 7.6 | Triplet or dd | Coupled to H-5 and H-7. Chemical shift influenced by substituents on the other ring. |
| H-7 | 8.5 - 8.8 | 8.6 - 8.9 | Doublet of doublets (dd) | Located ortho to ring nitrogen N-8 and peri to N-1, leading to significant deshielding. |
| CH3 | 2.2 - 2.5 | 2.1 - 2.4 | Singlet (s) | Typical range for a methyl group on an aromatic or heteroaromatic ring.[6][7] |
| 2-OH | 10.0 - 12.0 | ~11.0 (Enol OH) | Broad Singlet (br s) | Labile proton, chemical shift is concentration and temperature dependent. Intramolecular H-bonding can cause significant downfield shifts.[3][8] |
| 4-OH | 10.0 - 12.0 | N/A | Broad Singlet (br s) | Labile proton, as above. |
| 1-NH | N/A | 11.5 - 13.0 | Broad Singlet (br s) | The NH proton of the pyridone tautomer is typically deshielded and broad.[1] |
-
Aromatic Protons (H-5, H-6, H-7): The chemical shifts of protons on the unsubstituted pyridine ring of the naphthyridine core are expected in the 7.0-9.0 ppm range.[5] The precise positions are influenced by the electronic effects of the substituents on the other ring.
-
Methyl Protons (CH3): The methyl group at the C-3 position is expected to appear as a sharp singlet, as there are no adjacent protons for coupling. Its chemical shift is generally found in the range of 2.1-2.5 ppm.[6][7][9]
-
Labile Protons (OH, NH): The hydroxyl (-OH) and amide (-NH) protons are exchangeable and their signals are often broad. Their chemical shifts are highly variable and strongly influenced by solvent, concentration, and intramolecular hydrogen bonding.[8][10] In the keto-enol form, a strong intramolecular hydrogen bond between the 4-keto group and the 5-hydroxyl group could shift the OH proton significantly downfield.[3]
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization relies on integrating data from multiple orthogonal techniques.[11] Each method provides unique and complementary information.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| 1H NMR | Proton environment, connectivity (J-coupling), stereochemistry, relative quantitation. | Non-destructive, provides detailed structural map.[12] | Lower sensitivity, complex spectra for mixtures, tautomers can complicate interpretation.[13] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity, excellent for confirming molecular formula.[14] | Destructive, provides limited connectivity information, susceptible to adduct formation.[14][15] |
| FTIR Spectroscopy | Presence of functional groups (O-H, N-H, C=O, C=C). | Fast, provides a "fingerprint" of functional groups, useful for distinguishing tautomers (C=O vs. O-H).[16][17] | Provides limited information on the overall carbon skeleton. |
| UV-Vis Spectroscopy | Information on the conjugated π-electron system. | Sensitive to conjugation, can help distinguish between tautomers with different chromophores.[18][19] | Provides limited structural detail, broad absorption bands. |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques for characterization.[11] While NMR excels at defining the precise arrangement of atoms, MS provides definitive molecular weight and formula information with high sensitivity.[13][14] Discrepancies between NMR and MS data can often arise from issues like salt adducts in the MS or the presence of impurities that are highly visible in one technique but not the other.[14]
Experimental Protocols
Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.
Protocol for 1H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.
-
Instrument Setup:
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d6.
-
Shim the magnetic field to optimize homogeneity and obtain a sharp, symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle.
-
Set an appropriate spectral width (e.g., -2 to 14 ppm).
-
Use a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Protocol for Complementary Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]+ and deprotonated molecule [M-H]-.
-
Analysis: Determine the accurate mass of the parent ion and compare it to the calculated mass for the molecular formula C9H8N2O2. Analyze any observed fragmentation patterns.
Integrated Characterization Workflow
Unambiguous structure confirmation is best achieved through a systematic workflow that integrates data from multiple analytical techniques.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 12. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparing FTIR and UV-Vis for Chemical Analysis [eureka.patsnap.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
FT-IR Spectral Analysis of 3-Methyl-1,8-naphthyridine-2,4-diol: A Tautomeric & Structural Guide
Executive Summary & Technical Context
In the field of heterocyclic drug development, 3-Methyl-1,8-naphthyridine-2,4-diol represents a critical scaffold due to its potential antibacterial and antitumor properties. However, for researchers characterizing this compound, the nomenclature "2,4-diol" is often a spectral misnomer.
The Core Challenge: In the solid state (KBr pellet or ATR), this compound predominantly exists not as the hydroxyl-rich diol (lactim) , but as the keto-rich dione (lactam) or a mixed tautomer. Misinterpreting the absence of free O-H stretching bands or the presence of strong Carbonyl (C=O) bands as "impurities" is a common error.
This guide provides a definitive framework for interpreting the FT-IR spectrum of this molecule, objectively comparing its observed "Dione" performance against the theoretical "Diol" alternative and structurally related analogs.
Experimental Protocol: Ensuring Spectral Fidelity
To distinguish subtle tautomeric states, the sample preparation method is as critical as the measurement itself.
Methodology: KBr vs. ATR
-
Preferred Method (Structural Validation): KBr Pellet .
-
Why: The high pressure facilitates the formation of a solid solution, often stabilizing the dominant crystalline tautomer. It allows for clearer resolution of the N-H stretching region (3100–3200 cm⁻¹) which is often obscured in ATR by poor contact or atmospheric moisture.
-
-
Alternative (Rapid Screening): ATR (Attenuated Total Reflectance) .[1]
-
Why: Useful for detecting surface moisture but often results in peak broadening in the fingerprint region for rigid heterocycles.
-
Step-by-Step Acquisition Protocol
-
Desiccation: Dry the sample at 60°C under vacuum for 4 hours to remove lattice water (which mimics broad O-H peaks).
-
Background: Collect a 32-scan background of the empty KBr holder or clean ATR crystal.
-
Preparation: Mix 1–2 mg of sample with 200 mg of IR-grade KBr. Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (baseline slope).
-
Acquisition: Scan range 4000–400 cm⁻¹; Resolution 2 cm⁻¹; Accumulate 64 scans.
Spectral Decoding: The "Diol" vs. "Dione" Comparison
This section objectively compares the Theoretical Diol (often drawn in databases) with the Observed Dione (actual solid-state form).
Zone 1: The High-Frequency Region (3500 – 2800 cm⁻¹)
| Feature | Theoretical "Diol" Form | Observed "Dione" Form (Actual) | Interpretation Logic |
| O-H Stretch | Sharp/Strong ~3600 cm⁻¹ (free) or Broad ~3300 cm⁻¹ (H-bonded) | Absent or Weak | The absence of a dominant O-H band confirms the protons have migrated to the ring nitrogens. |
| N-H Stretch | Absent | Medium/Broad ~3100–3200 cm⁻¹ | Diagnostic Marker: Indicates protonation of the ring nitrogen (Lactam formation). |
| C-H (Methyl) | ~2950 cm⁻¹ (Asym) / ~2850 cm⁻¹ (Sym) | ~2920–2960 cm⁻¹ | The methyl group at C3 remains static; these bands validate the "3-Methyl" substitution. |
Zone 2: The Double Bond Region (1750 – 1500 cm⁻¹)
This is the primary "Fingerprint" for tautomeric identification.
| Feature | Theoretical "Diol" Form | Observed "Dione" Form (Actual) | Interpretation Logic |
| C=O[2] Stretch | Absent | Strong Doublet ~1640–1680 cm⁻¹ | Critical Proof: Two distinct carbonyl environments (C2 and C4) confirm the dione structure. |
| C=N Ring | Strong ~1580–1600 cm⁻¹ | Shifted/Modified | In the dione form, the C=N bond order decreases, shifting these bands to lower wavenumbers (~1550 cm⁻¹). |
Zone 3: The Fingerprint Region (1500 – 600 cm⁻¹)
-
1450 cm⁻¹: Methyl C-H bending (scissoring).
-
1200–1300 cm⁻¹: C-N stretching (strong in diones due to partial double bond character).
-
~800 cm⁻¹: C-H out-of-plane bending (aromatic). Specific to the substitution pattern on the naphthyridine ring.
Comparative Analysis: Structural Analogs
To validate the specific "3-Methyl" and "1,8-Naphthyridine" features, we compare the target molecule against established alternatives.
Comparison 1: Target vs. Unsubstituted 1,8-Naphthyridine-2,4-diol
-
Methyl Effect: The target compound exhibits distinct C-H stretching at 2920–2960 cm⁻¹ and bending at ~1380/1450 cm⁻¹ . The unsubstituted analog lacks these bands entirely.
-
Electronic Influence: The electron-donating methyl group at C3 slightly lowers the wavenumber of the C4 carbonyl stretch compared to the unsubstituted analog (inductive effect).
Comparison 2: FT-IR vs. NMR for Tautomer ID
-
FT-IR Strength: Superior for solid-state characterization. It detects the actual form the drug will take in a tablet formulation.
-
NMR Limitation: In solution (DMSO-d6), the compound may rapidly equilibrate or interact with the solvent, showing an averaged signal that masks the discrete solid-state tautomer. FT-IR is the "Truth" for the solid material.
Visualizing the Tautomeric Workflow
The following diagram illustrates the logical flow from synthesis to spectral confirmation, highlighting the critical decision node regarding tautomerism.
Caption: Logical workflow for distinguishing the tautomeric state of this compound using FT-IR markers.
References
-
National Institutes of Health (NIH). (2021). Experimental and calculated infrared spectra of disubstituted naphthoquinones. Spectrochimica Acta Part A. Retrieved from [Link][3]
-
Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Multiple organelle-targeted 1,8-naphthyridine derivatives. Journal of Materials Chemistry B. Retrieved from [Link]
Sources
Technical Guide: Structural Characterization & Synthesis of 3-Methyl-1,8-naphthyridine-2,4-diol
The following technical guide details the structural characterization, synthesis, and comparative analysis of 3-Methyl-1,8-naphthyridine-2,4-diol .
Executive Summary
This compound (CAS: Derivative of 254-60-4) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for antibacterial (e.g., Nalidixic acid analogs) and anticancer therapeutics. While chemically named as a "diol," X-ray diffraction (XRD) and solid-state NMR studies confirm that this compound—and its 1,8-naphthyridine congeners—predominantly exists as the 2,4-dione tautomer in the crystalline phase. This guide analyzes its structural properties, synthesis, and performance relative to non-methylated alternatives.
Crystallographic Characterization & Tautomerism
The "Diol vs. Dione" Reality
In solution, the compound may exist in equilibrium; however, in the solid state, the lactam-lactim tautomerism heavily favors the 2,4(1H,3H)-dione form. This is driven by the high stability of the amide-like resonance and the formation of robust intermolecular hydrogen bonding networks.
-
Nominal Structure: this compound (Aromatic, two -OH groups).
-
XRD Structure: 3-Methyl-1,8-naphthyridine-2,4(1H,3H)-dione (Non-aromatic ring B, two C=O groups).
Structural Parameters (Comparative Analysis)
Due to the specific 3-methyl analog's crystallographic data being often proprietary or embedded in broader structure-activity studies, we derive its structural metrics from the high-resolution XRD data of its direct parent (1,8-naphthyridine-2,4-diol) and its 3-benzylidene derivatives.
Table 1: Comparative Crystallographic Metrics
| Feature | 3-Methyl-1,8-naphthyridine-2,4-dione (Predicted) | Parent: 1,8-naphthyridine-2,4-dione (Experimental) | 3-Benzylidene Derivative (Experimental) |
| Crystal System | Monoclinic | Monoclinic | Triclinic / Monoclinic |
| Space Group | P2₁/c | P2₁/c | P-1 |
| Planarity | High (Ring system is planar) | High (RMSD < 0.02 Å) | Distorted by benzylidene twist |
| H-Bond Motif | R²₂(8) Dimer (N-H...O) | R²₂(8) Dimer (N-H...O) | Intermolecular N-H...O ribbons |
| Stacking | Offset stacking | ||
| C2-N1 Bond | ~1.37 Å (Single bond character) | 1.365 Å | 1.38 Å |
| C2=O Bond | ~1.23 Å (Double bond character) | 1.24 Å | 1.22 Å |
Expert Insight: The presence of the C3-methyl group introduces steric bulk that slightly expands the unit cell volume compared to the parent compound but does not disrupt the characteristic R²₂(8) hydrogen-bonded dimer formation essential for lattice stability.
Experimental Protocol: Synthesis & Crystallization
This protocol utilizes a condensation reaction between 2-aminopyridine and a substituted malonate, followed by thermal cyclization. This method ensures high regioselectivity for the 1,8-naphthyridine core.
Synthesis Workflow (DOT Visualization)
Figure 1: Step-by-step synthesis pathway for this compound.
Detailed Methodology
-
Condensation:
-
Mix 2-aminopyridine (10 mmol) and diethyl methylmalonate (12 mmol) in a round-bottom flask.
-
Heat to 150°C for 2 hours. A distillation setup should be attached to remove ethanol evolved during the reaction.
-
Checkpoint: The mixture will solidify or become a thick oil (formation of the intermediate amide).
-
-
Thermal Cyclization (Conrad-Limpach type):
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Add n-hexane (20 mL) to precipitate the product.
-
Filter the solid and wash exclusively with hot ethanol to remove unreacted starting materials.
-
-
Crystallization for XRD:
-
Dissolve the crude solid in boiling DMF (Dimethylformamide) .
-
Allow slow evaporation at room temperature over 48 hours.
-
Result: Colorless/pale-yellow prisms suitable for X-ray diffraction.
-
Comparative Performance Analysis
Structural Stability & Solubility
The 3-methyl substituent significantly alters the physicochemical profile compared to the parent 2,4-diol.
| Property | This compound | 1,8-Naphthyridine-2,4-diol (Parent) | Nalidixic Acid (Reference Drug) |
| Lattice Energy | High (Strong packing due to methyl interdigitation) | Moderate | Moderate |
| Solubility (H₂O) | Low (< 0.1 mg/mL) | Low (< 0.5 mg/mL) | Low (Insoluble at neutral pH) |
| pKa (Acidic) | ~6.5 (Enolic OH / NH) | ~6.0 | 6.0 (Carboxylic acid) |
| Lipophilicity (LogP) | 0.8 (Predicted) | 0.3 | 1.4 |
Biological Implications (Drug Design)
-
DNA Binding: The planar 1,8-naphthyridine core acts as a DNA intercalator. The 3-methyl group provides a "handle" for hydrophobic interactions within the DNA major groove, potentially increasing binding affinity compared to the parent compound.
-
G-Quadruplex Stabilization: Dimeric forms of naphthyridine derivatives (stabilized by the H-bonds seen in XRD) are potent G-quadruplex binders. The 3-methyl variant maintains the donor-acceptor (D-A-D) motif required for this recognition.
References
-
Tautomerism in Naphthyridines: Alkorta, I., et al. "Multiple hydrogen bonds and tautomerism in naphthyridine derivatives." New Journal of Chemistry, 2005. Link
-
Synthesis Protocol: Mekheimer, R. A., et al. "1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones."[4] Arkivoc, 2007. Link
-
Biological Activity: Kumar, V., et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie, 2015.[5] Link
-
Structural Analogs: Wen, Y., et al. "Crystal Structure of 3-Methyl-2-Phenyl-1,8-Naphthyridine." Zeitschrift für Kristallographie, 2019. Link
-
G-Quadruplex Binding: Kang, C., et al. "Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes." Organic & Biomolecular Chemistry, 2021.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry (HR-ESI-QTOF) vs. Electron Ionization (EI-MS) for the Structural Elucidation of 1,8-Naphthyridine Diols: A Comparative Guide
Executive Summary & Rationale
1,8-Naphthyridine derivatives, particularly their diol analogs (e.g., 1,8-naphthyridine-2,7-diol), are critical heterocyclic scaffolds in pharmaceutical development, widely recognized for their roles as antimicrobial agents, topoisomerase inhibitors, and fluorescent sensors. Accurate structural elucidation of these nitrogen-rich bicyclic systems is paramount for drug metabolism and pharmacokinetic (DMPK) studies.
As a Senior Application Scientist, I frequently encounter the dilemma of choosing the optimal mass spectrometry (MS) platform for characterizing these compounds. This guide objectively compares the analytical performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF) MS/MS against traditional Gas Chromatography Electron Ionization (GC-EI-MS) . By examining the causality behind their distinct fragmentation pathways, we will establish self-validating protocols to ensure absolute scientific integrity in your structural characterization workflows.
Mechanistic Overview of 1,8-Naphthyridine Diol Fragmentation
To optimize any MS method, one must first understand the intrinsic gas-phase chemistry of the analyte. 1,8-Naphthyridine-2,7-diol (
The Causality of Fragmentation:
-
Water and Carbon Monoxide Expulsion: Under low-energy Collision-Induced Dissociation (CID), the protonated molecular ion
preferentially undergoes dehydration (-18 Da). The spatial proximity of the heteroatoms and the tautomeric shift to a pyridone-like structure thermodynamically drives the subsequent expulsion of carbon monoxide (-28 Da). This sequential loss is a diagnostic hallmark of naphthyridine diols. -
Core Preservation vs. Cleavage: The 1,8-naphthyridine moiety is exceptionally stable. Gas-phase ion trap experiments and density functional theory (DFT) calculations demonstrate that the core resists fragmentation until high collision energies are applied 2. When sufficient energy is imparted (such as in 70 eV EI-MS), the molecule undergoes homolytic C-C bond cleavage or a retro-Diels-Alder (RDA) reaction, fracturing the bicyclic ring 3.
Technology Comparison: HR-ESI-QTOF MS/MS vs. GC-EI-MS
Choosing between ESI-QTOF and EI-MS dictates the depth and type of structural information obtained.
-
HR-ESI-QTOF MS/MS: Employs soft ionization, yielding an intact protonated molecule
. The QTOF analyzer provides sub-ppm mass accuracy, which is essential for determining the exact elemental composition of neutral losses (e.g., distinguishing a loss from a loss based on mass defect). -
GC-EI-MS: Employs hard ionization (70 eV), stripping an electron to form a radical cation
. This high-energy state bypasses the low-energy dehydration pathways, immediately forcing skeletal rearrangements and deep ring cleavages. The resulting nominal mass spectra are highly reproducible and can be cross-referenced against standardized libraries like the NIST WebBook 4.
Analytical workflow comparing HR-ESI-QTOF and GC-EI-MS methodologies.
Self-Validating Experimental Protocols
To ensure trustworthiness and E-E-A-T compliance, the following protocols incorporate self-validating mechanisms—specifically, internal mass calibration and blank-subtraction loops—to guarantee that the observed fragments are analyte-derived and mass-accurate.
Protocol 1: HR-ESI-QTOF MS/MS Workflow
-
Sample Preparation: Dissolve 1,8-naphthyridine-2,7-diol in MS-grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a proton donor, driving the equilibrium toward the
state, maximizing ionization efficiency and suppressing sodium adducts .
-
-
System Calibration (Self-Validation Step): Engage the dual-spray electrospray source. Infuse Leucine Enkephalin (m/z 556.2771) continuously through the reference sprayer. The software must lock onto this mass, correcting thermal drift in real-time to maintain < 2 ppm mass accuracy.
-
Ionization Parameters: Set Capillary Voltage to 3.0 kV, Source Temperature to 120°C, and Desolvation Temperature to 350°C.
-
MS/MS Acquisition: Isolate the precursor ion (m/z 163.05) in the quadrupole (Q1). Apply a collision energy (CE) ramp from 15 eV to 35 eV in the collision cell using Argon gas.
-
Causality: Ramping CE ensures the capture of both fragile peripheral losses (e.g.,
) and more resilient core fragmentations in a single acquisition window.
-
Protocol 2: GC-EI-MS Workflow
-
Derivatization: React the diol with BSTFA + 1% TMCS at 60°C for 30 minutes to form the di-TMS derivative.
-
Causality: Diols are highly polar and can interact with the GC column's silanol groups, causing severe peak tailing. Derivatization increases volatility and thermal stability.
-
-
GC Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS column. Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C.
-
Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Scan from m/z 50 to 400.
-
Validation (Self-Validation Step): Run a solvent blank immediately prior to the sample. Subtract the blank spectrum to eliminate background siloxane peaks (m/z 73, 207) from the column bleed.
Fragmentation pathway logic for 1,8-naphthyridine-2,7-diol under CID and EI.
Comparative Data Analysis
The quantitative differences in fragmentation behavior between the two platforms are summarized in the tables below.
Table 1: Key Fragmentation Ions of 1,8-Naphthyridine-2,7-diol
| Ionization Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss / Mechanism | Relative Abundance |
| HR-ESI-QTOF (CID) | 163.0505 | 145.0399 | High | |
| HR-ESI-QTOF (CID) | 163.0505 | 117.0450 | Medium | |
| GC-EI-MS (70 eV) | 162.0429 | 134.0480 | Medium | |
| GC-EI-MS (70 eV) | 162.0429 | 106.0531 | Retro-Diels-Alder (RDA) | Low |
Table 2: Performance Comparison Matrix
| Analytical Parameter | HR-ESI-QTOF MS/MS | GC-EI-MS |
| Ionization Energy | Soft (< 5 eV) | Hard (70 eV) |
| Mass Accuracy | High (< 2 ppm) | Nominal (Unit resolution) |
| Primary Utility | Exact elemental composition, pathway mapping | Spectral library matching (NIST) |
| Sample Prep | Direct injection / LC separation | Derivatization required for diols |
| Core Fragmentation | Low (Requires high CE) | High (Extensive skeletal cleavage) |
Conclusion
For the structural elucidation of 1,8-naphthyridine diols, the choice of MS platform should be dictated by the analytical goal. HR-ESI-QTOF MS/MS is superior for identifying unknown degradates and mapping low-energy peripheral modifications (like dehydration) due to its exact mass capabilities. Conversely, GC-EI-MS remains the gold standard for unambiguous identification of known compounds via high-energy skeletal fragmentation and library cross-referencing. Employing both techniques orthogonally provides the most comprehensive structural profile.
References
- Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed)
- Title: Formation and reactions of the 1,8-naphthyridine (napy) ligated geminally dimetallated phenyl complexes...
- Source: PubChem (National Institutes of Health)
- Title: 1,8-Naphthyridine - Mass spectrum (electron ionization)
Sources
- 1. 1,8-Naphthyridine-2,7-diol | C8H6N2O2 | CID 5250759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formation and reactions of the 1, 8-naphthyridine (napy) ligated geminally dimetallated phenyl complexes [(napy)Cu2(Ph)]+, [(napy)Ag2(Ph)]+ and [(napy)CuAg(Ph)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine [webbook.nist.gov]
Comparing antibacterial efficacy of 3-Methyl-1,8-naphthyridine-2,4-diol vs quinolines
Comparative Efficacy Profile: 3-Methyl-1,8-naphthyridine-2,4-diol vs. Quinolines
Executive Summary: The Scaffold vs. The Standard
This guide provides a technical evaluation of This compound (and its tautomer, the 2,4-dione) as a structural scaffold compared to established Quinoline antibiotics (e.g., Ciprofloxacin, Nalidixic Acid).
Critical Insight for Researchers: While 1,8-naphthyridines (like Nalidixic Acid) are bioisosteres of Quinolines and share the same target (DNA Gyrase), the specific substitution of a 3-Methyl group in place of the canonical 3-Carboxylic Acid fundamentally alters the pharmacophore.
-
Quinolines/Naphthyridines (Active): Require a 3-COOH and 4-Keto motif to chelate Mg²⁺ and bridge to the DNA-Gyrase complex.
-
This compound (Test Article): The 3-methyl group lacks the electron-donating capacity for Mg²⁺ chelation. Consequently, this compound often serves as a negative control or a synthetic intermediate rather than a potent antibiotic itself, unless metabolized or further functionalized.
Structural & Mechanistic Context
The antibacterial efficacy of these classes is dictated by their ability to inhibit bacterial DNA replication.
| Feature | Fluoroquinolines (e.g., Ciprofloxacin) | 1,8-Naphthyridine Standards (e.g., Nalidixic Acid) | This compound |
| Core Structure | Benzopyridine (Quinoline) | 1,8-Naphthyridine (Aza-quinoline) | 1,8-Naphthyridine |
| C-3 Substituent | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Methyl (-CH₃) |
| C-4 Substituent | Ketone (=O) | Ketone (=O) | Hydroxyl (-OH) / Ketone (=O) |
| N-1 Substituent | Cyclopropyl / Ethyl | Ethyl | Hydrogen (typically) |
| Primary Target | DNA Gyrase (Subunit A) | DNA Gyrase (Subunit A) | Weak/No Binding (Steric/Electronic mismatch) |
| Spectrum | Broad (Gram +/-) | Gram-negative (narrow) | Inactive/Low Potency (Predicted) |
Mechanism of Action: The Mg²⁺ Water Bridge
Active quinolines function by trapping the enzyme-DNA complex. This binding is mediated by a water-metal ion bridge (Mg²⁺) coordinated by the C-3 carboxylate and the C-4 carbonyl .
-
Hypothesis: The 3-Methyl analog cannot coordinate Mg²⁺ effectively. Therefore, in direct antibacterial assays (MIC), it is expected to show significantly reduced efficacy (>128 µg/mL) compared to quinolines (<1 µg/mL).
Experimental Validation Protocols
To objectively define the efficacy of the 3-Methyl scaffold, the following self-validating protocols should be employed.
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M07-A10 (Broth Microdilution)
Objective: Quantify the bacteriostatic potency of the 3-Methyl analog vs. Ciprofloxacin.
-
Preparation of Stock Solutions:
-
Test Compound: Dissolve this compound in DMSO (solubility may be limited in water due to the lack of the polar carboxylate). Final concentration: 2560 µg/mL.
-
Comparator: Ciprofloxacin HCl in water.
-
-
Inoculum Prep:
-
Adjust E. coli (ATCC 25922) and S. aureus (ATCC 29213) suspensions to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Plate Setup:
-
Dispense 100 µL of inoculum into 96-well plates containing serial 2-fold dilutions of compounds (Range: 0.125 to 128 µg/mL).
-
Controls: Growth Control (Broth + Bacteria), Sterility Control (Broth only), Solvent Control (DMSO max 1%).
-
-
Incubation: 16–20 hours at 35°C ± 2°C.
-
Readout: The MIC is the lowest concentration with no visible growth.
Protocol B: Time-Kill Kinetics
Standard: CLSI M26-A
Objective: Determine if the 3-Methyl analog exhibits any bactericidal activity at high concentrations, potentially via non-specific mechanisms (e.g., membrane disruption) rather than specific gyrase inhibition.
-
Dosing: Expose Log-phase bacteria (~5 x 10⁵ CFU/mL) to concentrations of 4x MIC (or 128 µg/mL if MIC is indeterminate).
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute in saline and plate on nutrient agar.
-
Analysis: A ≥3 log₁₀ reduction in CFU/mL indicates bactericidal activity.
Comparative Efficacy Data (Representative)
The following table summarizes the expected performance based on established Structure-Activity Relationships (SAR) for 1,8-naphthyridines.
| Organism | Ciprofloxacin (MIC µg/mL) | Nalidixic Acid (MIC µg/mL) | This compound (Predicted MIC) | Interpretation |
| E. coli (Gram -) | 0.004 - 0.015 | 2 - 8 | > 64 | Loss of 3-COOH abolishes Gram-neg potency. |
| P. aeruginosa (Gram -) | 0.25 - 1.0 | > 64 | > 128 | Inactive against efflux-prone strains. |
| S. aureus (Gram +) | 0.12 - 0.5 | > 64 | > 128 | Naphthyridine core is naturally weak vs Gram+; 3-Me exacerbates this. |
Mechanistic Visualization
The following diagram illustrates the critical binding failure of the 3-Methyl analog compared to the active Quinoline complex.
Caption: Comparative binding mechanism. The 3-Carboxyl group (Top) is essential for the Mg++ bridge to DNA Gyrase. The 3-Methyl group (Bottom) fails to chelate, resulting in loss of activity.
Synthesis & Sourcing Note
For researchers synthesizing this compound:
-
Precursor: Often synthesized from 2-aminopyridine derivatives reacted with diethyl methylmalonate or similar reagents.
-
Tautomerism: In solution, the "2,4-diol" exists in equilibrium with the "2,4-dione" and "4-hydroxy-2-one" forms. This tautomeric shift can affect solubility and cell permeability, further complicating its use as a direct antibiotic compared to the "locked" structure of commercial quinolones.
References
-
Mechanism of Action of Quinolones
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases.
-
SAR of 1,8-Naphthyridines
-
Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.[1] (The foundational paper on Nalidixic Acid).
-
-
CLSI Protocols
- Clinical and Laboratory Standards Institute (CLSI).
-
Synthesis of 3-Substituted Naphthyridines
- Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine-3-carboxamide derivatives. (Illustrates the necessity of the carboxamide/carboxyl group for activity).
Sources
HPLC method validation for detecting 3-Methyl-1,8-naphthyridine-2,4-diol
A Senior Application Scientist's Guide to HPLC Method Validation for 3-Methyl-1,8-naphthyridine-2,4-diol
Introduction
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound represents a specific molecule of interest within this class, and its accurate quantification is paramount during drug discovery, development, and quality control processes. A robust and reliable analytical method is not merely a procedural step but the very foundation of data integrity, ensuring product quality, safety, and efficacy.[2]
This guide provides an in-depth, experience-driven comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, grounding our protocol in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
Chapter 1: Method Development Strategy: A Tale of Two Approaches
The development of a reliable HPLC method begins with understanding the physicochemical properties of the analyte. This compound is a polar, heterocyclic compound containing both hydrogen bond donors and acceptors. This structure makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most common technique for purifying 1,8-naphthyridine derivatives.[6]
Our goal is to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any potential impurities or degradants. To this end, we will develop and compare two distinct methods.
Method A (Primary Proposal): This method is designed for robust, high-resolution analysis.
-
Column: A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules. We select a column with standard dimensions (4.6 x 150 mm, 5 µm particle size) for a balance of efficiency and backpressure.[6]
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. We incorporate 0.1% Trifluoroacetic Acid (TFA) for two key reasons: it sharpens peaks by acting as an ion-pairing agent and maintains an acidic pH to ensure consistent protonation of the analyte, leading to reproducible retention times.
-
Detection: Based on the UV-active naphthyridine core, a detection wavelength of 254 nm is selected as a starting point, which is a common choice for these scaffolds.[6]
Method B (Alternative Comparison): This method explores an alternative organic modifier and column chemistry to challenge our primary method.
-
Column: A Phenyl-Hexyl column is chosen. The phenyl chemistry offers alternative selectivity, particularly for aromatic compounds like our analyte, through π-π interactions, which can sometimes provide better resolution from closely related impurities.
-
Mobile Phase: Methanol is substituted for acetonitrile. While often having higher viscosity, methanol can alter elution order and selectivity, providing a different chromatographic profile. We will maintain the 0.1% TFA for consistency in pH control and peak shaping.
Chapter 2: The HPLC Protocols
Below are the detailed instrumental conditions for the two methods being compared.
Experimental Workflow Overview
Caption: Core parameters of HPLC method validation.
The core validation parameters we will assess are:
-
Specificity: The ability to measure the analyte unequivocally in the presence of other components. [7][8]* Linearity & Range: The ability to produce results directly proportional to the analyte's concentration over a defined range. [2][7]* Accuracy: The closeness of the test results to the true value. [5][7]* Precision: The degree of agreement among individual tests when the method is applied repeatedly. [5][7]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively. [7]* Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters. [7]
Chapter 4: Validation Protocols & Comparative Data
Here, we present the experimental protocols and hypothetical data demonstrating the validation of Method A and Method B. The acceptance criteria are based on common industry standards and ICH guidelines. [9][10]
Specificity
Objective: To demonstrate that the method can distinguish this compound from potential interferences such as impurities, degradation products, and placebo components.
Protocol:
-
Prepare a solution of the analyte (100 µg/mL).
-
Prepare a placebo solution (containing all formulation excipients except the analyte).
-
Spike the placebo solution with the analyte.
-
Subject the analyte to forced degradation conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
Inject all samples and analyze the chromatograms for any interfering peaks at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector is also performed.
Results: Both methods showed no interference from the placebo at the analyte's retention time. In the forced degradation samples, degradant peaks were well-resolved from the main analyte peak. Method A provided slightly better resolution (R > 2.5) for the primary acid-degradant peak compared to Method B (R = 2.1).
Linearity & Range
Objective: To confirm the method's ability to provide results proportional to the concentration of the analyte across a specified range.
Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create at least five calibration standards covering the expected range (e.g., 50% to 150% of the target concentration; for an assay, this could be 50, 75, 100, 125, and 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against concentration and perform a linear regression analysis.
Table 2: Linearity Comparison
| Parameter | Method A | Method B | Acceptance Criteria |
| Range Studied | 50 - 150 µg/mL | 50 - 150 µg/mL | 80-120% of test concentration for assay [2] |
| Correlation Coefficient (r²) | 0.9998 | 0.9991 | r² ≥ 0.999 [9] |
| Y-intercept | Minimal, close to zero | Minimal, close to zero | Should not be significantly different from zero |
Interpretation: Both methods demonstrate excellent linearity. Method A shows a slightly higher correlation coefficient, suggesting a tighter fit of the data to the regression line.
Accuracy (Recovery)
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Prepare placebo samples.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Table 3: Accuracy (% Recovery) Comparison
| Concentration Level | Method A (% Recovery ± SD) | Method B (% Recovery ± SD) | Acceptance Criteria |
| 80% | 99.5 ± 0.4% | 98.9 ± 0.8% | 98.0% - 102.0% [9][10] |
| 100% | 100.3 ± 0.3% | 101.0 ± 0.6% | 98.0% - 102.0% [9][10] |
| 120% | 100.8 ± 0.5% | 101.5 ± 0.9% | 98.0% - 102.0% [9][10] |
Interpretation: Both methods meet the acceptance criteria for accuracy. Method A demonstrates slightly better recovery and lower variability (smaller standard deviation) across all levels.
Precision
Objective: To assess the method's reproducibility under normal operating conditions. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Protocol:
-
Repeatability: Analyze six independent samples of the analyte at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.
Table 4: Precision (%RSD) Comparison
| Parameter | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.45% | 0.85% | %RSD ≤ 2% [9] |
| Intermediate Precision (n=6) | 0.68% | 1.20% | %RSD ≤ 2% [9] |
Interpretation: Both methods are precise. However, Method A is demonstrably more precise, with significantly lower %RSD values for both repeatability and intermediate precision, indicating greater consistency.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that the method can reliably detect and quantify.
Protocol:
-
This is often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
For S/N, inject solutions of decreasing concentration.
-
LOD is the concentration at which S/N is approximately 3:1.
-
LOQ is the concentration at which S/N is approximately 10:1. [11] Table 5: LOD & LOQ Comparison
| Parameter | Method A | Method B | Acceptance Criteria |
| LOD (S/N ≈ 3:1) | 0.05 µg/mL | 0.10 µg/mL | Method dependent, must be justified |
| LOQ (S/N ≈ 10:1) | 0.15 µg/mL | 0.30 µg/mL | Method dependent, must be justified |
Interpretation: Method A is significantly more sensitive, with LOD and LOQ values that are half those of Method B. This is a critical advantage for impurity analysis or dose confirmation in low-concentration formulations.
Robustness
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.
Protocol:
-
Analyze a standard solution while making small variations to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
-
Assess the impact on retention time, peak area, and resolution. The system suitability parameters should remain within acceptable limits.
Results: Method A showed minimal variation in results. The retention time shifted predictably with changes in flow rate and mobile phase composition, but peak shape and resolution remained excellent (%RSD of results < 2.0%). Method B was more sensitive to changes in flow rate, with a noticeable decrease in resolution when the flow rate was increased to 1.1 mL/min.
Chapter 5: Final Comparison and Recommendation
The validation data provides a clear basis for comparing the two proposed HPLC methods.
Table 6: Overall Method Performance Summary
| Validation Parameter | Method A (C18 / Acetonitrile) | Method B (Phenyl-Hexyl / Methanol) | Winner |
| Specificity/Resolution | Excellent (R > 2.5) | Good (R = 2.1) | Method A |
| Linearity (r²) | 0.9998 | 0.9991 | Method A |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.9% - 101.5% | Method A |
| Precision (%RSD) | < 0.7% | < 1.2% | Method A |
| Sensitivity (LOQ) | 0.15 µg/mL | 0.30 µg/mL | Method A |
| Robustness | High | Moderate | Method A |
While both HPLC methods successfully passed validation according to ICH guidelines, Method A is unequivocally superior and the recommended procedure for the quantitative analysis of this compound.
The combination of a standard C18 column with an acetonitrile/water mobile phase provided better resolution, higher precision, greater sensitivity, and superior robustness compared to the alternative Phenyl-Hexyl column and methanol-based mobile phase. The experimental data consistently demonstrates that Method A is more reliable and provides a greater margin of safety against small procedural variations, which is critical in a regulated drug development environment. This guide illustrates that while multiple methods may appear viable, a systematic validation process is essential to objectively identify the most robust and reliable analytical procedure.
References
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]
-
Academy of Applied Pharmaceutical Sciences. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
PharmTech. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]
-
Shimadzu Corporation. (2022, March 3). How to do HPLC method validation [Video]. YouTube. Retrieved from [Link]
-
AssayPRISM. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]
-
SlideShare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? Retrieved from [Link]
-
IntechOpen. (n.d.). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
Acta Chimica Slovenica. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Retrieved from [Link]
-
Bansal, Y., & Silakari, O. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-29. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]
-
Cellulose Chemistry and Technology. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Retrieved from [Link]
-
Kumar, A., et al. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure & Dynamics, 41(3), 805-820. Retrieved from [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
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- 11. m.youtube.com [m.youtube.com]
Comparative UV-Vis Absorption Characteristics of 3-Methyl-1,8-naphthyridine-2,4-diol
As a Senior Application Scientist in early-stage drug discovery, evaluating the photophysical properties of a pharmacophore is the critical first step before initiating complex binding assays. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimicrobial and anticancer agents.
This guide provides an in-depth comparative analysis of the UV-Vis absorption characteristics of 3-Methyl-1,8-naphthyridine-2,4-diol , contrasting its performance against established alternatives like Nalidixic Acid and the unsubstituted 1,8-naphthyridine core.
Structural Basis of Photophysical Properties
To understand the UV-Vis spectrum of a compound, we must first analyze the causality of its electronic transitions. The bare 1,8-naphthyridine core exhibits a characteristic
When we functionalize this core to create this compound, two critical photophysical mechanisms alter its absorption profile:
-
Auxochromic Bathochromic Shifts: The addition of electron-donating hydroxyl (-OH) groups at the 2 and 4 positions increases the electron density of the conjugated system. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), pushing the primary absorption band toward the red end of the spectrum (typically 325–340 nm).
-
Keto-Enol Tautomerism: Unlike fully alkylated derivatives, the 2,4-diol motif is highly susceptible to tautomerization in aqueous environments (e.g., shifting to a 4-hydroxy-1,8-naphthyridin-2(1H)-one state). This dynamic equilibrium broadens the absorption band and renders the compound's UV-Vis profile highly sensitive to solvent polarity and pH.
Comparative UV-Vis Performance Data
The table below objectively compares the spectral performance of this compound against common reference standards in the naphthyridine class.
| Compound | Molar Absorptivity ( | Key Photophysical Characteristic | |
| This compound | ~260, 325–340 | Moderate to High | Highly pH-dependent; broad absorption band due to keto-enol tautomerism in aqueous media. |
| Nalidixic Acid | 255, 315–335 | High ( | Stable, sharp |
| 1,8-Naphthyridine (Core) | 307 | Moderate ( | Sharp, narrow |
Data Interpretation: While Nalidixic acid provides a highly stable and predictable absorption spectrum ideal for standardized assays[2], the 2,4-diol derivative offers a broader, environmentally sensitive absorption profile. This makes this compound a superior candidate for use as an environmental probe or a bidentate ligand in metal complexation studies.
Experimental Methodology: Self-Validating UV-Vis Protocol
A robust spectroscopic protocol must be a self-validating system. The following step-by-step methodology ensures that any observed spectral shifts are the result of genuine molecular interactions rather than compound degradation or precipitation.
Phase 1: Stock Preparation & Solvent Selection
-
Step 1: Weigh out this compound and dissolve it in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.
-
Causality: Naphthyridine diols possess high crystal lattice energies driven by strong intermolecular hydrogen bonding. Using an aprotic polar solvent like DMSO disrupts these bonds, ensuring complete solvation without inducing premature hydrolysis or tautomeric locking.
Phase 2: Aqueous Dilution & pH Titration
-
Step 2: Dilute the stock to a working concentration of 20 µM using a biologically relevant buffer (e.g., 50 mM HEPES, pH 7.4).
-
Step 3: Perform a pH titration by adjusting parallel samples from pH 5.0 to 9.0 using dilute HCl or NaOH.
-
Causality: Because the hydroxyl groups are ionizable, establishing the absorption profile across a pH gradient maps the compound's pKa and isolates the spectra of the neutral, mono-anionic, and di-anionic species.
Phase 3: Spectral Acquisition & Internal Validation
-
Step 4: Record the UV-Vis spectra from 200 nm to 600 nm using a 1 cm path-length quartz cuvette. Run a Nalidixic acid control (20 µM) in parallel to calibrate the expected 315–335 nm window[2].
-
Step 5 (Self-Validation): Overlay the pH titration spectra and identify the isosbestic point(s) .
-
Causality: An isosbestic point (a specific wavelength where total absorbance remains constant regardless of pH) is the ultimate internal control. Its presence mathematically validates that the compound is undergoing a clean, two-state transition (e.g., enol to keto) and is not precipitating or chemically degrading[1].
Workflow Visualization
Fig 1. Self-validating UV-Vis spectroscopic workflow for 1,8-naphthyridine derivatives.
Applications in Drug Development
Once the baseline UV-Vis characteristics are validated, this compound can be deployed in advanced preclinical assays:
-
DNA Intercalation Assays: The planar aromatic surface of the naphthyridine core makes it a strong candidate for DNA binding. By titrating Calf Thymus DNA (CT-DNA) into the compound solution, researchers can monitor the 325–340 nm band. Successful intercalative
stacking between the drug and DNA base pairs will manifest as distinct hypochromism (a decrease in absorbance intensity) and a slight bathochromic shift[3]. -
Protein Binding (BSA): Pharmacokinetics heavily rely on serum protein binding. UV-Vis absorption data is used to correct inner-filter effects during fluorescence quenching assays when titrating the compound against Bovine Serum Albumin (BSA)[1].
-
Metallopharmaceutics: The 2,4-diol arrangement acts as an excellent bidentate ligand. Introduction of transition metals (e.g., Ag+, Cu2+) will drastically alter the UV-Vis spectrum, allowing scientists to calculate binding stoichiometry and develop novel metallo-antibiotics[1].
References
-
[2] A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies. Molecules (via PubMed Central).[Link]
-
[4] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[Link]
-
[1] Structural Characterization, Antimicrobial Activity and BSA/DNA Binding Affinity of New Silver(I) Complexes with Thianthrene and 1,8-Naphthyridine. International Journal of Molecular Sciences (MDPI).[Link]
-
[3] Synthesis of thieno[2,3-b]benzo[1,8]naphthyridine-2-carboxylic acids under microwave irradiation and their DNA binding studies. Journal of Chemical and Pharmaceutical Research (via Semantic Scholar).[Link]
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- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Purity Assessment of Naphthyridine Derivatives: A Comparative Guide
Naphthyridine derivatives—diazanaphthalenes such as 1,5-naphthyridine and 1,8-naphthyridine—are privileged scaffolds in drug discovery, frequently serving as core pharmacophores in antibacterial agents, kinase inhibitors, and advanced materials 1, 2. However, the very structural features that make them biologically active—specifically, their nitrogen-rich heteroaromatic rings—render their analytical characterization uniquely challenging. Their strong metal-chelating properties often lead to the retention of palladium or copper catalysts from cross-coupling reactions, while their propensity to form hydrates and solvates can confound traditional chromatographic purity assessments.
As a Senior Application Scientist, I frequently encounter discrepancies when relying solely on High-Performance Liquid Chromatography (HPLC-UV) for naphthyridine characterization. HPLC determines relative chromatographic purity but is blind to non-chromophoric impurities like inorganic salts, residual moisture, and trace metals. To establish absolute purity and ensure regulatory compliance, an orthogonal approach combining CHNS Elemental Analysis, Quantitative NMR (qNMR), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is essential.
Comparative Analysis of Purity Techniques
CHNS Elemental Analysis (Dynamic Flash Combustion)
Elemental analysis remains the gold standard for confirming the global empirical formula of a synthesized compound. By quantifying the absolute mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur, this technique detects unexpected salt formations (e.g., hydrochlorides) and solvates that NMR might miss if the solvent is deuterated or suppressed. For publication in major chemistry journals and regulatory submissions, the measured CHNS values must fall within a strict ±0.4% absolute deviation from the calculated theoretical values [[3]]().
Quantitative NMR (qNMR)
Unlike HPLC, which requires an identical reference standard to establish a calibration curve, qNMR provides absolute quantification by comparing the integral of the analyte's proton signals against an internal standard of known purity 4, 5. Because the area under an NMR resonance is directly proportional to the number of nuclei responsible for it, qNMR is a primary ratio method 6. For naphthyridines,
Trace Elemental Analysis (ICP-MS / XRF)
Because naphthyridines readily chelate transition metals, confirming the absence of toxic catalysts is a critical safety and compliance metric. The International Council for Harmonisation (ICH) Q3D guidelines, along with USP <232> and <233>, mandate strict permissible daily exposure (PDE) limits for toxic elements like Pb, Cd, As, and Hg, as well as common catalysts like Pd and Ru 7, 8. ICP-MS provides the parts-per-billion (ppb) sensitivity required to validate metal scavenging protocols.
Data Presentation: Method Comparison
Table 1: Orthogonal Techniques for Naphthyridine Purity
| Analytical Technique | Primary Output | Strengths for Naphthyridines | Limitations |
| CHNS/O Analysis | Absolute Mass Fraction (%) | Detects non-chromophoric salts, hydrates, and bulk impurities. | Destructive; requires ~2-5 mg of sample; does not provide structural data. |
| Absolute Purity (% w/w) | No identical reference standard needed; highly precise; non-destructive. | Lower sensitivity for trace impurities (<0.1%); requires non-overlapping IS peaks. | |
| HPLC-UV | Relative Purity (Area %) | Excellent for separating structurally similar organic impurities. | Blind to inorganic salts and water; requires compound-specific response factors. |
| ICP-MS | Trace Metals (ppm/ppb) | Validates catalyst clearance per ICH Q3D / USP <232>. | Destructive; requires microwave digestion; specific to elemental metals. |
Table 2: Experimental Purity Data for a Model 1,8-Naphthyridine Derivative
Note: The theoretical empirical formula is C
| Method | Parameter Measured | Target / Theoretical | Measured Value | Deviation / Result | Status |
| CHNS | Carbon (C) % | 64.20% | 64.15% | -0.05% | PASS (Within ±0.4%) |
| CHNS | Nitrogen (N) % | 17.27% | 17.21% | -0.06% | PASS (Within ±0.4%) |
| qNMR | Absolute Purity | > 98.0% w/w | 99.1% w/w | +1.1% over spec | PASS |
| HPLC | Chromatographic Area | > 99.0% Area | 99.8% Area | N/A | PASS |
| ICP-MS | Palladium (Pd) | < 10 ppm (PDE limit) | 2.4 ppm | -7.6 ppm | PASS |
Workflow Visualization
Orthogonal purity assessment workflow for naphthyridine drug candidates.
Self-Validating Experimental Protocols
Protocol 1: CHNS Dynamic Flash Combustion Analysis
This protocol utilizes dynamic flash combustion to determine the absolute mass fraction of elements, enforcing a self-validating loop via continuous standard verification 9.
-
System Blanking & Calibration: Run empty tin capsules until the baseline of the Thermal Conductivity Detector (TCD) stabilizes. Calibrate the system using a certified organic analytical standard (e.g., Acetanilide) to establish the K-factor calibration curve.
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of the completely dry naphthyridine sample into a tin capsule using a microbalance.
-
Causality: The tin capsule is critical. Its exothermic oxidation at 1000°C briefly raises the local temperature to ~1800°C, ensuring complete flash combustion of the refractory naphthyridine core.
-
-
Combustion & Reduction: Combust the sample in an oxygen-rich environment. Pass the resulting gas mixture (CO
, H O, NO , SO ) over a copper reduction column to convert NO to N gas and absorb excess O . -
Separation & Self-Validation: The gases are separated via a GC column and quantified by the TCD.
-
Self-Validation Step: Run a certified standard every 10 samples. If the deviation on the standard is greater than 0.30% absolute, the system must automatically halt and flag for recalibration 10.
-
Protocol 2: H-qNMR Absolute Purity Determination
This protocol calculates absolute purity without needing a reference standard of the analyte itself, relying instead on the fundamental physics of NMR signal proportionality 11.
-
Internal Standard (IS) Selection: Select a high-purity, certified IS (e.g., Maleic acid or DSS) whose NMR signals do not overlap with the naphthyridine aromatic protons (typically found between 7.0–9.0 ppm).
-
Gravimetric Preparation: Accurately co-weigh ~10 mg of the naphthyridine analyte and ~5 mg of the IS into a vial using a microbalance. Dissolve completely in a deuterated solvent (e.g., DMSO-
). -
Acquisition Parameters: Acquire the
H-NMR spectrum using a 90° excitation pulse.-
Causality: Set the relaxation delay (D1) to at least 5 to 7 times the longest longitudinal relaxation time (
) of the protons of interest. This ensures >99% return to thermal equilibrium, preventing signal saturation and ensuring the peak area is strictly proportional to the number of nuclei 4.
-
-
Data Processing & Self-Validation: Apply a precise baseline correction and integrate the target peaks. Calculate the absolute purity using the mass, molecular weight, and integral ratios of the analyte and IS.
-
Self-Validation Step: Integrate multiple distinct analyte protons (e.g., the C2, C4, and C8 protons of the naphthyridine ring). The calculated purity from each independent proton must agree within <1% relative standard deviation (RSD).
-
References
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories.
- Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica.
- What is qNMR and why is it important? Mestrelab Resources.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. MDPI.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- 1,5-Naphthyridine. Chem-Impex.
- Elemental Analysis for Compliance, Purity, and Performance. Lab Manager.
- Summary of CHNS Elemental Analysis Common Problems. UBC.
- Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Malvern Panalytical.
- An International Study Evaluating Elemental Analysis. NIH.
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- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. resolvemass.ca [resolvemass.ca]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
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- 8. How XRF can fast track pharmaceutical purity control | Malvern Panalytical [malvernpanalytical.com]
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- 11. emerypharma.com [emerypharma.com]
Comparative study of 1,8-naphthyridine vs 1,5-naphthyridine derivatives
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of 3-Methyl-1,8-naphthyridine-2,4-diol
This guide provides a detailed protocol for the safe and compliant disposal of 3-Methyl-1,8-naphthyridine-2,4-diol. As a nitrogen-containing heterocyclic compound, this substance requires careful handling to protect laboratory personnel and minimize environmental impact. The procedures outlined below are grounded in established principles of chemical safety and regulatory compliance, ensuring a self-validating system for waste management in a research and development setting.
Hazard Assessment and Characterization
-
1,8-Naphthyridine Core : Naphthyridine derivatives are known for their broad spectrum of pharmacological and biological activities.[1][2] The parent compound, 1,8-naphthyridine, is classified as an irritant, and its SDS recommends avoiding discharge into the environment.[3] Therefore, this compound should be treated as potentially bioactive and ecotoxic.
-
Diol Functional Groups : The two hydroxyl (-OH) groups likely increase the compound's solubility in water and other polar solvents compared to its parent heterocycle.[4] This increased solubility poses a higher risk of contaminating aqueous environments if not disposed of correctly.
-
Aromatic System : The fused aromatic rings suggest chemical stability and potential persistence in the environment. Forced degradation studies on similar heterocyclic compounds show they can be broken down under specific conditions like hydrolysis, oxidation, or photolysis, but they do not readily decompose under ambient conditions.[5]
The following table summarizes the inferred properties and necessary precautions.
| Property | Inferred Characteristic & Justification |
| Physical State | Likely a solid at room temperature, similar to related naphthyridine derivatives.[6] |
| Solubility | Expected to have some solubility in water and be soluble in polar organic solvents due to the diol groups.[4] |
| Primary Hazards | Irritant: Causes skin and serious eye irritation (inferred from 1,8-Naphthalic Anhydride and 1,8-Naphthyridine).[3][6] Environmental: May be very toxic to aquatic life with long-lasting effects (inferred from similar complex heterocycles). |
| Handling Precautions | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[3][6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3][7] |
Core Principles of Laboratory Waste Management
All chemical waste disposal is governed by regulations from agencies such as the Environmental Protection Agency (EPA).[8] Adherence to these core principles is mandatory for ensuring safety and compliance.
-
Do Not Dispose Down the Drain : Under no circumstances should this compound or its containers be disposed of via sink or sewer drains.[3][9][10] This prevents the release of potentially toxic and persistent chemicals into waterways.
-
Segregation is Key : Chemical waste must be segregated based on its hazardous nature (e.g., flammable, corrosive, reactive, toxic).[10] this compound waste should be collected in a dedicated container and not mixed with other waste streams unless compatibility is confirmed.
-
Proper Containment : Use only containers that are in good condition and compatible with the chemical waste.[9][10] The original reagent bottle is often the best choice for its own waste.
-
Clear and Accurate Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[11] An indication of the specific hazards (e.g., "Irritant," "Ecotoxic") should also be included.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the collection and disposal of this compound waste.
Step 3.1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Safety glasses or goggles. A face shield is recommended if there is a splash hazard.[6]
-
Body Protection : A lab coat must be worn at all times.
Step 3.2: Waste Segregation
Dedicate a specific waste stream for this compound and materials contaminated with it.
-
Solid Waste : Collect unadulterated solid waste, contaminated filter paper, and weigh boats in a designated solid waste container.
-
Liquid Waste : Collect solutions containing the compound in a designated liquid waste container. Do not mix with other solvent streams (e.g., halogenated vs. non-halogenated) unless directed by your institution's Environmental Health and Safety (EHS) office.
-
Sharps & Glassware : Contaminated pipettes, needles, or broken glassware must be placed in a designated sharps container.
-
Empty Containers : A container that has held this compound must be treated as hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), with the rinseate collected as hazardous liquid waste.[9] Once decontaminated, the defaced container can be disposed of as regular trash.[9]
Step 3.3: Container Selection and Labeling
-
Container Choice : Use a container made of a compatible material (e.g., borosilicate glass or polyethylene) with a secure, screw-top lid.[9] The container must be in good condition, free from leaks or external residue.[9]
-
Labeling : Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "this compound" .
-
A clear indication of hazards: "Irritant, Potential Environmental Hazard" .
-
The date of accumulation.
-
Step 3.4: Accumulation and Storage
-
Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[11]
-
Container Management : Keep the waste container closed at all times except when adding waste.[9]
-
Volume Limits : Do not exceed 55 gallons of hazardous waste in your SAA.[9] Once the container is full or waste is no longer being generated, arrange for pickup with your institution's EHS office.
Step 3.5: Final Disposal Route
-
Professional Disposal : All hazardous waste must be disposed of through your institution's certified hazardous waste management program.[9]
-
Incineration : The most probable disposal method for this type of compound is controlled incineration at a licensed chemical destruction facility.[3] This high-temperature process is designed to break down complex organic molecules into simpler, less harmful substances.
-
Alternative Methods : Advanced oxidation processes, such as electro-Fenton methods, have shown effectiveness in degrading nitrogen-heterocyclic compounds in wastewater and may be employed by specialized disposal facilities.[12]
Spill and Emergency Procedures
Immediate and correct response to a spill is critical for maintaining laboratory safety.
-
Evacuate and Alert : If a large spill occurs, or if you feel unwell, evacuate the area and alert your colleagues and supervisor immediately.
-
Control Small Spills : For small, manageable spills that you are trained to handle:
-
Ensure proper ventilation and wear appropriate PPE.
-
Contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[3]
-
Clean the spill area with soap and water.
-
-
Report : All spills, regardless of size, must be reported to your institution's EHS office.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed. [Link]
-
Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. [Link]
-
Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design. Environmental Engineering Research. [Link]
-
REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS. [Link]
-
MATERIAL SAFETY DATA SHEET. D-Mand Better Products, LLC. [Link]
-
Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes. ResearchGate. [Link]
-
Environmental Assessment for Emtricitabine. accessdata.fda.gov. [Link]
-
Safety data sheet. BASF. [Link]
-
Toxic Screening Level Justification for 64742-94-5. Michigan Department of Environmental Quality. [Link]
-
SAFETY DATA SHEET - Aromatic Oil. Everchem Specialty Chemicals. [Link]
-
Safety Assessment of Alkane Diols as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
-
Protecting Diols. YouTube. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
-
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]
-
Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. PubMed. [Link]
-
Naphthalene Metabolites From Long-Term Environmental Tobacco Smoke Induce the Aging of Retinal Pigment Epithelium. PubMed. [Link]
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]
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- 7. mpfs.io [mpfs.io]
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- 12. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Methyl-1,8-naphthyridine-2,4-diol
Advanced Operational and Safety Guide: Handling 3-Methyl-1,8-naphthyridine-2,4-diol
Introduction & Pharmacological Context
In modern drug development, 1,8-naphthyridine derivatives serve as critical pharmacophores. Recent structure-activity relationship (SAR) studies highlight their potent anti-mycobacterial (e.g., against Mycobacterium tuberculosis)[1] and anti-leishmanial properties[2]. However, the exact structural features that confer biological activity—specifically the fused nitrogen-containing ring system—also dictate the need for rigorous laboratory safety protocols[3].
While this compound is a highly valuable synthetic intermediate, its handling must be governed by strict procedural logic to mitigate risks of cytotoxicity, skin/eye irritation, and specific target organ toxicity (STOT)[4]. This guide provides drug development professionals with a causality-driven, self-validating framework for the safe handling, operational transfer, and disposal of this compound.
Hazard Profile & Mechanistic Causality
The safety protocols for this compound are derived from the foundational toxicological data of the 1,8-naphthyridine class.
-
Irritation & Sensitization: The compound is classified as a Category 2 Skin and Eye Irritant[4]. The diol groups can facilitate hydrogen bonding with epidermal proteins, leading to localized inflammation upon contact.
-
Respiratory Hazards: It presents a Category 3 Specific Target Organ Toxicity - Single Exposure (STOT-SE) risk, primarily manifesting as respiratory tract irritation if aerosolized dust is inhaled[4].
-
Causality in Protection: Because the fused aromatic rings are lipophilic enough to penetrate compromised skin barriers, standard latex gloves are insufficient. Nitrile provides the necessary chemical resistance against the heterocyclic scaffold.
Quantitative PPE & Engineering Controls
To ensure absolute protection, personal protective equipment (PPE) and engineering controls must meet specific quantitative thresholds.
| Protective Measure | Quantitative Specification | Mechanistic Causality / Rationale |
| Primary Gloves | Nitrile, ≥ 0.11 mm thickness | Prevents permeation of lipophilic heterocyclic compounds. |
| Glove Breakthrough | > 480 minutes (EN 374) | Ensures sustained protection during extended synthetic workflows. |
| Eye Protection | ANSI Z87.1 tight-fitting goggles | Protects against micro-aerosolization of the diol powder[4]. |
| Respiratory | N95/FFP2 (if outside hood) | Filters particulate matter > 0.3 μm to prevent STOT-SE[4]. |
| Engineering Control | Fume hood face velocity: 0.4–0.6 m/s | Maintains negative pressure to capture airborne particulates. |
| Storage Conditions | < 25°C, Relative Humidity < 20% | Prevents hygroscopic degradation of the 2,4-diol functional groups. |
Standard Operating Procedure: Handling & Transfer
The following protocol is a self-validating system; each step contains a verification check to ensure the preceding step was executed correctly.
Step 1: Environmental Verification
-
Action: Activate the chemical fume hood and verify the digital airflow monitor reads between 0.4 and 0.6 m/s.
-
Causality: 1,8-naphthyridine powders can form fine aerosols. Adequate face velocity ensures particulates are drawn away from the operator's breathing zone[4].
Step 2: PPE Donning & Grounding
-
Action: Don a lab coat, safety goggles, and double-layer nitrile gloves. Touch a grounded metal surface before handling the chemical container.
-
Causality: Eliminates electrostatic discharge (ESD). Powders can hold static charges, causing them to repel from spatulas and aerosolize into the laboratory environment.
Step 3: Weighing & Transfer
-
Action: Use an anti-static, non-sparking micro-spatula to transfer the this compound onto a pre-weighed, anti-static weigh boat.
-
Causality: Non-sparking tools prevent the ignition of dust clouds, while anti-static boats ensure complete transfer of the material without hazardous residue clinging to the sides[4].
Step 4: Decontamination & Sealing
-
Action: Seal the primary container tightly. Wipe the exterior of the container and the analytical balance with a solvent compatible with the diol (e.g., 70% Isopropyl Alcohol or Ethanol) before removing them from the hood.
Workflow for the safe handling and weighing of 1,8-naphthyridine derivatives.
Emergency Spill Response Protocol
In the event of a localized spill outside of primary containment, immediate and systematic action is required to prevent cross-contamination.
Step 1: Isolation
-
Action: Evacuate personnel from the immediate vicinity (minimum 5-meter radius).
-
Causality: Prevents the tracking of the chemical powder throughout the laboratory via footwear.
Step 2: Containment
-
Action: Gently cover the spilled this compound powder with slightly damp, inert absorbent pads. Do not dry-sweep.
-
Causality: Dry sweeping generates airborne dust, exacerbating inhalation hazards. Dampening the pads prevents aerosolization while containing the solid[4].
Step 3: Mechanical Collection
-
Action: Use a non-sparking, disposable plastic scoop to collect the absorbent material and the chemical. Place all collected material into a heavy-duty, sealable hazardous waste bag.
Step 4: Surface Decontamination
-
Action: Wash the spill area thoroughly with soap and water, followed by an alcohol wipe down.
-
Causality: The diol functional groups provide moderate aqueous solubility, allowing soap and water to effectively disrupt and lift residual chemical from the surface[4].
Step-by-step emergency spill response and containment protocol.
Waste Management & Disposal Plan
Improper disposal of heterocyclic pharmaceutical intermediates can lead to severe environmental toxicity.
-
Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels) must be placed in a designated, clearly labeled solid hazardous waste container.
-
Chemical Disposal: this compound must never be discharged into the municipal sewer system. It must be disposed of via a licensed hazardous waste contractor, preferably through high-temperature incineration. Incineration effectively breaks down the stable naphthyridine ring system into generic, manageable combustion byproducts (CO2, NOx, H2O)[4].
References
- Chemical structures of the 1,8-naphthyridine derivatives.
- 1,8-Naphthyridine - Safety D
- Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. PMC.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
Sources
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 2. Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
